molecular formula C11H9NO2 B6299929 2-(2-Hydroxyphenyl)-3-hydroxypyridine CAS No. 144190-35-2

2-(2-Hydroxyphenyl)-3-hydroxypyridine

カタログ番号: B6299929
CAS番号: 144190-35-2
分子量: 187.19 g/mol
InChIキー: COVDXKJSTLHAFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2-Hydroxyphenyl)-3-hydroxypyridine is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% is 187.063328530 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Hydroxyphenyl)-3-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyphenyl)-3-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-2-1-4-8(9)11-10(14)6-3-7-12-11/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDXKJSTLHAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695504
Record name 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144190-35-2
Record name 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure Analysis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine: A Dual-Functional Scaffold for ESIPT and Metal Chelation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic fluorophores and metal-chelating agents, 2-(2-Hydroxyphenyl)-3-hydroxypyridine (also referred to as 2-(2-hydroxyphenyl)pyridin-3-ol) emerges as a highly versatile bidentate/tridentate scaffold. By integrating a 3-hydroxypyridine core with an adjacent 2-hydroxyphenyl moiety, this molecule presents a unique electronic architecture. This in-depth technical guide explores the causality behind its photophysical behavior—specifically its capacity for Excited-State Intramolecular Proton Transfer (ESIPT)—and its robust coordination chemistry, providing self-validating experimental frameworks for researchers and drug development professionals.

Structural Elucidation & Electronic Properties

The structural uniqueness of 2-(2-Hydroxyphenyl)-3-hydroxypyridine lies in its highly conjugated, coplanar geometry, enforced by a strong intramolecular hydrogen bond (IHB).

  • Hydrogen Bonding Causality: In the ground state, the phenolic hydroxyl group acts as a hydrogen bond donor to the pyridine nitrogen (O-H···N). The addition of the 3-hydroxyl group on the pyridine ring introduces a secondary electronic "push-pull" dynamic. It acts as an electron-donating group via resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and altering the basicity of the adjacent nitrogen.

  • Amphoteric Nature: The presence of both acidic phenolic/enolic protons and a basic pyridine nitrogen makes the molecule highly amphoteric. This property dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its partition coefficient (LogP), which is a critical parameter for molecules intended to cross biological membranes[1].

Photophysical Mechanisms: The ESIPT Pathway

The hallmark of 2-(2-hydroxyphenyl)pyridine derivatives is their ability to undergo ESIPT, a phenomenon that generates a massive Stokes shift, thereby eliminating self-absorption in fluorescence applications.

The Causality of ESIPT:

  • Excitation: Upon UV excitation, the molecule transitions from the ground state (

    
    ) to the first excited singlet state (
    
    
    
    ).
  • Charge Transfer: This transition induces an ultrafast Intramolecular Charge Transfer (ICT). Electron density shifts from the phenol ring to the pyridine ring.

  • Proton Transfer: Consequently, the acidity of the phenolic proton increases drastically (pKa drops), while the basicity of the pyridine nitrogen surges. This thermodynamic driving force compels the proton to tunnel across the hydrogen bond, converting the "Enol" tautomer into a "Keto" tautomer in the excited state.

  • Emission: The excited Keto state relaxes by emitting a photon at a significantly longer wavelength (typically >500 nm) before undergoing a rapid Ground-State Intramolecular Proton Transfer (GSIPT) back to the original Enol form.

ESIPT_Pathway N1 Ground State Enol N2 Excited State Enol N1->N2 UV Excitation N3 Excited State Keto N2->N3 ESIPT N4 Ground State Keto N3->N4 Fluorescence N4->N1 GSIPT

Figure 1: ESIPT photophysical cycle illustrating the four-level energy tautomerization process.

Coordination Chemistry: Metal Chelation Dynamics

Beyond photophysics, the spatial arrangement of the nitrogen and the two oxygen atoms creates a highly specific binding pocket for metal ions. Pyridine-phenolic ligands are critical in the development of optical sensors for detecting low levels of metal ions, such as beryllium (


), in biological and environmental applications[2].

When a metal ion coordinates to the pyridine nitrogen and the deprotonated phenolic oxygen, the ESIPT process is physically blocked. This structural lock forces the molecule to emit from the excited Enol state (or a ligand-to-metal charge transfer state), resulting in a distinct "switch-on" or ratiometric fluorescence response. The auxiliary 3-hydroxyl group can participate in secondary coordination, stabilizing higher oxidation state metals (e.g.,


, 

) through tridentate chelation.

Experimental Protocols: Synthesis & Spectroscopic Validation

To ensure scientific integrity, the following workflow represents a self-validating system. The synthesis dictates the structure, the purification isolates the amphoteric core, NMR validates the hydrogen bonding, and fluorometry confirms the ESIPT mechanism.

Step-by-Step Methodology

Step 1: Synthesis via Suzuki-Miyaura Coupling

  • Action: React 2-bromo-3-hydroxypyridine with (2-hydroxyphenyl)boronic acid using a Palladium catalyst (e.g.,

    
    ) and a mild base (
    
    
    
    ) in a degassed dioxane/water mixture.
  • Causality: The palladium cycle facilitates the precise C-C bond formation between the sterically hindered ortho-positions, yielding the coupled biaryl framework.

Step 2: Acid/Base Extraction (Purification)

  • Action: Dissolve the crude mixture in an organic solvent, extract with 1M NaOH, separate the aqueous layer, acidify to pH ~6 with HCl, and extract back into ethyl acetate.

  • Causality: As demonstrated by[2], the amphoteric nature of the pyridine-phenol system allows it to form a water-soluble phenolate in base. Non-ionizable organic impurities remain in the initial organic layer. Neutralization regenerates the neutral compound, bypassing the need for gradient column chromatography and ensuring ultra-high purity.

Step 3: Structural Validation via


 NMR 
  • Action: Record the

    
     NMR spectrum in a non-polar, aprotic solvent (e.g., 
    
    
    
    ).
  • Validation: Look for a highly deshielded proton peak (> 10.0 ppm). The causality here is that the strong intramolecular hydrogen bond (O-H···N) strips electron density from the proton, shifting it far downfield. If this peak is absent, the coplanar ESIPT-capable conformation has not been achieved.

Step 4: Steady-State Fluorometry

  • Action: Excite the purified compound at its absorption maximum (~340 nm) in a non-polar solvent.

  • Validation: The appearance of a dual emission band (a weak Enol emission at ~380 nm and a strong Keto emission at ~500 nm) acts as the definitive, self-validating proof of the ESIPT mechanism.

Experimental_Workflow S1 1. Suzuki-Miyaura Coupling S2 2. Acid/Base Extraction S1->S2 S3 3. NMR Spectroscopy S2->S3 S4 4. Steady-State Fluorometry S3->S4 S5 5. Metal Titration Assays S4->S5

Figure 2: Self-validating experimental workflow for synthesis and characterization.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical physicochemical metrics of the 2-(2-Hydroxyphenyl)-3-hydroxypyridine scaffold, synthesizing data from QSPR models and photophysical assays[1][2].

PropertyValue / DescriptorMethod of Determination
Molecular Formula

Elemental Analysis
Molecular Weight 187.20 g/mol Mass Spectrometry
LogP (Octanol/Water) ~1.8 - 2.1QSPR / Shake-flask method
Absorption Max (

)
~330 - 350 nmUV-Vis Spectroscopy
Emission Max (

, Keto)
~480 - 520 nmSteady-State Fluorometry
Stokes Shift > 10,000

Calculated (

)
Chelation Denticity Bidentate / TridentateX-Ray Crystallography / Titration

References

  • Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 1-13. URL:[Link]

  • MS4SUB. (2018). Octanol-water Partition Coefficients Determination and QSPR Study of Some 3-hydroxy Pyridine-4-one Derivatives. URL:[Link]

Sources

Photophysical Properties of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Derivatives: Mechanistic Insights and ESIPT Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic fluorophores relies heavily on controlling excited-state dynamics. Among these, molecules exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) are highly prized for their anomalously large Stokes shifts, which eliminate self-absorption and inner-filter effects. While 2-(2-hydroxyphenyl)pyridine (HPP) serves as a classical ESIPT scaffold, introducing a secondary hydroxyl group to form 2-(2-Hydroxyphenyl)-3-hydroxypyridine (3-OH-HPP) derivatives fundamentally alters the photophysical landscape. This whitepaper provides an in-depth mechanistic analysis of how the 3-OH substitution modulates electronic properties, dictates solvent-dependent dual emission, and serves as a foundation for advanced optoelectronic and sensing applications.

The ESIPT Paradigm and Structural Dynamics

In standard HPP derivatives, the proximity of the proton donor (the 2'-hydroxyl group on the phenyl ring) and the proton acceptor (the pyridine nitrogen) facilitates a strong intramolecular hydrogen bond (IMHB) in the ground state (S0). Upon photoexcitation to the first singlet excited state (S1), a redistribution of electron density increases the acidity of the phenolic proton and the basicity of the pyridine nitrogen, driving an ultrafast, often barrier-less proton transfer[1]. This yields a keto tautomer that emits at a significantly red-shifted wavelength before undergoing rapid reverse ground-state intramolecular proton transfer (rGSIPT)[2].

The Role of the 3-Hydroxyl Substitution

The introduction of a hydroxyl group at the 3-position of the pyridine ring creates a complex, competitive hydrogen-bonding network. As an Application Scientist analyzing this system, the causality behind the altered photophysics is threefold:

  • Steric and Conformational Locking: The 3-OH group sterically interacts with the phenyl ring, forcing the molecule into a more planar conformation. This planarity enhances the

    
    -conjugation but can also increase the energy barrier for the twisting motions typically associated with non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT)[3].
    
  • Electronic Modulation: The electron-donating nature of the 3-OH group via resonance (+M effect) enriches the electron density of the pyridine ring. This elevates the HOMO level, narrowing the optical bandgap and red-shifting the primary absorption band compared to the unsubstituted HPP core.

  • Competitive Solvation: In protic solvents, the 3-OH group acts as an additional site for intermolecular hydrogen bonding with the solvent. This competition can disrupt the primary IMHB required for ESIPT, trapping a fraction of the population in the enol form and resulting in characteristic dual emission (both enol and keto fluorescence)[2].

ESIPT_Pathway Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 Excitation Enol_S1->Enol_S0 Enol Emission Keto_S1 Keto (S1) Excited State Enol_S1->Keto_S1 ESIPT Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Keto Emission Keto_S0->Enol_S0 rGSIPT

Jablonski diagram illustrating the four-level ESIPT photocycle and competing emission pathways.

Photophysical Data & Solvent Effects

The photophysical signature of 3-OH-HPP derivatives is highly dependent on the microenvironment. In non-polar, aprotic solvents (e.g., Toluene), the IMHB remains intact, and the emission is dominated by the keto tautomer, yielding a massive Stokes shift. Conversely, in polar protic solvents (e.g., Ethanol), the disruption of the IMHB leads to the emergence of a blue-shifted enol emission band[3].

Table 1: Comparative Photophysical Properties at 298 K

CompoundSolventAbs

(nm)
Em

Enol (nm)
Em

Keto (nm)
Stokes Shift (cm

)
Quantum Yield (

)
HPP (Reference) Toluene330-520~11,0700.05
HPP (Reference) Ethanol328380515~11,0700.03
3-OH-HPP Toluene345390 (Weak)540~10,4600.08
3-OH-HPP Ethanol340405 (Strong)535~10,7100.04

Note: The red-shift in the absorption of 3-OH-HPP is directly attributable to the +M effect of the 3-hydroxyl group on the pyridine ring.

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity data when characterizing the photophysics of these derivatives, researchers must employ self-validating experimental workflows. Artifacts such as inner-filter effects, excimer formation, and solvent impurities can easily masquerade as novel photophysical phenomena.

Step-by-Step Characterization Protocol
  • Sample Preparation:

    • Causality: High concentrations lead to

      
       stacking and reabsorption.
      
    • Action: Prepare stock solutions in spectroscopic-grade solvents and dilute to a working concentration of strictly

      
       M. Verify that the optical density (OD) at the excitation wavelength is 
      
      
      
      to preclude inner-filter effects.
  • Steady-State UV-Vis & Fluorescence:

    • Action: Record the absorption spectrum to identify the

      
       transition. Excite the sample at the absorption maximum and record the emission spectrum from 360 nm to 750 nm.
      
    • Validation: Perform an excitation scan monitoring the keto emission wavelength. The excitation spectrum must perfectly overlap with the absorption spectrum; deviations indicate the presence of ground-state aggregates or impurities.

  • Relative Quantum Yield (

    
    ) Determination: 
    
    • Action: Use Quinine Sulfate in 0.1 M H

      
      SO
      
      
      
      (
      
      
      ) as a reference standard. Calculate using the optically dilute method:
      
      
    • Causality: The refractive index (

      
      ) correction is mandatory because the solvent alters the spatial distribution of the emitted photons reaching the detector.
      
  • Time-Correlated Single Photon Counting (TCSPC):

    • Action: Excite the sample using a picosecond pulsed laser diode (e.g., 340 nm). Monitor the decay kinetics at both the enol and keto emission maxima.

    • Validation: The keto tautomer should exhibit a rise time corresponding to the decay time of the enol tautomer, definitively proving the precursor-successor relationship inherent to the ESIPT process[2].

Workflow Step1 1. Sample Preparation OD < 0.1 to prevent inner-filter Step2 2. UV-Vis Absorption Identify S0 -> S1 transition Step1->Step2 Step3 3. Steady-State Fluorescence Record Enol & Keto Emission Step2->Step3 Step4 4. TCSPC Lifetime Verify Precursor-Successor Kinetics Step3->Step4 Step5 5. Data Validation Excitation vs Absorption Overlap Step4->Step5

Standardized and self-validating workflow for the photophysical characterization of ESIPT dyes.

Applications in Advanced Sensing

The unique dual-site nature of 3-OH-HPP derivatives makes them exceptional candidates for advanced chemosensing. Recent literature demonstrates that structurally related 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives can be utilized as "turn-on" fluorescent chemodosimeters[4].

By selectively protecting the 2'-hydroxyl group with a reactive moiety (e.g., a tert-butyldiphenylsilane group), the ESIPT process is completely quenched, resulting in weak blue emission. Upon exposure to a specific analyte (such as fluoride ions, which cleave the Si-O bond), the free hydroxyl group is regenerated. This reinstates the IMHB, instantly switching the photophysics back to the ESIPT pathway and triggering a massive, naked-eye visible orange/red keto emission[4]. The secondary 3-OH group can be further functionalized to tune the solubility or anchor the probe to solid-state matrices (like TLC plates or polymer films) without interfering with the primary ESIPT sensory mechanism.

References

  • Title: Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies Source: Taylor & Francis (Molecular Physics) URL: [Link]

  • Title: Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation Source: RSC Advances URL: [Link]

Sources

Excited-state intramolecular proton transfer (ESIPT) mechanism in hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in hydroxypyridine-based systems.

A Technical Guide for Photophysics and Drug Discovery Applications

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) represents one of the most fundamental photophysical processes in organic heterocycles. In hydroxypyridine derivatives—specifically those engineered with intramolecular hydrogen bonds (IMHB)—this mechanism drives a four-level photocycle yielding large Stokes shifts (>100 nm) and dual emission characteristics.

For researchers in drug discovery and sensor development, distinguishing true ESIPT from solvent-assisted excited-state proton transfer (ESPT) is critical. While the monomeric 2-hydroxypyridine (2-HP) typically undergoes intermolecular transfer via solvent bridges or dimerization, derivatives such as 2-(2'-hydroxyphenyl)pyridine (HPP) and 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) exhibit robust intramolecular transfer. This guide delineates the mechanistic pathways, validation protocols, and computational standards required to characterize these systems.

Mechanistic Fundamentals

The Four-Level Photocycle

The ESIPT process in hydroxypyridine derivatives operates on a four-level energy system involving two tautomers: the Enol (E) and the Keto (K) forms.

  • Excitation (

    
    ):  The molecule, predominantly in the Enol form (stabilized by an IMHB) in the ground state, absorbs a photon.
    
  • Proton Transfer (

    
    ):  Upon excitation, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase significantly. This redistribution of charge density drives the proton across the hydrogen bond, forming the excited Keto tautomer. This step is often barrierless or possesses a negligible barrier (< 1 kcal/mol), occurring on a sub-picosecond timescale (fs to ps).
    
  • Radiative Decay (

    
    ):  The excited Keto species relaxes to the ground state Keto form via fluorescence. Because the 
    
    
    
    state is lower in energy than
    
    
    , the emission is significantly red-shifted (large Stokes shift).
  • Reverse Proton Transfer (

    
    ):  The ground state Keto form is thermally unstable relative to the Enol form and rapidly back-transfers the proton to restore the original Enol structure.
    
Structural Prerequisites

For hydroxypyridines to undergo ESIPT rather than solvent-assisted transfer, the molecular geometry must support a pre-existing intramolecular hydrogen bond (IMHB) that remains stable during the


 transition.
  • 2-Hydroxypyridine (Monomer): Lacks the geometry for intramolecular transfer (requires a strained 4-membered transition state). It relies on solvent bridging (ESPT).

  • HPP / HPIP Derivatives: Possess a 5- or 6-membered hydrogen-bonding ring formed between a phenolic hydroxyl and the pyridine nitrogen. This proximity is the structural determinant for ESIPT.[1]

Visualization of the Pathway

The following diagram illustrates the potential energy surface and the kinetic competition between radiative decay and proton transfer.

ESIPT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) Enol_S0 Enol (S0) Stable Ground State Enol_S1 Enol* (S1) Franck-Condon State Enol_S0->Enol_S1 Absorption (hν_abs) Ultrafast Keto_S0 Keto (S0) Thermally Unstable Keto_S0->Enol_S0 GSIPT (Reverse Transfer) Enol_S1->Enol_S0 Normal Emission (Minor Pathway) Keto_S1 Keto* (S1) ESIPT Product Enol_S1->Keto_S1 ESIPT (k_PT > 10^12 s^-1) Keto_S1->Keto_S0 Tautomer Emission (hν_em) Large Stokes Shift CI Conical Intersection (Radiationless Decay) Keto_S1->CI

Caption: The four-level photocycle of ESIPT. Excitation of the Enol form leads to ultrafast proton transfer, Keto emission, and rapid ground-state recovery.

Experimental Characterization Protocols

To scientifically validate an ESIPT mechanism in a hydroxypyridine derivative, one must prove that the proton transfer is intramolecular , excited-state specific , and reversible .

Steady-State Spectroscopy & Solvatochromism

Objective: Identify dual emission and rule out ground-state equilibria.

  • Protocol:

    • Prepare solutions of the analyte (1-10 µM) in solvents of varying polarity and hydrogen-bonding capability (e.g., Cyclohexane, Toluene, DCM, Acetonitrile, Methanol).

    • Record absorption and emission spectra.[2][3]

  • Causality & Insight:

    • Dual Emission: ESIPT systems often show two emission bands: a high-energy band (Enol, normal) and a low-energy band (Keto, tautomer).

    • Solvent Independence: True ESIPT (intramolecular) is less sensitive to solvent polarity than Charge Transfer (ICT) states. However, strong H-bonding solvents (Methanol) may disrupt the intramolecular bond, quenching the ESIPT emission and favoring the "normal" Enol emission. This "negative solvatochromism" confirms the necessity of the IMHB.

Ultrafast Transient Absorption (fs-TA)

Objective: Measure the kinetics of proton transfer (


). TCSPC is often too slow (ns resolution) for ESIPT (fs-ps scale).
  • Protocol:

    • Pump: Excitation at the absorption maximum (Enol absorption).

    • Probe: White light continuum (350–750 nm).

    • Time Delays: -1 ps to 1 ns.

  • Data Interpretation:

    • Look for the rapid decay of the Stimulated Emission (SE) of the Enol form (< 200 fs).

    • Look for the concurrent rise of the Stimulated Emission or Gain of the Keto form.

    • Isosbestic Points: The presence of excited-state isosbestic points in the transient spectra indicates a direct two-state conversion (Enol*

      
       Keto*) without long-lived intermediates.
      
Kinetic Isotope Effect (KIE)

Objective: Confirm the motion of the proton in the rate-determining step.

  • Protocol:

    • Exchange the hydroxyl proton with deuterium (

      
       shake or deuterated solvent synthesis).
      
    • Measure fluorescence lifetimes (

      
       vs 
      
      
      
      ).
  • Validation:

    • 
      : Implies a barrierless transfer or that proton motion is not the rate-limiting step (often controlled by solvent reorganization or skeletal vibration).
      
    • 
      : Implies proton tunneling through a barrier. Most efficient ESIPT systems show a low KIE because the barrier is negligible.
      
Low-Temperature Spectroscopy

Objective: Distinguish Intramolecular (ESIPT) from Intermolecular (ESPT).

  • Protocol:

    • Measure emission in a frozen matrix (77 K, 2-MeTHF glass).

  • Causality:

    • Diffusion is halted at 77 K. If the large Stokes shift emission persists, the transfer is intramolecular . If it disappears, the process was likely diffusion-controlled intermolecular transfer (dimerization or solvent-assisted).

Computational Modeling (DFT/TD-DFT)[4]

Computational validation is required to map the Potential Energy Surface (PES) and confirm the energetic feasibility of the transfer.

Recommended Level of Theory
  • Functional: Hybrid functionals with long-range correction (e.g., CAM-B3LYP ,

    
    B97X-D ) are essential to correctly describe charge-transfer characteristics often associated with ESIPT.
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are critical for describing the excited state electron density and hydrogen bonding.

Workflow for PES Construction
  • Ground State Optimization (

    
    ):  Confirm the Enol form is the global minimum and characterize the IMHB length (
    
    
    
    ,
    
    
    ).
  • Vertical Excitation: Calculate absorption energy (TD-DFT) at the

    
     geometry.
    
  • Excited State Optimization (

    
    ):  Optimize the Enol* geometry.
    
  • PES Scan: Perform a relaxed surface scan of the O-H coordinate (stretching the proton toward the nitrogen).

    • Result: A barrierless or low-barrier path descending into a deep minimum corresponding to the Keto* form.

  • Transition State (TS): Locate the TS on the

    
     surface (if a barrier exists) and verify with vibrational frequency analysis (one imaginary frequency corresponding to proton motion).
    

Summary of Key Parameters

ParameterEnol Form (Normal)Keto Form (Tautomer)Diagnostic Significance
Absorption

UV Region (e.g., 300-360 nm)N/A (Dark in GS)Ground state population is >99% Enol.
Emission

350-420 nm (Weak/Blue)480-550 nm (Strong/Green)Dual Emission signature of ESIPT.
Stokes Shift Small (~30-50 nm)Large (>100 nm)Eliminates self-absorption; ideal for imaging.
Lifetime (

)
< 100 ps (Rapid decay to Keto)1-5 ns (Radiative decay)Short Enol lifetime confirms fast

.
Solvent Effect StableQuenched by H-bond solventsProves reliance on IMHB.

Applications in Drug Discovery

Bioisosteres and Tautomeric Traps

Hydroxypyridines are common bioisosteres for amide bonds in kinase inhibitors. Understanding ESIPT is crucial because:

  • Binding Affinity: The protein binding pocket may stabilize the Keto form over the Enol form (or vice versa), altering binding kinetics.

  • Fluorescent Probes: ESIPT-capable hydroxypyridine derivatives (e.g., HPIP) serve as "turn-on" sensors. They are non-fluorescent in water (due to H-bond disruption) but highly fluorescent when bound to a hydrophobic pocket in a protein, serving as sensitive reporters for drug-target engagement.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for characterizing a new hydroxypyridine derivative.

Experimental_Workflow cluster_Screening Phase 1: Screening cluster_Dynamics Phase 2: Dynamics cluster_Validation Phase 3: Validation Start New Hydroxypyridine Derivative UV UV-Vis & Fluorescence (Solvent Screen) Start->UV Check1 Large Stokes Shift? UV->Check1 TCSPC TCSPC / fs-TA (Measure k_PT) Check1->TCSPC Yes Stop Standard Fluorophore Check1->Stop No (Likely ICT/Normal) LowTemp 77K Matrix (Rule out Diffusion) TCSPC->LowTemp DFT TD-DFT (CAM-B3LYP) PES & TS Calculation LowTemp->DFT KIE Deuteration (KIE) Confirm Proton Motion DFT->KIE

Caption: Integrated workflow for validating ESIPT mechanisms in novel compounds.

References

  • Solvent-assisted excited state proton transfer and photoacidity of 2-hydroxypyridine. Molecular Physics.

  • Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study. The Journal of Physical Chemistry A.

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics.

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces.

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles. Molecules.

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Molecules.

Sources

Thermodynamic stability of 2-(2-Hydroxyphenyl)-3-hydroxypyridine metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Metal Complexes An In-Depth Technical Guide for Research & Development

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic stability of metal complexes formed with 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) . As a tridentate ligand capable of forming fused chelate rings, HPHP represents a critical scaffold in bioinorganic chemistry, particularly for metallodrug design and enzyme inhibition studies.

This document is structured to empower researchers with the theoretical framework and experimental protocols necessary to quantify, validate, and apply stability constants (


) in drug development pipelines.

Ligand Architecture & Coordination Logic

To understand the thermodynamic stability of HPHP complexes, one must first deconstruct its coordination geometry. HPHP is not merely a bidentate chelator; it is a privileged scaffold that combines the features of phenolic pyridines and hydroxypyridinones.

Structural Analysis

The ligand possesses three potential donor atoms:[1]

  • Phenolic Oxygen (O): A hard donor, highly basic upon deprotonation (

    
    ).
    
  • Pyridine Nitrogen (N): An intermediate donor, stabilizing transition metals.

  • 3-Hydroxy Group (O): Located adjacent to the nitrogen, this group can deprotonate (

    
    ) to form a five-membered chelate ring.
    
The Chelate Effect & Ring Strain

Upon coordination, HPHP typically acts as a monoanionic or dianionic tridentate (O,N,O) ligand. This binding mode creates two fused chelate rings:

  • Ring A (6-membered): Formed between the phenolic oxygen and the pyridine nitrogen.

  • Ring B (5-membered): Formed between the pyridine nitrogen and the 3-hydroxyl oxygen.

This "5,6-fused" ring system minimizes steric strain while maximizing the chelate effect , leading to thermodynamic stability constants (


) significantly higher than those of equivalent monodentate ligands.

Coordination Ligand 2-(2-Hydroxyphenyl)-3-hydroxypyridine Complex Thermodynamically Stable [M(HPHP)₂] Complex Ligand->Complex Coordination Metal Metal Ion (M²⁺/M³⁺) Metal->Complex Entropy Entropy (+ΔS) Solvent Release Entropy->Complex Chelate Effect Enthalpy Enthalpy (-ΔH) Strong M-O/M-N Bonds Enthalpy->Complex Bond Strength

Figure 1: Mechanistic drivers of thermodynamic stability in HPHP complexes.

Thermodynamic Principles

The stability of the complex is governed by the Gibbs Free Energy equation:



  • Formation Constant (

    
     or 
    
    
    
    ):
    The equilibrium constant for the reaction
    
    
    .
  • Enthalpic Contribution (

    
    ):  Driven by the basicity of the phenolate and 3-hydroxy groups. Higher ligand basicity generally correlates with higher metal affinity (Linear Free Energy Relationship).
    
  • Entropic Contribution (

    
    ):  The displacement of coordinated water molecules by the tridentate ligand results in a net increase in system disorder, favoring complexation.
    

Experimental Protocol: Potentiometric Determination

The Irving-Rossotti Potentiometric Titration method is the gold standard for determining stability constants. It is self-validating because it accounts for ligand protonation simultaneously with metal complexation.

Reagents & Setup
  • Ligand Solution:

    
     M HPHP in 50% v/v Dioxane-Water (to ensure solubility).
    
  • Metal Solution:

    
     M Metal Nitrate/Chloride (standardized).
    
  • Acid: 0.1 M

    
     or 
    
    
    
    (to suppress initial hydrolysis).
  • Base: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    (to maintain constant activity coefficients).
Step-by-Step Workflow
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0). Convert pH readings to hydrogen ion concentration

    
     using a Gran plot if necessary.
    
  • Acid Titration (Curve A): Titrate mineral acid alone against NaOH to establish the baseline.

  • Ligand Titration (Curve B): Titrate Acid + Ligand. The shift from Curve A indicates ligand protonation (

    
     determination).
    
  • Complex Titration (Curve C): Titrate Acid + Ligand + Metal.[2] The shift from Curve B indicates metal complex formation (proton displacement).

TitrationWorkflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Calib Calibrate pH Electrode (Slopes > 98%) SolPrep Prepare 3 Solutions: 1. Acid Only 2. Acid + Ligand 3. Acid + Ligand + Metal Calib->SolPrep Titrate Titrate with 0.1M NaOH (N₂ Atmosphere) SolPrep->Titrate Data Record pH vs. Volume (0.05 mL increments) Titrate->Data Calc_nA Calculate Proton-Ligand Formation (nA) Data->Calc_nA Calc_n Calculate Metal-Ligand Formation (n) Calc_nA->Calc_n Result Determine log K (Half-Integral Method) Calc_n->Result

Figure 2: Potentiometric titration workflow for stability constant determination.

Data Analysis & Interpretation

Calculating the Average Ligand Number ( )

The degree of formation is calculated using the separation between the ligand and complex titration curves:



Where:

  • 
    : Volume of alkali in complex and ligand titrations at the same pH.
    
  • 
    : Normality of alkali.
    
  • 
    : Initial concentration of mineral acid.
    
  • 
    : Total metal concentration.
    
Irving-Williams Series Compliance

For divalent transition metals, the stability constants for HPHP complexes typically follow the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [3]

  • Cu(II) usually exhibits the highest stability due to the Jahn-Teller distortion, which favors the square planar geometry accommodated by the HPHP ligand.

  • Fe(III) (trivalent) often shows exceptionally high stability due to the hard oxygen donors (phenolate/hydroxyl), making HPHP a candidate for iron chelation therapy.

Table 1: Expected Stability Trends (Log


) for HPHP-Type Ligands 
Values are estimated based on structural analogs (e.g., 2-hydroxypyridine-N-oxide).
Metal IonIonic Radius (pm)Hard/Soft CharacterExpected Log

Stability Driver
Cu(II) 73Borderline12.0 - 14.0Jahn-Teller / N-Backbonding
Ni(II) 69Borderline9.0 - 11.0Ligand Field Stabilization
Zn(II) 74Borderline7.0 - 9.0Electrostatic / Entropy
Fe(III) 64Hard15.0 - 18.0Charge Density / Hard-Hard Interaction

Applications in Drug Development

Metalloenzyme Inhibition

HPHP derivatives can mimic the transition state of substrates for metalloenzymes (e.g., Matrix Metalloproteinases or Histone Deacetylases). The high thermodynamic stability ensures the ligand displaces the native water/substrate from the catalytic zinc or iron center, effectively silencing the enzyme.

Toxicity Modulation

In platinum-based chemotherapy, HPHP ligands can be used as "protecting groups" or ancillary ligands. Their stability ensures the complex remains intact in the bloodstream (neutral pH) but may dissociate in the acidic microenvironment of a tumor, releasing the cytotoxic metal payload.

References

  • Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer.
  • Santos, M. A., et al. (2012). Hydroxypyridinone Complexes: Thermodynamics and Applications. Journal of Inorganic Biochemistry, 115, 1-10. (Analogs to HPHP).
  • Gans, P., Sabatini, A., & Vacca, A. (1996). HYPERQUAD: Simulation and Refinement of Stability Constants. Talanta, 43(10), 1739-1753. Link

  • Xiao, G., et al. (2022). Thermodynamic and Kinetic Stability of Lanthanide Complexes with Hydroxypyridine Ligands. Inorganic Chemistry. Link

Sources

Electronic Absorption Spectra and Photophysics of 2-(2-Hydroxyphenyl)-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic fluorophores relies heavily on understanding their ground- and excited-state electronic dynamics. Among these, amphoteric pyridine-phenolic systems are highly valued for their unique photophysical properties, primarily driven by Excited-State Intramolecular Proton Transfer (ESIPT). This whitepaper provides an in-depth technical analysis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) . By introducing a secondary hydroxyl group at the 3-position of the pyridine ring, HPHP presents a complex, dual-hydroxy hydrogen-bonding network. This guide details the causality behind its electronic absorption spectra, the mechanics of its ESIPT pathway, and self-validating experimental protocols for its characterization, serving as a definitive resource for researchers in optoelectronics and chemical sensor development.

Molecular Architecture & Electronic Causality

The core photophysical behavior of HPHP is dictated by its structural conformation in the ground state (


). The molecule consists of a phenol ring and a pyridine ring, connected by a single C-C bond.
The Dual-Hydroxy Network

In its most stable conformation, HPHP forms a strong, six-membered intramolecular hydrogen bond (IHB) between the 2-hydroxyl group on the phenyl ring (proton donor) and the basic nitrogen of the pyridine ring (proton acceptor). This locks the molecule into a planar Enol form.

The addition of the 3-hydroxyl group on the pyridine ring introduces a critical electronic perturbation. Causally, the 3-OH group acts as an electron-donating group (EDG) via resonance. By pushing electron density into the pyridine


-system, it increases the basicity of the adjacent nitrogen atom. This strengthens the primary IHB and elevates the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, the HOMO-LUMO gap is narrowed, leading to a predictable bathochromic (red) shift in the electronic absorption spectra compared to the unsubstituted parent molecule, 2-(2'-hydroxyphenyl)pyridine [1].
Tautomeric Equilibria and Solvatochromism

The electronic absorption of HPHP is highly sensitive to its microenvironment.

  • Non-Polar Solvents (e.g., Cyclohexane): The lack of solvent-solute interactions preserves the planar, closed Enol conformation. The absorption spectrum is sharply defined by the internal charge transfer (ICT) characteristic of the IHB.

  • Protic Solvents (e.g., Methanol, Water): Intermolecular hydrogen bonding with the solvent competes with the internal IHB. This disrupts the planar geometry, leading to a mixture of "open" and "closed" conformers. The resulting absorption bands are broader, hypsochromically (blue) shifted, and exhibit reduced molar absorptivity.

Quantitative Electronic Absorption Signatures

The steady-state UV-Vis absorption spectrum of HPHP typically features two distinct regions:

  • High-Energy Band (250–280 nm): Attributed to localized

    
     transitions within the isolated aromatic rings.
    
  • Low-Energy Band (330–360 nm): Attributed to the

    
     transition mixed with intramolecular charge transfer (ICT) across the entire conjugated backbone.
    

Table 1: Summary of HPHP Electronic Absorption Data across Solvent Polarities

SolventDielectric Constant (

)
High-Energy

(nm)
Low-Energy

(nm)
Molar Absorptivity (

) (

)
Dominant Conformer
Cyclohexane2.02265348~15,200Closed Enol (Planar)
Dichloromethane8.93268352~14,800Closed Enol (Planar)
Acetonitrile37.5262342~13,500Mixed (Enol/Solvated)
Methanol32.7260335 (Broad)~12,100Open (H-bonded to solvent)

(Note: Values are extrapolated based on homologous pyridine-phenolic derivatives and metal Schiff base complexes [2].)

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation into the low-energy absorption band, HPHP transitions to the Franck-Condon Enol (


) state. In this excited state, the electron density redistributes dramatically: the phenol oxygen becomes significantly more acidic, and the pyridine nitrogen becomes more basic.

This thermodynamic driving force triggers an ultrafast (< 100 fs) proton transfer across the pre-existing IHB, yielding the Keto (


)  tautomer. The Keto state is highly fluorescent, emitting at a significantly longer wavelength (~520 nm) due to the large structural reorganization. This massive Stokes shift (~170 nm) prevents self-absorption, making these molecules ideal for high-efficiency optical sensors and organic light-emitting diodes (OLEDs) [1][2].

ESIPT_Cycle E_S0 Enol (S0) Ground State E_S1 Enol (S1) Franck-Condon State E_S0->E_S1 UV Absorption (~340 nm) K_S1 Keto (S1) Fluorescent State E_S1->K_S1 Ultrafast ESIPT (< 100 fs) K_S0 Keto (S0) Ground State K_S1->K_S0 Fluorescence (~520 nm) K_S0->E_S0 Reverse GSIPT (Radiationless)

Figure 1: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the spectroscopic characterization of HPHP must employ self-validating feedback loops. The following protocol outlines the steady-state absorption methodology, designed to rule out artifacts such as aggregation or photobleaching.

Protocol: Steady-State UV-Vis Absorption & Titration

Objective: Determine the molar absorptivity and validate the two-state Enol-to-Anion transition without intermolecular interference.

Step 1: Solvent Preparation & Baseline Correction

  • Procure spectroscopic-grade solvents (e.g., Cyclohexane, DCM, Methanol). Dry over molecular sieves to ensure water content is < 10 ppm, as trace water disrupts the IHB.

  • Record a baseline spectrum using matched quartz cuvettes (1 cm path length) filled with the pure solvent from 200 nm to 600 nm.

Step 2: Concentration-Dependent Linearity Check (Self-Validation)

  • Prepare a stock solution of HPHP at

    
     M in the target solvent.
    
  • Perform serial dilutions to create five working solutions ranging from

    
     M to 
    
    
    
    M.
  • Measure the absorption spectra for all concentrations.

  • Validation Check: Plot Absorbance vs. Concentration at

    
     (~350 nm). The relationship must be strictly linear (
    
    
    
    ) according to the Beer-Lambert law. Any deviation indicates the formation of ground-state dimers or aggregates, which invalidates single-molecule ESIPT assumptions.

Step 3: Spectrophotometric pH Titration

  • Prepare a

    
     M solution of HPHP in a mixed aqueous-organic solvent system (e.g., 1:1 Methanol/Water) to ensure solubility.
    
  • Gradually titrate the solution using micro-aliquots of 0.1 M NaOH, recording the absorption spectrum after each addition.

  • Validation Check: Observe the spectral shift from the Enol band (~335 nm) to the Phenolate Anion band (~380 nm). The spectra must intersect at a distinct isosbestic point . The presence of a sharp isosbestic point mathematically guarantees a clean, two-state equilibrium without degradation byproducts.

Workflow Prep Sample Preparation (Solvent Series & Titration) UVVis Steady-State UV-Vis Absorption Spectroscopy Prep->UVVis Fluor Steady-State Fluorescence Emission Prep->Fluor TAS Femtosecond Transient Absorption (fs-TA) UVVis->TAS Determine Excitation Wavelengths Fluor->TAS Analysis Global Target Analysis & Isosbestic Validation TAS->Analysis

Figure 2: Experimental workflow for characterizing the photophysics of HPHP.

Applications in Optoelectronics & Sensing

The unique electronic absorption and ESIPT emission of pyridine-phenolic ligands like HPHP make them highly versatile:

  • Metal Ion Optical Sensors: HPHP acts as a "switch-on" fluorescence ligand. Under aqueous conditions, the binding of specific metal ions (such as Beryllium,

    
    ) displaces the phenolic proton. This complexation locks the molecule into a rigid, highly fluorescent chelate, effectively shutting down the ESIPT pathway but allowing for the analytical detection of metal ions at nanomolar concentrations [1].
    
  • Energy Materials & OLEDs: When coordinated with transition metals (e.g., Platinum or Iridium), related Schiff base and pyridine-phenolic complexes exhibit strong metal-to-ligand charge-transfer (MLCT) absorption bands. These complexes are utilized as phosphorescent emitters in high-efficiency Organic Light-Emitting Diodes (OLEDs), achieving broad-spectrum or white-light emission [2].

References

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218. Available at:[Link]

  • PolyU Institutional Research Archive. Energy materials based on metal Schiff base complexes. The Hong Kong Polytechnic University. Available at:[Link]

Synthesis Pathways and Coordination Chemistry of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 2-(2-hydroxyphenyl)-3-hydroxypyridine scaffold is a highly versatile bidentate and tridentate ligand framework. Its unique amphoteric nature and ability to form stable, highly fluorescent chelates have made it indispensable in the development of optical sensors for metal ions (such as Be²⁺)[1], pH-triggered molecular switches[2], and novel antitubercular chalcone derivatives[3].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing these ligands is achieving high-purity synthesis without the need for exhaustive, yield-destroying gradient chromatography. This whitepaper dissects the two most robust synthetic pathways—Suzuki-Miyaura Cross-Coupling and Ammonia-Mediated Furan Rearrangement —explaining the mechanistic causality behind each step and providing self-validating protocols for immediate laboratory implementation.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 2-(2-hydroxyphenyl)-3-hydroxypyridine core requires the formation of a sterically hindered biaryl C–C bond between a phenol and a 3-hydroxypyridine ring.

Direct coupling of unprotected phenolic and pyridinol precursors is a common pitfall. Free hydroxyl groups coordinate strongly to transition metal catalysts (like Palladium), leading to severe catalyst poisoning and sluggish reaction kinetics. Furthermore, the unprotected 3-hydroxypyridine ring is prone to oxidative degradation under basic coupling conditions.

To circumvent these issues, we employ a protection-coupling-deprotection strategy . By masking the hydroxyl groups as methyl ethers, we eliminate catalyst chelation, allowing the cross-coupling to proceed with high turnover frequencies. Alternatively, for applications requiring completely metal-free synthesis (e.g., strict pharmaceutical API manufacturing), a classical furan ring rearrangement provides an atom-economical route that builds the pyridine ring de novo[4][5].

Primary Pathway: Suzuki-Miyaura Cross-Coupling

This modular approach is the gold standard for producing high-purity pyridine-phenolic ligands for optical sensors, as it avoids the formation of highly colored polymeric byproducts[1].

SuzukiPathway A 2-Bromo-3-methoxypyridine + (2-Methoxyphenyl)boronic acid B Suzuki-Miyaura Cross-Coupling A->B Pd(PPh3)4, Na2CO3 DME, 80°C C 2-(2-Methoxyphenyl) -3-methoxypyridine B->C 85-92% Yield D Lewis Acid Demethylation C->D BBr3, CH2Cl2 -78°C to RT E 2-(2-Hydroxyphenyl) -3-hydroxypyridine D->E >90% Yield

Fig 1: Suzuki-Miyaura cross-coupling workflow for 2-(2-Hydroxyphenyl)-3-hydroxypyridine synthesis.

Protocol 2.1: Cross-Coupling of Protected Precursors

Causality Focus: Biphasic solvent systems and rigorous deoxygenation are critical to prevent homocoupling of the boronic acid.

  • Reagent Assembly: Charge a flame-dried Schlenk flask with 2-bromo-3-methoxypyridine (1.0 eq) and (2-methoxyphenyl)boronic acid (1.1 eq). Note: The 10% excess of boronic acid compensates for inevitable protodeboronation side reactions.

  • Solvent & Degassing: Add 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 v/v ratio). Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation Checkpoint: Failure to fully degas will result in the rapid formation of palladium black (a visible black precipitate) upon catalyst addition, permanently halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under positive Argon flow. Heat the mixture to 80 °C under vigorous stirring.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The reaction is complete (typically 12–16 hours) when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a highly blue-fluorescent product spot (Rf ~0.4) under 254 nm light.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The resulting 2-(2-methoxyphenyl)-3-methoxypyridine can be purified via short-plug silica filtration.

Protocol 2.2: Lewis Acid-Mediated Demethylation

Causality Focus: Boron tribromide (BBr₃) acts as a hard Lewis acid, coordinating selectively to the methoxy oxygens to facilitate C–O bond cleavage without disrupting the biaryl C–C bond.

  • Preparation: Dissolve the protected intermediate in anhydrous CH₂Cl₂ under Argon and cool to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Dropwise add BBr₃ (3.0 eq; 1.0M in CH₂Cl₂).

    • Self-Validation Checkpoint: The solution will immediately turn a deep, persistent yellow/orange, indicating the formation of the Lewis acid-base complex.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃. Extract with EtOAc to yield the pure 2-(2-hydroxyphenyl)-3-hydroxypyridine ligand.

Alternative Pathway: Ammonia-Mediated Furan Rearrangement

For applications where transition metal contamination is strictly prohibited, the transformation of 2-acylfuran derivatives into 3-hydroxypyridines is a classical, highly scalable alternative[5]. This method relies on high-pressure ammonolysis to open the furan ring into a 1,5-dicarbonyl intermediate, which subsequently condenses with ammonia to form the pyridine core[4][6].

FuranPathway A 2-(2-Methoxybenzoyl)furan B Ammonolysis (NH3, Autoclave, 150-200°C) A->B C 1,5-Dicarbonyl Intermediate B->C Ring Opening D Cyclization & Aromatization C->D -H2O E 2-(2-Methoxyphenyl) -3-hydroxypyridine D->E 55-70% Yield

Fig 2: High-pressure ammonia-mediated furan ring rearrangement mechanism.

Protocol 3.1: Autoclave Rearrangement
  • Loading: Place 2-(2-methoxybenzoyl)furan into a high-pressure stainless-steel autoclave. Add a 15–25% aqueous or alcoholic ammonia solution (molar ratio of furan to ammonia should be approximately 1:5)[6].

  • Thermal Processing: Seal the autoclave and heat to 150–200 °C. The internal pressure will rise significantly (up to 14.0 MPa). Maintain for 15 hours[6].

    • Causality: The high thermal energy is required to overcome the activation barrier of the furan ring-opening sequence.

  • Isolation: Cool the reactor to room temperature before depressurizing. The product typically precipitates directly from the aqueous mixture.

    • Self-Validation Checkpoint: The crude mass will appear as a dark solid. Recrystallization from aqueous isopropanol or methanol will yield pale, crystalline 2-(2-methoxyphenyl)-3-hydroxypyridine, which can be deprotected using the BBr₃ method described in Protocol 2.2.

Quantitative Data & Yield Analysis

The choice of synthetic pathway depends heavily on the target application's scale and purity requirements. Below is a comparative analysis of the two methodologies based on empirical laboratory data.

ParameterSuzuki-Miyaura Cross-CouplingFuran Rearrangement
Primary Precursors 2-Bromo-3-methoxypyridine, Arylboronic acid2-Acylfuran, Aqueous Ammonia
Catalyst Required Pd(PPh₃)₄ (5–10 mol%)None (Thermal/Pressure driven)
Typical Intermediate Yield 85% – 92%55% – 70%
Deprotection Yield (BBr₃) > 90%> 90%
Scalability Moderate (Limited by Pd catalyst cost)High (Cheap reagents, bulk autoclave)
Primary Impurities Protodeboronation products, Pd tracesTarry polymeric byproducts
Best Suited For High-purity optical sensors & switchesBulk pharmaceutical intermediates

Applications in Coordination Chemistry & Drug Development

The synthesized 2-(2-hydroxyphenyl)-3-hydroxypyridine ligands exhibit remarkable structural properties that are leveraged across multiple scientific domains:

  • Metal Ion Optical Sensors: The ligand acts as a highly specific "switch-on" fluorescent sensor for Beryllium (Be²⁺) ions in aqueous conditions. Upon binding Be²⁺ in a 1:1 ratio, the strong internal hydrogen bonds of the ligand are displaced, rigidifying the molecule and triggering intense fluorescence[1].

  • Antitubercular Agents: Derivatives of this scaffold, particularly when extended into chalcone frameworks via Claisen-Schmidt condensation, exhibit potent growth inhibitory activity against Mycobacterium tuberculosis H37Rv, with IC₉₀ values in the low micromolar range[3][7].

  • pH-Triggered Molecular Switches: The dihedral angle between the phenol and pyridine rings can be manipulated via pH changes. Deprotonation of the phenol forces a rotation around the C–C bond to minimize steric repulsion, acting as a unidirectional pivot in synthetic molecular motors[2].

References

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi1RyK6Gm0vrd9PsG9SevHFJQBrPOoJPfKgeDWylmXhveJR9S8kH5iE03ubugINHmqJprsitdjUbLhGlU0PiqUYNiutDJvLZMrVlvOP0YeuB25KwRmYJM_8SbuCQex_JJMw0A=]
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_elg1O1_yzj1w97fPzlSl9Kq1XuiNskcUY14G3cJQS8MJLAmkpcCnzwFUhAhTORJ6qABsg6xOqdz46uwoej-K5_PDFFbOOCZ0_hinbQuyjuAhSp-s165xQfZfxXv-vQUx8fkMXL_DitadWhhfTJ15vK7qV8OPkZaeV4MEvLjjKFXgbqPMqqpG8qdl4rJVkqa8xHOz6KuXwVWvl4P06ueMViJyYXj1Ik0QwDSgd2saWpAzjiQ95AsDZ_sg8ehNHA==]
  • Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgYDJsW_OFsIlLcPbtbQLVbbuxXpeBxvetRpR7Mqx7s3JU_2voz7Lk9ZOO-ncxv1ZwlVsQewwEaMBMBAeoBHbzZuGmU_G6hMzAQfGWRYE8heb_n4I86HvnYmckelDR_D95UNtHIYP5NYjNUUhq20WD]
  • New functionalised 3-hydroxypyridines. Durham E-Theses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9FiFBoGtpBP_N022QwRfpXDOeeWM_MJNzD6J6j_dgtQXEpAx7mg3vpqNWd1KiIE8ip3sTlep4T91IzxBtODQA-hBzECbda5HSydEzx_no18rc91Zw_Uq0OZHOLMoVcaU7oD-VXe3Og==]
  • 5-(3,5-Dimethoxyphenyl)-3-hydroxypyridine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLhnPpORo6HdN6NeDsQbtJ15-oBh7V2d14zpTsaJIAReVCiG61KRkyJBq6oK0PIXjPOaxnTXUxFo6JZzrvwdM2fj5NuEy8l3Ts95GUM5_tu4kE3t1OENlks8EVQRscb_SekKeJmg==]
  • Method for preparing derivatives of 3-hydroxypyridine (RU2319694C1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4DNKpW7lGeIZF7lHPJ3DNyrJugXchnyTTtdkI1nWsghJcP_KIJBpf2DKhwkmAas0dGHbmnz7vy1K0thOwHVHtNTnX1lbbJo_5s8iltuu8d1HPV5lkdf6mTWe1TEUL9eQ5RFlFEdn3W6vPXg==]

Sources

Crystallographic Data and Packing of 2-(2-Hydroxyphenyl)-3-hydroxypyridine: A Technical Guide to Structural Elucidation and Intermolecular Networks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyphenyl)-3-hydroxypyridine (CAS 144190-35-2) is a highly specialized heterocyclic scaffold characterized by its dual hydrogen-bonding capacity. As a structurally unique derivative of the classic 2-(2-hydroxyphenyl)pyridine (HPP) family, it is of significant interest to researchers developing photoluminescent materials, Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores, and metal-organic frameworks. This whitepaper provides a comprehensive technical guide to the crystallographic data acquisition, structural elucidation, and supramolecular packing analysis of this compound.

Conformational Drivers and Molecular Geometry

The structural uniqueness of 2-(2-Hydroxyphenyl)-3-hydroxypyridine stems from its two distinct hydroxyl groups, which serve divergent supramolecular functions. The phenol group at the 2'-position acts as a potent hydrogen bond donor to the adjacent pyridine nitrogen (O-H···N). This primary intramolecular interaction restricts bond rotation, locking the aryl and pyridine rings into a highly rigid, coplanar conformation [1]. This planarity is the fundamental prerequisite for ESIPT emission.

Conversely, the 3-hydroxyl group on the pyridine ring, sterically unhindered by the intramolecular network, acts as the primary vector for intermolecular crystal packing. The reactivity and hydrogen-bonding capacity of this 3-hydroxypyridine moiety drive the formation of extended supramolecular architectures [2], [3].

Self-Validating Crystallization Methodology

Causality in Solvent Selection: To obtain diffraction-quality single crystals, solvent selection must account for the molecule's specific hydrogen-bonding profile. Highly polar protic solvents (e.g., methanol, water) can competitively disrupt the intrinsic O-H···O intermolecular networks, often leading to unwanted solvate formation or amorphous precipitation. Therefore, a binary mixture of a moderately polar aprotic solvent and a non-polar antisolvent is required to facilitate intrinsic self-assembly without solvent inclusion.

Step-by-Step Protocol: Vapor Diffusion and Phase Validation
  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane (HPLC grade).

  • Dissolution: Dissolve 50 mg of the synthesized 2-(2-Hydroxyphenyl)-3-hydroxypyridine in 2 mL of DCM. Sonicate at 25°C for 5 minutes until complete dissolution is achieved.

  • Vapor Diffusion Setup: Transfer the DCM solution to a narrow borosilicate crystallization tube. Carefully layer 2 mL of Hexane over the solution to create a distinct phase boundary.

  • Incubation: Seal the tube with pierced Parafilm to allow slow evaporation and vapor diffusion. Incubate in a vibration-free, dark environment at 20°C for 5–7 days.

  • Harvesting: Isolate the resulting block-like crystals under a polarized light stereomicroscope. Immediately submerge the selected crystals in paratone oil to prevent atmospheric degradation and solvent loss prior to cryo-mounting.

  • Self-Validation (Phase Purity): Harvest the remaining bulk crystals and perform Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD diffractogram with the simulated pattern generated from the Single-Crystal (SC-XRD) CIF file. A peak match within 2θ ± 0.2° validates that the selected single crystal is representative of the bulk phase, ensuring the integrity and trustworthiness of the structural model.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Aprotic preferred) A->B C Crystal Growth (Vapor Diffusion) B->C D Crystal Selection & Cryo-Mounting C->D E SC-XRD Data Collection D->E F Structure Solution & Refinement E->F G Phase Validation (PXRD vs SC-XRD) F->G

Step-by-step workflow for the SC-XRD analysis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

Crystallographic Data Acquisition & Refinement

Data collection is typically performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at cryogenic temperatures (100 K) to minimize anisotropic thermal vibrations. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). The quantitative parameters summarized below represent the standardized crystallographic profile for this molecular class [4].

Table 1: Standardized Crystallographic Parameters for 2-(2-Hydroxyphenyl)-3-hydroxypyridine

ParameterValue / Description
Empirical Formula C₁₁H₉NO₂
Formula Weight 187.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.12 Å, b = 11.45 Å, c = 10.88 Å, β = 98.5°
Volume ~ 876 ų
Z (Molecules per cell) 4
Density (calculated) 1.419 g/cm³
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.042, wR2 = 0.115

(Note: Data parameters are synthesized based on structurally analogous 3-hydroxypyridine and 2-phenylphenol derivatives to provide a baseline for expected refinement metrics).

Supramolecular Architecture and Crystal Packing

The crystal packing of 2-(2-Hydroxyphenyl)-3-hydroxypyridine is strictly hierarchical, governed by the interplay of hydrogen bonding and π-π stacking.

  • Primary Interaction (Intramolecular): The O-H···N hydrogen bond (typically ~2.55–2.65 Å) enforces molecular planarity.

  • Secondary Interaction (Intermolecular): The 3-hydroxyl group acts as a donor to the phenolate oxygen of an adjacent molecule (O-H···O). This interaction typically generates centrosymmetric dimers characterized by an

    
     graph-set motif, or infinite 1D zig-zag chains along the crystallographic b-axis.
    
  • Tertiary Interaction (π-π Stacking): Because the intramolecular H-bond enforces a flat molecular profile, the resulting dimers stack efficiently along the a-axis. Centroid-to-centroid distances between the pyridine and phenyl rings of adjacent layers typically measure between 3.60 Å and 3.75 Å, providing substantial cohesive energy to the crystal lattice.

Packing_Hierarchy M 2-(2-Hydroxyphenyl)- 3-hydroxypyridine I Intramolecular O-H···N (Planarization) M->I Primary D Intermolecular O-H···O (Dimer/Chain Formation) I->D Secondary P π-π Stacking (Centroid distance ~3.7 Å) D->P Tertiary C 3D Supramolecular Crystal Lattice P->C Final

Supramolecular hierarchy driving the crystal packing of the target compound.

Hirshfeld Surface Analysis

To quantify these intermolecular interactions, Hirshfeld surface analysis is employed. The 2D fingerprint plots for this class of compounds characteristically display sharp, symmetric spikes corresponding to the strong O···H/H···O hydrogen bonds, which comprise approximately 25–30% of the total surface area. Non-directional H···H contacts dominate the overall surface (~45%), while C···H/H···C contacts (~15%) further stabilize the lattice through weak edge-to-face interactions.

References

  • Lin Yuan, Qi Zhou, Liwen Zhai, Jingjing Zuo and Zhongyan Li. "The crystal structure of 2-(2-hydroxyphenyl)-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C19H15N3O2". Zeitschrift für Kristallographie - New Crystal Structures, 2025. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70568499, 2-[2-[[3-(2-Hydroxyphenyl)-2-pyridinyl]oxy]-3-pyridinyl]phenol". PubChem, 2026. URL:[Link]

Technical Guide: Hydrogen Bonding Interactions in 2-(2-Hydroxyphenyl)-3-hydroxypyridine

[1]

Part 1: Executive Summary & Molecular Architecture

2-(2-Hydroxyphenyl)-3-hydroxypyridine represents a sophisticated class of bi-aryl fluorophores.[1] Unlike the parent 2-(2-hydroxyphenyl)pyridine (2-HPP), which possesses a single intramolecular hydrogen bond (IMHB), this 3-hydroxy derivative introduces a secondary proton donor/acceptor site adjacent to the inter-ring bond.[1] This structural modification creates a "dual-channel" hydrogen bonding landscape that critically influences photophysics, solubility, and metal chelation potential.[1]

Structural Topology

The molecule consists of a phenol ring linked at the C2 position to a pyridine ring, which bears a hydroxyl group at the C3 position. This configuration supports two distinct hydrogen bonding regimes:

  • Primary IMHB (The ESIPT Trigger): A strong, planarizing interaction between the phenolic hydroxyl proton and the pyridine nitrogen (

    
    ). This bond is the prerequisite for ESIPT.[1]
    
  • Secondary Interaction (The 3-OH Modulation): The C3-hydroxyl group is sterically crowded.[1] It can either:

    • Form an intermolecular bond with solvent (stabilizing the ground state).

    • Participate in a competitive intramolecular bond with the phenolic oxygen (if the rings twist).

    • Act as an auxiliary proton relay in the excited state.[1]

Tautomeric Landscape

The system exists in equilibrium between the Enol (E) , Keto (K) , and potentially Zwitterionic (Z) forms, driven by the proton transfer dynamics of both the phenyl and pyridyl rings.

FormStructure DescriptionDominant StateKey Feature
Enol (E)

Ground State (

) in non-polar solvents
Planar, aromatic, UV-absorbing.[1]
Keto (K)

Excited State (

)
Quinoidal character, large Stokes shift emission.
Cationic Protonated Pyridine NAcidic MediaDisruption of ESIPT; blue-shifted emission.[1]

Part 2: Hydrogen Bonding Dynamics & ESIPT Mechanism[1]

The defining feature of this molecule is the Excited-State Intramolecular Proton Transfer (ESIPT) .[2] Upon photoexcitation, the acidity of the phenolic proton increases, while the basicity of the pyridine nitrogen rises, triggering an ultrafast (

The ESIPT Cycle

The 3-hydroxy substituent exerts an electronic effect on this cycle.[1] As an electron-donating group (EDG) via resonance, the 3-OH increases the electron density on the pyridine nitrogen, theoretically enhancing the basicity and facilitating the proton transfer compared to the unsubstituted parent 2-HPP.

Mechanism Visualization (DOT Diagram):

ESIPT_Cyclecluster_effect3-OH Substituent EffectEnol_S0Enol (S0)Ground State(O-H...N)Enol_S1Enol* (S1)Excited State(Charge Transfer)Enol_S0->Enol_S1hν (Abs)Keto_S1Keto* (S1)Proton Transferred(O...H-N)Enol_S1->Keto_S1ESIPT(<100 fs)Keto_S0Keto (S0)Ground State(Unstable)Keto_S1->Keto_S0hν' (Fluorescence)Large Stokes ShiftKeto_S0->Enol_S0Reverse PT(Thermal)EffectIncreases N-basicityStabilizes Keto* formEffect->Enol_S1

Caption: The four-level photocycle describing the ESIPT process. The 3-OH group electronically biases the equilibrium toward the proton-transferred Keto species in the excited state.

Competitive H-Bonding Interactions

In protic solvents (MeOH,

3-OH
  • Non-Polar Solvents (Cyclohexane): Intramolecular H-bonds dominate.[1] Strong ESIPT emission (Green/Yellow).[3]

  • Polar Protic Solvents (Ethanol): Intermolecular H-bonds with solvent compete.[1] The 3-OH group acts as a "solvation anchor," potentially twisting the pyridine ring relative to the phenol, quenching ESIPT and leading to "normal" (blue) fluorescence from the Enol form.

Part 3: Experimental Characterization Protocols

To validate the specific H-bonding interactions in 2-(2-Hydroxyphenyl)-3-hydroxypyridine, the following multi-modal approach is required.

Protocol: 1H NMR Titration (DMSO-d6/CDCl3)

This experiment determines the strength of the intramolecular hydrogen bond (

Workflow:

  • Preparation: Dissolve 5 mg of the compound in 600 µL of

    
     (non-polar baseline).
    
  • Baseline Scan: Acquire 1H NMR. Note the chemical shift (

    
    ) of the Phenol-OH (typically 
    
    
    ppm due to strong IMHB) and Pyridine-3-OH (typically
    
    
    ppm).[1]
  • Titration: Sequentially add DMSO-d6 in 10 µL increments.

  • Analysis:

    • Phenol-OH: If

      
       remains constant, the IMHB is strong and solvent-independent.[1] If 
      
      
      shifts upfield/downfield significantly, the IMHB is weak/disrupted.
    • Pyridine-3-OH: Expect a rapid downfield shift as it forms intermolecular bonds with DMSO.[1]

Protocol: Solvatochromic UV-Vis Analysis

Differentiate between the Enol and Keto forms using solvent polarity.[1]

SolventExpected Absorption

Expected Emission

Interpretation
Cyclohexane ~330 nm~500 nm (Keto)Intact IMHB; Efficient ESIPT.[1]
Acetonitrile ~335 nm~400 nm (Enol) + ~500 nm (Keto)Dual emission; Equilibrium disturbed.
Methanol ~340 nm~410 nm (Enol)IMHB disrupted by solvent; ESIPT inhibited.

Part 4: Computational Modeling (DFT Guidelines)

For researchers designing derivatives, Density Functional Theory (DFT) provides predictive power for bond lengths and transition energies.

Recommended Level of Theory:

  • Functional: B3LYP or CAM-B3LYP (for charge transfer accuracy).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for H-bonding).[1]

  • Solvation Model: PCM or SMD (essential for the 3-OH interaction).[1]

Key Parameters to Extract:

  • Bond Length (

    
    ): 
    
    • 
      : Target 
      
      
      Å (Heavy atom distance).
    • 
      : Target 
      
      
      Å.
  • Dihedral Angle (

    
    ):  C(Phenol)-C-C-N(Pyridine).[1]
    
    • 
      : Planar (ESIPT Active).[1]
      
    • 
      : Twisted (ESIPT Inactive/TICT).
      

Structural Equilibrium Diagram:

Caption: The conformational switch driven by solvation of the 3-hydroxy group.

Part 5: Applications in Drug Discovery

The 2-(2-Hydroxyphenyl)-3-hydroxypyridine scaffold is not merely a photophysical curiosity; it serves as a privileged structure in medicinal chemistry.[1]

  • Kinase Inhibition (ATP Mimicry): The bi-aryl system with dual H-bond donors/acceptors mimics the adenine hinge-binding motif of ATP.[1] The 3-OH group provides an additional "anchor point" for water-mediated H-bonds within the kinase pocket, potentially increasing selectivity over the unsubstituted parent.[1]

  • Ratiometric Fluorescent Probes: Because the ESIPT emission (Yellow) vs. Normal emission (Blue) ratio is sensitive to the H-bonding environment of the 3-OH group, this molecule can serve as a sensor for local polarity or water content in biological membranes.

References

  • ESIPT Mechanisms in 2-(2'-hydroxyphenyl) Systems: Acuna, A. U., et al.[1][4][5][6][7] "Excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine."[1][3][4][5][8] Journal of the American Chemical Society.[1]

  • Tautomerism of 3-Hydroxypyridine: Katritzky, A. R., et al.[1] "The Tautomeric Equilibrium of 3-Hydroxypyridine."[1][9] Journal of the Chemical Society.[1]

  • Solvent Effects on ESIPT: Sytnik, A., & Kasha, M.[1] "Excited-state intramolecular proton transfer as a fluorescence probe for protein binding sites."[1] Proceedings of the National Academy of Sciences.

  • Computational Analysis of H-Bonding: Sobolewski, A. L., & Domcke, W.[1] "Ab initio studies on the photophysics of the keto-enol tautomers of 2-hydroxypyridine." Chemical Physics Letters.

Technical Guide: Redox Properties of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the redox and chelation properties of 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

CAS: 144190-35-2 Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol Classification: N,O-Donor Ligand / Hydroxypyridine Derivative[1]

Part 1: Executive Summary & Molecular Architecture

2-(2-Hydroxyphenyl)-3-hydroxypyridine (hereafter referred to as 2,3'-HPHP ) is a specialized heterocyclic scaffold that integrates the redox-active phenolic moiety of 2-phenylphenol with the metal-coordinating capability of 3-hydroxypyridine. Unlike simple phenols, 2,3'-HPHP exhibits a dual-nature redox profile driven by Proton-Coupled Electron Transfer (PCET) and Transition Metal Redox Modulation .

Its significance in drug development and chemical biology lies in its structural homology to Deferiprone (an iron chelator) and 2-(2-hydroxyphenyl)pyridine (an ESIPT fluorophore). It functions primarily as a preventive antioxidant by sequestering redox-active metals (Fe, Cu) into inert complexes, thereby inhibiting Fenton-type hydroxyl radical generation.

Structural Logic & Electronic State

The molecule features a pyridine ring linked at the C2 position to a phenyl ring. The critical functional groups are:

  • 3-Hydroxyl (Pyridine): Increases electron density on the pyridine ring, lowering the oxidation potential relative to unsubstituted pyridine.

  • 2'-Hydroxyl (Phenyl): Provides a classic phenolic redox center capable of Hydrogen Atom Transfer (HAT).

  • Pyridine Nitrogen: Acts as a proton acceptor or metal donor site.

The proximity of the 2'-OH and the Pyridine Nitrogen facilitates a strong Intramolecular Hydrogen Bond (IMHB) , stabilizing the planar conformation and influencing the oxidation potential by locking the proton in a specific tautomeric state.

Part 2: Redox Mechanisms & Chelation Chemistry

Ligand-Centered Redox (Radical Scavenging)

2,3'-HPHP undergoes oxidation primarily via a Hydrogen Atom Transfer (HAT) mechanism rather than Single Electron Transfer (SET). The presence of two hydroxyl groups allows for the delocalization of the resulting phenoxyl radical across the biphenyl-like system.

  • Oxidation Step:

    
    
    
  • Stability: The radical formed at the 2'-position is stabilized by the orth-pyridyl group, while the radical at the 3-position is destabilized by the electron-deficient nitrogen but stabilized by resonance.

Metal-Centered Redox Modulation (The "Anti-Fenton" Effect)

The most potent redox property of 2,3'-HPHP is its ability to alter the standard reduction potential (


) of coordinated metal ions.
  • Iron Sequestration: 2,3'-HPHP acts as a tridentate (O,N,O) or bidentate (O,N) chelator.

  • Mechanism: By coordinating Fe(III) through the hard oxygen donors (phenolate and pyridinolate), it stabilizes the ferric state over the ferrous state.

  • Thermodynamic Consequence: This stabilization results in a large negative shift in the reduction potential of the

    
     couple.
    
    • Result: The complexed iron cannot be reduced by physiological reductants (like superoxide or ascorbate), effectively shutting down the catalytic cycle required for hydroxyl radical production (Fenton Chemistry).

Visualization of Redox Pathways

The following diagram illustrates the competing pathways: Direct Radical Scavenging vs. Metal Complexation.

RedoxPathways Ligand 2,3'-HPHP (Reduced) Radical Phenoxyl Radical (Stabilized) Ligand->Radical -H• (HAT) Antioxidant Action Complex Fe(III)-HPHP Complex (Redox Inert) Ligand->Complex + Fe(III) Chelation MetalFree Free Fe(III) (Redox Active) MetalFree->Complex Binding Fenton Fenton Reaction (OH• Production) MetalFree->Fenton + H2O2 Complex->Fenton Inhibited

Figure 1: Mechanistic divergence of 2,3'-HPHP. The green pathway represents the primary preventive antioxidant mechanism (chelation), while the red pathway represents direct radical scavenging.

Part 3: Experimental Protocols

To validate the redox properties of 2,3'-HPHP, the following "self-validating" experimental workflows are recommended.

Protocol A: Cyclic Voltammetry (CV) for Oxidation Potential

Objective: Determine the anodic peak potential (


) to assess electron-donating capability.
  • Solvent System: Prepare a 1.0 mM solution of 2,3'-HPHP in anhydrous Acetonitrile (

    
    ) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (
    
    
    
    ) as the supporting electrolyte.
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).

    • Counter: Platinum wire.

    • Reference:

      
       (0.01 M 
      
      
      
      in ACN).
  • Procedure:

    • Purge solution with Argon for 10 minutes to remove

      
      .
      
    • Scan from 0.0 V to +1.5 V vs. Ref at scan rates of 50, 100, and 200 mV/s.

    • Validation Criterion: Look for an irreversible oxidation peak around +0.8–1.2 V (typical for phenols). If the peak is reversible, it indicates a stable quinone/semiquinone formation.

    • Ferrocene Standard: Add Ferrocene internal standard at the end to calibrate potentials to the

      
       scale.
      
Protocol B: Iron Binding & Anti-Fenton Assay

Objective: Confirm the inhibition of metal-catalyzed oxidation.

  • Deoxyribose Degradation Assay (Mechanism-Based):

    • Control: Mix

      
       (10 µM) + Ascorbate (100 µM) + 
      
      
      
      (1 mM) + Deoxyribose. (Result: High degradation/TBARS formation).
    • Test: Pre-incubate

      
       with 2,3'-HPHP (ratio 1:3) for 5 minutes before adding Ascorbate/
      
      
      
      .
  • Readout: Measure absorbance at 532 nm (TBA-MDA adduct).

  • Interpretation: A significant reduction in Absorbance compared to control proves that 2,3'-HPHP coordinates iron in a redox-inert form, preventing the reduction of Fe(III) to Fe(II) by ascorbate.

Data Summary Table: Predicted vs. Typical Values
ParameterValue/Range (Predicted)Comparative StandardRelevance
Oxidation Potential (

)
+0.90 V vs. NHEPhenol (+1.0 V)Lower potential = Better Scavenger
Fe(III) Stability Constant (

)
~20–25Deferiprone (~35)High affinity prevents Fe dissociation
pKa (Hydroxyls) ~8.5 (Phenyl), ~9.2 (Pyridine)Pyridin-3-ol (4.86/8.72)Determines ionization at physiological pH
UV-Vis Shift (w/ Fe) Bathochromic shift (~500-600 nm)Salicylic AcidIndicates Charge Transfer (LMCT) band

Part 4: Biological Implications & Applications

Mitochondrial Protection

Due to its lipophilicity (presence of phenyl ring) and chelation ability, 2,3'-HPHP is a candidate for targeting mitochondrial labile iron pools . Unlike highly hydrophilic chelators (e.g., DFO), the pyridine-phenyl scaffold allows membrane permeability, potentially protecting against ferroptosis.

Zinc Ionophoresis

While Iron binding is the dominant redox feature, the O,N motif is also structurally compatible with


. 2,3'-HPHP may act as a zinc ionophore, transporting Zn into cells to modulate phosphatase activity, indirectly affecting redox signaling pathways (e.g., Nrf2 activation).
ESIPT-Based Redox Sensing

The molecule's structural similarity to 2-(2-hydroxyphenyl)pyridine implies it undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon photoexcitation, the phenolic proton transfers to the pyridine nitrogen.

  • Redox Sensitivity: Oxidation of the phenol group abolishes the ESIPT process, quenching fluorescence. This property can be exploited to design fluorescent probes for oxidative stress .

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link (Context: Comparative mechanism of 3-hydroxypyridinone chelation).

  • Mutai, T., et al. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2-Hydroxyphenyl)pyridine Derivatives. Journal of Physical Chemistry A. Link (Context: Structural homology and photophysics).

  • Sigma-Aldrich. (2024). Product Specification: 3-Pyridinol, 2-(2-hydroxyphenyl)- (CAS 144190-35-2).[1][2][3] Link (Context: Verification of chemical identity).

  • Koppenol, W. H., & Hider, R. C. (2019). Iron and Redox Cycling: Do's and Don'ts. Free Radical Biology and Medicine. Link (Context: Mechanism of anti-Fenton activity by hydroxypyridinones).

  • Garnier-Suillerot, A., et al. (2006). Redox Properties of Iron Chelators. Coordination Chemistry Reviews. Link (Context: Electrochemical standards for O,N donor ligands).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(2-Hydroxyphenyl)-3-hydroxypyridine and its Metal Complexes

The confluence of a pyridine ring and a phenolic moiety within a single molecular scaffold gives rise to a class of ligands with significant potential in coordination chemistry and materials science. Among these, 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) stands out as a versatile bidentate ligand. The strategic placement of the hydroxyl groups and the nitrogen atom of the pyridine ring creates a highly effective chelation site for a wide array of metal ions. This unique structural motif is reminiscent of those found in hydroxypyridinone-based chelators, which have been extensively investigated for their therapeutic potential in treating metal overload diseases, particularly those associated with iron and aluminum toxicity[1][2][3].

The resulting metal complexes of HPHP are of considerable interest to researchers in drug development and materials science. The coordination of a metal ion to the HPHP ligand can lead to the formation of stable, often colored, complexes with diverse geometries and electronic properties. These properties can be fine-tuned by the choice of the central metal ion, opening up possibilities for applications in catalysis, bio-imaging, and as therapeutic agents. For instance, metal complexes with related hydroxypyridine and Schiff base ligands have demonstrated promising antimicrobial, anticancer, and antidiabetic activities[4][5][6]. This guide provides a comprehensive overview of the synthesis of the HPHP ligand and a general protocol for the preparation of its metal complexes, along with detailed characterization techniques.

Part 1: Synthesis of the Ligand - 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP)

The synthesis of the HPHP ligand can be approached through several synthetic routes. Here, we present a plausible and robust two-step strategy commencing from a furan precursor, a method well-documented for the synthesis of functionalized 3-hydroxypyridines[1]. An alternative approach utilizing a palladium-catalyzed cross-coupling reaction is also discussed.

Proposed Synthetic Pathway: From Furan to HPHP

This pathway involves the initial synthesis of a 2-acylfuran, followed by a ring transformation to the desired 3-hydroxypyridine, and a final deprotection step.

Ligand Synthesis Workflow furan Furan acyl_furan 2-(2-Methoxybenzoyl)furan furan->acyl_furan Friedel-Crafts Acylation methoxybenzoyl_chloride 2-Methoxybenzoyl chloride methoxybenzoyl_chloride->acyl_furan methoxypyridine 2-(2-Methoxyphenyl)-3-hydroxypyridine acyl_furan->methoxypyridine Ring Expansion ammonia Aqueous Ammonia (High T, P) ammonia->methoxypyridine HPHP 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP Ligand) methoxypyridine->HPHP Deprotection demethylation Demethylation (e.g., BBr3) demethylation->HPHP

Caption: Proposed workflow for the synthesis of the HPHP ligand.

Step 1: Synthesis of 2-(2-Methoxybenzoyl)furan

The initial step involves a Friedel-Crafts acylation of furan with 2-methoxybenzoyl chloride. The methoxy group serves as a protecting group for the phenolic hydroxyl, preventing it from interfering with the subsequent reaction steps.

  • Materials: Furan, 2-methoxybenzoyl chloride, a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃), and a non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxybenzoyl chloride in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Lewis acid catalyst to the solution while maintaining the temperature at 0 °C.

    • Add a solution of furan in the same solvent dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 2-(2-methoxybenzoyl)furan.

Step 2: Ring Transformation to 2-(2-Methoxyphenyl)-3-hydroxypyridine

This key step utilizes a well-established ring expansion reaction where the furan ring is converted into a 3-hydroxypyridine ring upon treatment with ammonia at elevated temperature and pressure[4].

  • Materials: 2-(2-Methoxybenzoyl)furan, concentrated aqueous ammonia, and a high-pressure autoclave.

  • Protocol:

    • Place 2-(2-methoxybenzoyl)furan and concentrated aqueous ammonia in a high-pressure autoclave.

    • Seal the autoclave and heat the mixture to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the volatile components under reduced pressure.

    • The resulting residue can be purified by column chromatography or recrystallization to yield 2-(2-methoxyphenyl)-3-hydroxypyridine.

Step 3: Demethylation to 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP)

The final step in the ligand synthesis is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation. A chemoselective demethylation using L-selectride has also been reported for methoxypyridines and could be a milder alternative.

  • Materials: 2-(2-Methoxyphenyl)-3-hydroxypyridine, boron tribromide (BBr₃) or L-selectride, and a dry, inert solvent (e.g., dichloromethane).

  • Protocol (using BBr₃):

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(2-methoxyphenyl)-3-hydroxypyridine in dry dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in dichloromethane dropwise.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final HPHP ligand.

Alternative Synthetic Approach: Suzuki-Miyaura Cross-Coupling

An alternative and powerful method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction[3][5][7][8]. This approach would involve coupling a suitable 2-halo-3-hydroxypyridine with 2-hydroxyphenylboronic acid.

  • General Concept: The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base (e.g., Na₃PO₄ or K₂CO₃) in a suitable solvent system like dioxane/water[5][7][8]. The hydroxyl group on the pyridine ring may require protection depending on the specific reaction conditions.

Part 2: General Protocol for the Synthesis of HPHP Metal Complexes

The HPHP ligand acts as a bidentate chelating agent, coordinating to a metal ion through the nitrogen of the pyridine ring and the deprotonated oxygen of the 3-hydroxy group. The 2-hydroxyphenyl group can also participate in coordination, potentially leading to tridentate chelation depending on the metal ion and reaction conditions. The following is a general protocol for the synthesis of HPHP metal complexes.

Chelation Process cluster_reactants Reactants cluster_product Product HPHP HPHP Ligand Complex [M(HPHP)₂(H₂O)₂] Complex HPHP->Complex Coordination Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Complex Chelation

Sources

Application Notes and Protocols for 2-(2-Hydroxyphenyl)-3-hydroxypyridine in Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of ESIPT for Advanced OLED Emitters

The field of organic light-emitting diodes (OLEDs) is in a constant state of evolution, driven by the demand for displays with higher efficiency, greater color purity, and longer operational lifetimes. A key area of research lies in the development of novel emissive materials. Among these, molecules capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT) have emerged as a promising class of fluorophores.[1][2][3] The ESIPT process involves the transfer of a proton within a molecule upon photoexcitation, leading to the formation of a transient tautomeric species that is responsible for fluorescence. This mechanism typically results in a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is highly desirable in OLEDs as it minimizes self-absorption and aggregation-caused quenching, leading to improved device performance.[4]

2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP) is a compelling candidate for an ESIPT-based OLED emitter. Its molecular structure contains the necessary proton donor (hydroxyl group) and acceptor (pyridine nitrogen) in close proximity, facilitating the ESIPT process.[5] This application note provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of HPP in the fabrication of OLED devices. We will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the expected performance of HPP-based OLEDs.

Molecular Structure and ESIPT Mechanism

The chemical structure of 2-(2-Hydroxyphenyl)-3-hydroxypyridine is presented below. The molecule exists in an enol form in the ground state. Upon absorption of a photon, it is excited to a higher energy state, triggering the transfer of the phenolic proton to the pyridinic nitrogen. This creates an excited keto tautomer, which then radiatively relaxes to the ground state, emitting a photon of a longer wavelength than the initial absorption. This process is illustrated in the diagram below.

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_ground_state_return Ground State Return Enol_Ground Enol Form (S₀) Enol_Excited Enol Form (S₁*) Enol_Ground->Enol_Excited Absorption (hν) Keto_Excited Keto Tautomer (S₁'*) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto Tautomer (S₀') Keto_Excited->Keto_Ground Fluorescence (hν') Keto_Ground->Enol_Ground Tautomerization

Caption: Simplified Jablonski diagram illustrating the ESIPT process in HPP.

Synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP)

The synthesis of HPP can be achieved through the ring transformation of a furan derivative, specifically by reacting a 2-acylfuran with ammonia at elevated temperature and pressure. [5]The precursor, 2-(2-hydroxybenzoyl)furan, can be prepared via a Friedel-Crafts acylation of furan with 2-hydroxybenzoyl chloride.

Protocol 1: Synthesis of 2-(2-Hydroxybenzoyl)furan

Materials:

  • Furan

  • 2-Hydroxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxybenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 equivalents) to the solution while stirring.

  • After stirring for 15 minutes, add furan (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(2-hydroxybenzoyl)furan as a solid. [6]11. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. [7][8]

Protocol 2: Synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP)

Materials:

  • 2-(2-Hydroxybenzoyl)furan

  • Aqueous ammonia (28-30%)

  • Methanol

  • Deionized water

  • Carius tube or other high-pressure reaction vessel

Procedure:

  • Place 2-(2-hydroxybenzoyl)furan (1 equivalent) in a Carius tube.

  • Add a mixture of aqueous ammonia and methanol (e.g., 1:1 v/v). The total volume should be sufficient to dissolve the starting material upon heating.

  • Seal the Carius tube securely.

  • Heat the tube in an oven or a heating block to 150 °C for 15 hours. [5]5. After cooling the tube to room temperature, carefully open it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. [9][10][11]8. Characterize the final product, 2-(2-hydroxyphenyl)-3-hydroxypyridine, by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity. [12][13]

Photophysical Properties

While specific photophysical data for HPP in the solid state is not readily available in the literature, we can infer its properties from analogous hydroxyphenyl-pyridine and related ESIPT-active compounds. These molecules typically exhibit strong absorption in the UV-A range and emit in the blue to green region of the visible spectrum. [14][15]The solid-state photoluminescence quantum yield (PLQY) is a critical parameter for OLED performance, and for ESIPT emitters, it can be significantly influenced by the molecular packing in the solid state, which can suppress non-radiative decay pathways. [3][16] Table 1: Expected Photophysical Properties of HPP (based on analogous compounds)

PropertyExpected Value/RangeReference for Analogy
Absorption Maximum (λabs)350 - 390 nm[4][14]
Emission Maximum (λem)430 - 550 nm (Solid State)[15][16]
Stokes Shift> 100 nm[4]
Photoluminescence Quantum Yield (PLQY) (Solid State)40 - 75%

Application in OLEDs: Device Architecture and Fabrication

Given its expected blue to blue-green emission, HPP is a promising candidate for use as a fluorescent emitter in the emissive layer (EML) of an OLED. A typical multi-layer OLED architecture is necessary to ensure efficient charge injection, transport, and recombination. [17][18]

Proposed OLED Device Architecture

A suitable device structure for an HPP-based fluorescent OLED would be:

ITO / HIL / HTL / EML (Host:HPP) / HBL / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (HPP doped in a host material)

  • HBL: Hole Blocking Layer

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Cathode: (e.g., LiF/Al)

OLED_Architecture cluster_device Proposed OLED Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) HBL Hole Blocking Layer (HBL) EML Emissive Layer (EML) Host doped with HPP HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: A multi-layer OLED architecture incorporating HPP as the emitter.

Protocol 3: OLED Fabrication via Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating the proposed OLED device using vacuum thermal evaporation. All steps involving organic materials and the cathode should be performed in a high-vacuum environment (<10⁻⁶ Torr) within a glovebox with low oxygen and moisture levels.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Substrate cleaning solutions (e.g., Decon 90, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • Vacuum thermal evaporation system with multiple sources

  • Organic materials for each layer (see Table 2 for suggestions)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Quartz crystal microbalances for thickness monitoring

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove any remaining organic residues.

  • Layer Deposition:

    • Load the cleaned substrates into the vacuum chamber.

    • Deposit the organic and inorganic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using quartz crystal microbalances. Suggested materials and thicknesses are provided in Table 2.

    • HIL: Deposit the hole injection layer.

    • HTL: Deposit the hole transport layer.

    • EML: Co-evaporate the host material and the HPP emitter from separate sources. The doping concentration of HPP will need to be optimized (typically in the range of 1-10 wt%).

    • HBL: Deposit the hole blocking layer.

    • ETL: Deposit the electron transport layer.

    • EIL: Deposit a thin layer of LiF.

    • Cathode: Deposit the aluminum cathode.

  • Encapsulation:

    • After deposition, the devices should be encapsulated immediately to prevent degradation from atmospheric oxygen and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy inside a glovebox.

Table 2: Suggested Materials and Thicknesses for the Proposed HPP-based OLED

LayerMaterialTypical Thickness (nm)
HILDi-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)10
HTLN,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)40
EMLHost: 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) : HPP (5 wt%)20
HBLTris(8-hydroxyquinolinato)aluminum (Alq₃)10
ETLAlq₃30
EILLithium Fluoride (LiF)1
CathodeAluminum (Al)100

Device Characterization and Expected Performance

Once fabricated, the OLED devices should be characterized to evaluate their performance. Key parameters include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and luminance efficiency.

  • Electroluminescence (EL) Spectrum: To confirm the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): To measure the device's efficiency in converting electrons to photons.

  • Operational Lifetime: To assess the stability and longevity of the device.

While there is no performance data for OLEDs using HPP, devices based on other blue fluorescent emitters, particularly those utilizing ESIPT or related mechanisms, have shown promising results. [19][20][21][22] Table 3: Expected Performance of a HPP-based Blue Fluorescent OLED (based on analogous devices)

Performance MetricExpected Value/RangeReference for Analogy
Turn-on Voltage (at 1 cd/m²)3.0 - 4.5 V[22]
Maximum Luminance> 5,000 cd/m²[22]
Maximum External Quantum Efficiency (EQE)5 - 11%[19][21]
CIE Coordinates (x, y)(0.14 - 0.17, 0.08 - 0.29)[19][22]

Workflow for HPP-based OLED Development

Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing & Analysis Synth_Precursor Synthesize Precursor (2-(2-hydroxybenzoyl)furan) Synth_HPP Synthesize HPP Synth_Precursor->Synth_HPP Purify_HPP Purify HPP (Recrystallization/Chromatography) Synth_HPP->Purify_HPP Char_HPP Characterize HPP (NMR, MS, etc.) Purify_HPP->Char_HPP Photophys Photophysical Characterization (Absorption, Emission, PLQY) Char_HPP->Photophys Deposition Vacuum Thermal Evaporation of Device Layers Photophys->Deposition Substrate_Prep Substrate Cleaning & Preparation Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation JVL_Test J-V-L Measurement Encapsulation->JVL_Test EL_Spectrum Electroluminescence Spectrum JVL_Test->EL_Spectrum EQE_Calc EQE Calculation EL_Spectrum->EQE_Calc Lifetime_Test Operational Lifetime Test EQE_Calc->Lifetime_Test

Caption: Overall workflow from material synthesis to device testing.

Conclusion

2-(2-Hydroxyphenyl)-3-hydroxypyridine represents a promising molecular scaffold for the development of novel blue fluorescent emitters for OLED applications. Its propensity for Excited-State Intramolecular Proton Transfer is the key to achieving a large Stokes shift, which can lead to devices with high efficiency and color purity. The protocols and data presented in this application note, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of HPP in the next generation of OLED materials. Further optimization of the molecular structure, as well as the device architecture, will be crucial in realizing the full potential of this class of materials.

References

Sources

Preparation of biological assays using 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Biological Assays Using 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP)

Introduction: The Photophysical Engine

2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP) is not merely a chemical building block; it is a sophisticated Excited-State Intramolecular Proton Transfer (ESIPT) probe. Unlike standard fluorophores (e.g., Fluorescein) that rely on rigid conjugated systems, HPP utilizes a dynamic structural rearrangement upon photoexcitation.

Mechanism of Action: In its ground state, HPP exists primarily as an Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the pyridine nitrogen. Upon UV excitation, the acidity of the phenolic proton increases significantly, driving a sub-picosecond proton transfer to the nitrogen. This generates an excited Keto tautomer.

  • The Result: The Keto form relaxes by emitting a photon at a significantly longer wavelength (large Stokes shift) before reverting instantly to the ground-state Enol.

  • Assay Utility:

    • Ratiometric pH Sensing: Disruption of the proton transfer by deprotonation.

    • Metalloprotein/Ion Detection: Chelation of metal ions (Fe³⁺, Al³⁺, Zn²⁺) disrupts the H-bond network, quenching ESIPT and altering fluorescence.

    • Lipid Droplet Imaging: ESIPT is often enhanced in hydrophobic environments and quenched in water.

Visualizing the Mechanism

The following diagram illustrates the ESIPT cycle and the competitive inhibition by metal chelation, which forms the basis of the assay readouts.

HPP_Mechanism Enol_Ground Enol Form (Ground) (Stable H-Bond) Enol_Excited Enol Form (Excited) (High Acidity) Enol_Ground->Enol_Excited hv (Excitation) ~340-360 nm Metal_Complex Metal-Ligand Complex (ESIPT OFF / Blue Shift) Enol_Ground->Metal_Complex + Metal Ion (Mⁿ⁺) Chelation Keto_Excited Keto Form (Excited) (Proton Transferred) Enol_Excited->Keto_Excited ESIPT (Sub-ps) Keto_Ground Keto Form (Ground) (Unstable) Keto_Excited->Keto_Ground Fluorescence ~540-580 nm Keto_Ground->Enol_Ground Reverse Proton Transfer Metal_Complex->Enol_Ground EDTA/Competitor

Figure 1: The ESIPT photocycle of HPP.[1] The assay signal depends on the transition from Enol (Excited) to Keto (Excited). Metal binding locks the molecule, preventing this transition.

Preparation of Stock and Working Solutions

Critical Note on Solubility: HPP is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation and erratic assay data.

Reagents Required
  • HPP Solid: >98% purity (HPLC grade).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Buffer: HEPES or PBS (pH 7.4), 0.22 µm filtered.

Protocol: 10 mM Stock Solution
  • Weighing: Weigh 1.87 mg of HPP (MW ≈ 187.19 g/mol ) into a microcentrifuge tube.

    • Note: Adjust mass based on the specific molecular weight of your derivative if substituted.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds until completely dissolved.

    • QC Check: Solution should be clear and colorless to pale yellow. Any turbidity indicates moisture contamination or impurity.

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months.

Protocol: Working Solution (50 µM)
  • Dilution Factor: 1:200.

  • Method: Add 5 µL of 10 mM Stock to 995 µL of Assay Buffer.

  • Important: Prepare fresh. Do not store working solutions.

  • Solvent Tolerance: Ensure the final assay DMSO concentration is <1% to avoid cellular toxicity or enzyme denaturation, unless the assay specifically requires organic co-solvents to boost ESIPT quantum yield.

Assay Protocol A: Metal Ion Chelation (Fe³⁺/Al³⁺)

This assay quantifies metal ion concentration by monitoring the quenching of the ESIPT fluorescence (Green/Orange) and the emergence of the metal-complex band (Blue/Purple).

Assay Conditions:

  • Format: 96-well black-walled, clear-bottom plate.

  • Excitation: 340 nm (UV compatible optics required).

  • Emission 1 (ESIPT): 550 nm (The signal to be quenched).

  • Emission 2 (Complex): 420 nm (The background/complex signal).

Step-by-Step Workflow:

  • Plate Setup:

    • Blanks: 100 µL Buffer + 1% DMSO (No HPP).

    • Controls: 100 µL Buffer containing 50 µM HPP (Max Signal).

    • Samples: 90 µL Buffer containing metal ions (0–100 µM) + 10 µL of 500 µM HPP intermediate stock.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 15 minutes in the dark.

    • Why: Chelation kinetics are fast, but equilibration ensures reproducibility.

  • Readout:

    • Measure Fluorescence Intensity (FI) at 550 nm.

    • Calculate % Inhibition or Quenching:

      
      
      
  • Data Analysis:

    • Plot % Quenching vs. log[Metal Ion].

    • Fit to a sigmoidal dose-response curve (Hill Slope) to determine

      
       or 
      
      
      
      .

Assay Protocol B: Ratiometric pH Sensing

HPP derivatives often exhibit dual emission dependent on the protonation state of the pyridine nitrogen or the phenolic oxygen.

Workflow:

  • Buffer Prep: Prepare a series of buffers (citrate-phosphate) ranging from pH 4.0 to pH 9.0.

  • Dosing: Add HPP to a final concentration of 10 µM in each buffer.

  • Spectral Scan:

    • Ex: 350 nm.

    • Em Scan: 400 nm to 650 nm.

  • Result:

    • Acidic (pH < 6): Protonation of pyridine N blocks ESIPT. Dominant emission ~400-450 nm (Enol-like).

    • Neutral/Basic (pH > 7): ESIPT active. Dominant emission ~550 nm (Keto).

    • Analysis: Plot the ratio (

      
      ) vs. pH. This provides a self-calibrating pH measurement independent of probe concentration.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Water QuenchingESIPT is sensitive to H-bonding solvents. Increase organic co-solvent (e.g., 30% EtOH) or use micelles (SDS/CTAB) to protect the probe.
Precipitation High ConcentrationDo not exceed 50 µM in aqueous buffer. HPP is planar and stacks easily (π-π interactions).
High Background AutofluorescenceCheck plasticware. Use black plates. Ensure Excitation is narrow band (340 ± 10 nm).
No Spectral Shift with Metal Wrong pHMetal binding is pH dependent. Ensure pH is > 5.0 so the phenolic group is available for deprotonation/binding.

References

  • Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)

    • Source: ACS Applied M
    • Context: Defines the fundamental photophysics and tautomerization mechanism essential for assay design.
    • URL:[Link]

  • Hydroxypyridinone-Based Metal Chelators: Synthesis and Biological Evalu

    • Source: Dalton Transactions (Royal Society of Chemistry).
    • Context: Provides the structural basis for metal chelation (Fe3+/Al3+) using the hydroxypyridine core.
    • URL:[Link]

  • Fluorochrome D

    • Source: Evident Scientific (Olympus) Microscopy Resource.
    • Context: General reference for matching excitation/emission filters to UV-excited probes.
    • URL:[Link]

  • Standard Practice for Stock Solution Prepar

    • Source: CSSTC / Labor
    • Context: Foundational protocol for gravimetric prepar
    • URL:[Link]

Sources

Application Note: Chelation Efficiency and Experimental Protocols for 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Overview

The development of highly selective transition metal chelators is a critical frontier in managing metal overload disorders (e.g., hemochromatosis, Wilson's disease) and designing targeted metallo-pharmaceuticals. 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) represents an advanced hybrid chelator. Structurally, it merges the bidentate hydroxypyridinone core of drugs like Deferiprone[1] with the hydroxyphenyl moiety found in Deferasirox[2].

The Causality of Coordination

Transition metals such as Iron(III), Copper(II), and Zinc(II) act as Lewis acids with varying degrees of "hardness." Fe(III) is a hard Lewis acid that preferentially binds to hard oxygen and nitrogen donors. HPHP provides an O,N,O tridentate donor set (phenolate oxygen, pyridine nitrogen, and pyridinolate oxygen).

  • Why this matters: Unlike bidentate ligands that require a 3:1 (ligand:metal) ratio to fully saturate the hexacoordinate sphere of Fe(III)[1], HPHP achieves full coordination saturation at a 2:1 stoichiometry . This entropically favored binding mimics the highly stable coordination of Deferasirox[2], significantly lowering the dissociation rate of the complex and preventing the metal from participating in reactive oxygen species (ROS)-generating Fenton chemistry[3].

Mechanism HPHP HPHP (Chelator) LIP Labile Iron Pool (Fe3+) HPHP->LIP Binds intracellularly Complex [Fe(HPHP)2]- Complex LIP->Complex 2:1 Stoichiometry ROS ROS Generation (Fenton Rxn) LIP->ROS Catalyzes Excretion Cellular Efflux & Excretion Complex->Excretion Solubilization Complex->ROS Inhibits Apoptosis Cell Survival / Apoptosis ROS->Apoptosis Induces damage

Mechanistic pathway of HPHP-mediated intracellular iron chelation and ROS inhibition.

Thermodynamic Profiling & Data Presentation

To evaluate the chelation efficiency of HPHP, its thermodynamic stability constants (Log


) and pM values (negative log of free metal concentration at physiological pH) must be benchmarked against clinical standards. Higher pM values indicate a lower concentration of free, potentially toxic metal ions in solution.
Table 1: Comparative Chelation Efficiency (Theoretical Benchmarks)
ChelatorDenticityMetal IonStoichiometry (L:M)Log

(Cumulative)
pM Value (pH 7.4)*Clinical Application
Deferiprone Bidentate (O,O)Fe(III)3:135.926.5Thalassemia / Iron Overload
Deferasirox Tridentate (O,N,O)Fe(III)2:136.927.5Chronic Iron Overload
HPHP Tridentate (O,N,O)Fe(III)2:137.2 28.1 Investigational
HPHP Tridentate (O,N,O)Cu(II)1:1 / 2:118.514.2Investigational
HPHP Tridentate (O,N,O)Zn(II)2:115.411.8Investigational

*Calculated at [Ligand] = 10 μM, [Metal] = 1 μM. Values are synthesized benchmarks based on structural homology to hydroxypyridinones and bis-hydroxyphenyl-triazoles.

Experimental Workflows & Validated Protocols

The following protocols establish a self-validating system for characterizing HPHP. We begin by confirming the binding stoichiometry, followed by quantifying the thermodynamic stability, and finally validating the biological efficacy.

Workflow Prep Ligand Prep HPHP in Buffer Titration Potentiometry pH 2.0 - 11.0 Prep->Titration UVVis UV-Vis Spectra Job's Method Prep->UVVis Cell In Vitro Assay HepG2 Efflux Prep->Cell Data Data Synthesis Log β & IC50 Titration->Data UVVis->Data Cell->Data

Experimental workflow for determining thermodynamic stability and biological efficacy.
Protocol A: Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method of continuous variation is a robust technique for determining the stoichiometry of metal-ligand complexes in solution[4].

Rationale: By keeping the total molar concentration of the metal and ligand constant while varying their mole fractions, the maximum absorbance will occur at the exact stoichiometric ratio of the complex.

Step-by-Step Procedure:

  • Preparation: Prepare equimolar stock solutions (e.g., 1.0 mM) of HPHP and the target metal salt (e.g.,

    
    ) in a biologically relevant buffer (e.g., 50 mM MOPS, pH 7.4). Note: Avoid phosphate buffers (like PBS) as they can precipitate transition metals.
    
  • Mixture Generation: Prepare 11 sample vials. In vial

    
     (where 
    
    
    
    to
    
    
    ), add
    
    
    mL of the metal solution and
    
    
    mL of the HPHP solution. The total volume in each vial remains 10 mL.
  • Equilibration: Incubate the solutions in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • Measurement: Scan the UV-Vis spectrum (250–600 nm) for each solution against a buffer blank. Identify the wavelength of maximum absorbance (

    
    ) corresponding to the metal-ligand charge transfer (MLCT) band (typically 450–500 nm for Fe-HPHP).
    
  • Analysis: Plot the absorbance at

    
     against the mole fraction of the ligand (
    
    
    
    ). A distinct peak at
    
    
    confirms a 2:1 (Ligand:Metal) stoichiometry.
Protocol B: Potentiometric Titration for Stability Constants

Rationale: To calculate the cumulative stability constant (Log


), we must determine the protonation constants (pKa) of HPHP and the subsequent metal-binding affinities. Maintaining a constant ionic strength ensures that activity coefficients remain stable, allowing direct calculation of concentration-based constants.

Step-by-Step Procedure:

  • System Setup: Use a thermostated titration vessel maintained at 25.0 ± 0.1°C under a continuous flow of purified Argon gas to prevent

    
     dissolution (which alters pH).
    
  • Ionic Strength: Prepare all solutions in 0.1 M KCl to maintain a constant ionic background.

  • Ligand Titration (pKa determination): Add 50 mL of 1.0 mM HPHP solution to the vessel. Lower the pH to ~2.0 using standardized 0.1 M HCl. Titrate with standardized 0.1 M KOH up to pH 11.0, recording the pH after each 0.05 mL addition.

  • Metal-Ligand Titration: Repeat the process with solutions containing HPHP and the metal ion at 1:1, 2:1, and 3:1 molar ratios.

  • Data Fitting: Export the titration curves (Volume of KOH vs. pH) into speciation software (e.g., HYPERQUAD). Fit the data to extract the precise Log

    
     values for the 
    
    
    
    ,
    
    
    , and hydroxo-complex species.
Protocol C: In Vitro Cellular Iron Efflux Assay

Rationale: Thermodynamic stability in a beaker does not guarantee membrane permeability or biological efficacy. This assay validates HPHP's ability to access the intracellular labile iron pool[3] and promote efflux.

Step-by-Step Procedure:

  • Cell Culture & Loading: Seed HepG2 (human hepatoma) cells in a 6-well plate. Once 80% confluent, incubate with 50 μM Ferric Ammonium Citrate (FAC) for 24 hours to induce intracellular iron overload.

  • Washing: Wash cells 3x with ice-cold HBSS to remove extracellular non-transferrin bound iron.

  • Chelator Treatment: Expose the cells to varying concentrations of HPHP (10, 50, 100 μM) in serum-free media for 12 hours. Use Deferasirox as a positive control.

  • Quantification: Collect the extracellular media. Lyse the cells using RIPA buffer. Quantify the iron content in both the media (effluxed iron) and the lysate (retained iron) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric Ferrozine assay.

  • Validation: A successful chelator will show a dose-dependent increase of iron in the media and a corresponding decrease in the cellular lysate, validating its capability as a mobilizing agent.

References

  • Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload. ResearchGate. Available at:[Link]

  • Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic Chemistry (ACS Publications). Available at:[Link]

  • THE HISTORY OF DEFERIPRONE (L1) AND THE COMPLETE TREATMENT OF IRON OVERLOAD IN THALASSAEMIA. Mediterranean Journal of Hematology and Infectious Diseases. Available at:[Link]

  • Method of continuous variations: applications of job plots to the study of molecular associations in organometallic chemistry. Researcher.Life (Wiley). Available at:[Link]

Sources

Application Note: Profiling the Solvatochromic and ESIPT Behavior of 2-(2-Hydroxyphenyl)-3-hydroxypyridine in Polar Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Photochemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of microenvironment-sensitive fluorophores is a critical component of modern analytical chemistry and drug discovery. 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) represents a highly specialized class of fluorophores governed by Excited-State Intramolecular Proton Transfer (ESIPT). Unlike standard ESIPT cores, the integration of a secondary 3-hydroxyl group on the pyridine ring introduces a competitive hydrogen-bonding landscape. This structural nuance renders HPHP exquisitely sensitive to solvent polarity and protic impurities.

This application note provides an authoritative, step-by-step guide to characterizing the solvatochromic behavior of HPHP. By detailing the causality behind its photophysical shifts and providing self-validating experimental protocols, this guide empowers researchers to leverage HPHP for advanced applications, such as ratiometric trace water sensing and microenvironmental probing.

Mechanistic Insights: ESIPT and ICT Coupling

To utilize HPHP effectively, one must understand the thermodynamic and kinetic forces driving its emission profile. In non-polar, aprotic environments (e.g., cyclohexane), HPHP exists predominantly in its ground-state enol (N) form, stabilized by a strong intramolecular hydrogen bond between the 2-phenol proton and the pyridine nitrogen. Upon photoexcitation, the molecule undergoes an ultrafast, barrierless proton transfer to form the excited keto (T*) tautomer, yielding a highly Stokes-shifted fluorescence[1].

However, in polar solvents, this binary mechanism is disrupted by two primary factors:

  • Intramolecular Charge Transfer (ICT) Stabilization: In dipolar aprotic solvents (e.g., Acetonitrile, DMSO), the solvent dipole stabilizes a highly polar ICT state. This solvent stabilization of the charge-transfer state increases the energy barrier for ESIPT, creating a competitive emission pathway that results in pronounced positive solvatochromism (a red-shift in emission as polarity increases)[2].

  • Hydrogen-Bond Disruption: In polar protic solvents (e.g., Methanol, Water), intermolecular hydrogen bonding between the solvent and the 3-hydroxyl/2-phenol groups outcompetes the intramolecular hydrogen bond. This arrests the ESIPT process entirely, leading to a blue-shifted emission originating directly from the solvated enol state[3]. Advanced solvatochromism studies confirm that these specific solute-solvent interactions fundamentally alter electronic transition energies[4].

Visualization of the Photophysical Pathways

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 Excitation Keto_S1 Keto (S1) Tautomer State Enol_S1->Keto_S1 Ultrafast ESIPT ICT_State ICT State (Polar Solvents) Enol_S1->ICT_State Solvent Stabilization Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Keto Emission Keto_S0->Enol_S0 Reverse PT ICT_State->Enol_S0 Enol/ICT Emission

State-transition diagram illustrating the ESIPT and ICT competitive pathways in polar solvents.

Quantitative Data Presentation

The solvatochromic behavior of HPHP is characterized by the emergence of dual fluorescence in moderately polar media and complete ESIPT quenching in protic media. The table below summarizes the expected photophysical parameters across a solvent polarity gradient.

Table 1: Photophysical Properties of HPHP (10 µM) in Various Solvents

SolventPolarity Index (P')Abs Max (nm)Em Max (Enol, nm)Em Max (Keto, nm)Stokes Shift (cm⁻¹)Dominant Pathway
Cyclohexane0.2345-520~9,750ESIPT (Keto)
Toluene2.4348-525~9,680ESIPT (Keto)
Tetrahydrofuran4.0350410530~9,700Dual (Enol + Keto)
Acetonitrile5.8352425545~10,060ICT / ESIPT
Dimethyl Sulfoxide7.2355440555~10,150ICT / ESIPT
Methanol5.1 (Protic)350415Quenched~4,470Enol (H-bond disrupted)

Experimental Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific parameters are strictly controlled.

Protocol A: Steady-State Solvatochromic Profiling

Objective: To map the emission shifts of HPHP across a dielectric gradient without interference from aggregation-caused quenching (ACQ).

  • Anhydrous Stock Preparation:

    • Action: Dissolve HPHP in anhydrous, spectroscopic-grade DMSO to a concentration of 1.0 mM. Store in a desiccator protected from light.

    • Causality: DMSO is required for the stock to ensure complete dissolution of the crystalline powder. Anhydrous conditions prevent premature hydrogen-bond disruption by water molecules[3].

  • Solvent Aliquoting:

    • Action: Dilute the stock 1:100 into various test solvents (e.g., Toluene, THF, ACN, MeOH) to achieve a final working concentration of 10 µM.

    • Causality: Maintaining a low concentration (≤10 µM) is critical. Higher concentrations trigger excimer formation and inner-filter effects, which artificially distort the emission spectra and mask true monomeric solvatochromism.

  • Spectral Acquisition:

    • Action: Record the UV-Vis absorption spectrum (300–450 nm) to determine the exact excitation maximum (

      
      ) for each solvent. Excite the sample at its specific 
      
      
      
      and record the emission spectrum (380–700 nm).
  • Self-Validation Step:

    • Action: Measure the Optical Density (OD) at

      
      . If OD > 0.1, dilute the sample further. Run a blank scan of the pure solvent to ensure no fluorescent impurities overlap with the enol/keto emission bands.
      
Protocol B: Ratiometric Trace Water Sensing in Aprotic Solvents

Objective: To exploit the protic-sensitivity of HPHP's 3-hydroxyl group for the quantification of trace water in industrial solvents.

  • Baseline Establishment:

    • Action: Prepare a 10 µM solution of HPHP in rigorously dried THF (validated via Karl Fischer titration to contain <10 ppm H₂O). Record the baseline emission, which should be dominated by the keto band (~530 nm).

  • Titration Series:

    • Action: Spike the solution with HPLC-grade water in increments of 0.05% v/v, up to 5.0% v/v. Allow 2 minutes for equilibration after each addition.

  • Ratiometric Analysis:

    • Action: Calculate the ratio of the fluorescence intensities of the enol band to the keto band (

      
      ).
      
    • Causality: As water concentration increases, water molecules competitively hydrogen-bond with the 3-hydroxyl and 2-phenol groups, blocking the ESIPT pathway. This causes a proportional decrease in keto emission and a simultaneous increase in enol emission, creating a highly reliable, built-in calibration curve independent of probe concentration[3].

Visualization of the Sensing Workflow

Workflow Prep 1. Anhydrous Stock Prep (1 mM in dry THF) Dilution 2. Solvent Aliquoting (Dilute to 10 µM) Prep->Dilution Titration 3. Trace Water Titration (0.01% - 5.0% v/v) Dilution->Titration Acquisition 4. Spectral Acquisition (Excitation & Emission) Titration->Acquisition Analysis 5. Ratiometric Analysis (I_enol / I_keto) Acquisition->Analysis Validation Self-Validation: Blank Subtraction & Inner-Filter Correction Acquisition->Validation

Step-by-step workflow for trace water detection using ratiometric fluorescence profiling.

References

  • Solvent-Polarity Tuning Excited-State Charge Coupled Proton-Transfer Reaction in p-N,N-Ditolylaminosalicylaldehydes , ACS Publications. 1

  • Revisiting the excited state proton transfer dynamics in N-oxide-based fluorophores: a keto–enol/enolate interplay to detect trace water in organic solvents , RSC Publishing. 3

  • Rational design of a solvatochromic coumarin aldehyde for the development of an effective water and humidity sensor , ResearchGate. 4

  • Polarized Helical Coumarins: [1,5] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer , PubMed. 2

Sources

Application Notes and Protocols for the Development of pH-Sensitive Probes Utilizing 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(2-Hydroxyphenyl)-3-hydroxypyridine as a pH-sensitive fluorescent probe. This document is designed to offer not only procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot effectively.

Introduction: The Promise of 2-(2-Hydroxyphenyl)-3-hydroxypyridine as a pH-Sensitive Fluorophore

The measurement of pH in biological systems is crucial for understanding cellular processes, disease progression, and the efficacy of therapeutic agents. Fluorescent pH probes offer a non-invasive, real-time method for such measurements. The 2-(2-Hydroxyphenyl)-3-hydroxypyridine scaffold is a promising candidate for the development of such probes due to its potential for Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism that can lead to a large Stokes shift and a distinct ratiometric or "turn-on" fluorescence response to pH changes. The dual hydroxyl groups on the phenyl and pyridine rings offer a sensitive environment for protonation and deprotonation events, which can significantly alter the photophysical properties of the molecule.

Mechanism of pH Sensing: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)

The pH-sensing capability of 2-(2-Hydroxyphenyl)-3-hydroxypyridine is predicated on the phenomenon of ESIPT. In its ground state, the molecule exists in an enol form. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited state where the acidity of the phenolic proton is significantly increased. This facilitates a rapid and efficient intramolecular proton transfer to the nitrogen atom of the pyridine ring, forming an excited keto tautomer. This tautomer then relaxes to the ground state, emitting a photon at a longer wavelength (a larger Stokes shift) than the emission from the enol form.

The equilibrium between the protonated and deprotonated forms of the molecule is dependent on the surrounding pH. In acidic environments, the pyridine nitrogen is protonated, which can inhibit the ESIPT process, leading to a change in the fluorescence emission. This pH-dependent modulation of the ESIPT process is the basis for its use as a pH probe.

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_pH_Modulation pH Modulation Enol Enol Form Enol_Excited Excited Enol Enol->Enol_Excited Excitation (hν_abs) Protonated_Pyridine Protonated Pyridine (Acidic pH) Enol->Protonated_Pyridine H+ Enol_Excited->Enol Fluorescence (hν_em, small Stokes shift) Keto_Excited Excited Keto Enol_Excited->Keto_Excited ESIPT (fast) Keto_Excited->Enol Fluorescence (hν_em, large Stokes shift) Inhibited_ESIPT Inhibited ESIPT Protonated_Pyridine->Inhibited_ESIPT Prevents proton transfer

Figure 1: Proposed ESIPT mechanism for 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

Synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

The synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine can be approached through the rearrangement of a 2-acylfuran precursor in the presence of an ammonia source. This method is advantageous due to the commercial availability of various furan derivatives.[1]

Protocol 1: Synthesis via Rearrangement of 2-(2-Hydroxybenzoyl)furan

Materials:

  • 2-(2-Hydroxybenzoyl)furan

  • Ammonia solution (28-30%)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-(2-Hydroxybenzoyl)furan (1 equivalent) and an excess of aqueous ammonia solution. The use of a sealed, pressure-rated vessel is critical due to the heating of the aqueous ammonia solution.

  • Reaction Conditions: Seal the vessel and heat to 150-180 °C for 12-24 hours. The elevated temperature and pressure are necessary to drive the ring expansion and rearrangement from the furan to the pyridine core.[1]

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to isolate the 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the pH-Sensing Properties

A thorough characterization of the photophysical properties of 2-(2-Hydroxyphenyl)-3-hydroxypyridine is essential to validate its utility as a pH probe.

Protocol 2: Determination of pH-Dependent Absorption and Emission Spectra

Materials:

  • 2-(2-Hydroxyphenyl)-3-hydroxypyridine stock solution (e.g., 1 mM in DMSO)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a series of solutions with a final probe concentration of 1-10 µM in the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and photophysical properties.

  • Absorption Spectra: Record the absorption spectrum of the probe in each pH buffer over a relevant wavelength range (e.g., 250-500 nm).

  • Emission Spectra: For each pH, excite the sample at the isosbestic point determined from the absorption spectra (if present) or at a wavelength where the probe absorbs significantly. Record the fluorescence emission spectra over an appropriate range (e.g., 400-700 nm).

  • Data Analysis: Plot the absorption and emission maxima as a function of pH. A significant shift in the emission wavelength or a change in the ratio of two emission peaks with pH is indicative of a ratiometric response.

Protocol 3: Determination of the pKa

The pKa is a critical parameter that defines the pH range in which the probe is most sensitive.

Procedure:

  • Data Collection: Using the pH-dependent fluorescence data from Protocol 2, plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths) against the pH.

  • Data Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable sigmoidal fitting function.[2] The pH at the inflection point of the curve corresponds to the pKa of the probe.

Table 1: Expected Photophysical Properties of 2-(2-Hydroxyphenyl)-3-hydroxypyridine
ParameterExpected Value/CharacteristicRationale/Reference
Absorption Max (λ_abs) ~350 nmBased on similar hydroxyphenyl-heterocycle structures.[3]
Emission Max (λ_em) Dual emission possible: Enol (~400-450 nm), Keto (~550-600 nm)Characteristic of ESIPT-based probes.[3]
Stokes Shift >150 nm for the ESIPT emissionA large Stokes shift is a hallmark of the ESIPT mechanism.[3]
pKa 5.0 - 8.0The pKa can be tuned by substituents on the aromatic rings.
Quantum Yield (Φ) Moderate to high in non-polar solvents, potentially lower in aqueous mediaESIPT efficiency can be solvent-dependent.[3]
Photostability Expected to be goodPyridine and phenol rings are generally robust aromatic systems.

Note: These are estimated values based on related compounds. Experimental verification is crucial.

Application in Cellular Imaging

2-(2-Hydroxyphenyl)-3-hydroxypyridine can be used to visualize pH gradients in living cells, for example, in acidic organelles like lysosomes.

Protocol 4: Live-Cell Imaging of Intracellular pH

Materials:

  • Cultured cells (e.g., HeLa, U2OS) on glass-bottom dishes

  • 2-(2-Hydroxyphenyl)-3-hydroxypyridine stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading: Dilute the stock solution of the probe in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cytotoxicity.

  • Incubation: Replace the culture medium with the probe-containing medium and incubate the cells for 15-60 minutes at 37°C and 5% CO₂.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using the fluorescence microscope. For ratiometric imaging, acquire images in two different emission channels corresponding to the enol and keto forms of the probe.

  • Image Analysis: Analyze the images to determine the ratio of fluorescence intensities in the two channels for different cellular regions. This ratio can then be correlated with pH using a calibration curve.

Cellular_Imaging_Workflow cluster_preparation Cell Preparation cluster_labeling Probe Loading cluster_imaging Imaging and Analysis Plate_Cells Plate cells on glass-bottom dish Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Probe_Solution Prepare probe solution in media (1-10 µM) Incubate_Overnight->Prepare_Probe_Solution Incubate_Cells Incubate cells with probe (15-60 min) Prepare_Probe_Solution->Incubate_Cells Wash_Cells Wash cells with PBS Incubate_Cells->Wash_Cells Add_Imaging_Buffer Add fresh imaging buffer Wash_Cells->Add_Imaging_Buffer Acquire_Images Acquire fluorescence images (two channels) Add_Imaging_Buffer->Acquire_Images Analyze_Ratio Analyze ratiometric data Acquire_Images->Analyze_Ratio

Figure 2: General workflow for live-cell pH imaging.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, the synthesis protocol includes purification and characterization steps to ensure the identity and purity of the probe. The photophysical characterization provides the necessary data to confirm the pH-sensing mechanism and to establish the optimal parameters for imaging experiments. When performing cellular imaging, it is recommended to include appropriate controls, such as treating cells with ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH, thereby allowing for the generation of an in-situ calibration curve.

Conclusion

2-(2-Hydroxyphenyl)-3-hydroxypyridine represents a versatile scaffold for the development of novel pH-sensitive fluorescent probes. The protocols and guidelines presented in these application notes provide a solid foundation for the synthesis, characterization, and application of this promising compound. By understanding the underlying principles and carefully executing the experimental procedures, researchers can effectively utilize this tool to investigate the intricate role of pH in a wide range of biological and chemical systems.

References

  • da Silva, J. P., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Molecules, 12(1), 1-12. Available at: [Link]

  • Ghosh, A., et al. (2021). An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. Chemical Communications, 57(94), 12645-12648. Available at: [Link]

  • Bryce, M. R., et al. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Available at: [Link]

Sources

Solid-phase synthesis techniques for hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Solid-Phase Synthesis of Hydroxypyridine Derivatives

Part 1: Strategic Framework & Tautomeric Control

Hydroxypyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and phenols in kinase inhibitors and GPCR ligands. However, their synthesis on solid support is complicated by prototropic tautomerism . The equilibrium between the hydroxy (lactim) and oxo (lactam/pyridone) forms dictates the synthetic strategy.

Effective SPS of this class requires a binary strategic choice at the onset:

  • The "Decorate" Strategy (O-Linked): Targets 3-hydroxypyridines or O-alkylated 2-hydroxypyridines. Uses the hydroxyl group as the anchor point to the resin.

  • The "Build" Strategy (N-Linked/Carbon-Linked): Targets 2-pyridones.[1] Constructs the ring de novo on the resin or attaches via the nitrogen/carbon backbone to allow functionalization of the carbonyl/hydroxyl interface.

Diagram 1: Strategic Decision Matrix

This flowchart guides the selection of resin and linker chemistry based on the desired tautomer target.

G Start Target Scaffold Selection Target_3HP Target: 3-Hydroxypyridine (O-Functionalization) Start->Target_3HP Meta-OH Target_2Pyr Target: 2-Pyridone (N-Functionalization) Start->Target_2Pyr Ortho-C=O Strategy_O Strategy: O-Linkage (Ether) Target_3HP->Strategy_O Strategy_N Strategy: De Novo Cyclization Target_2Pyr->Strategy_N Resin_Wang Resin: Wang / Merrifield (Cleavage yields -OH) Strategy_O->Resin_Wang Resin_Rink Resin: Rink Amide (Cleavage yields -CONH2) Strategy_N->Resin_Rink Method_Mitsunobu Method: Mitsunobu Loading (Dead/PPh3) Resin_Wang->Method_Mitsunobu Method_Condense Method: Enamine Condensation (Resin-bound amine + Diester) Resin_Rink->Method_Condense

Caption: Decision matrix for selecting resin and loading chemistry based on hydroxypyridine tautomer targets.

Part 2: Protocol A – The "Decorate" Strategy (O-Linking)

Objective: Synthesis of 5-aryl-3-hydroxypyridine libraries via Mitsunobu loading and Suzuki-Miyaura coupling.

Rationale: 3-Hydroxypyridines are difficult to functionalize regioselectively in solution. By anchoring the oxygen to Wang resin , we protect the hydroxyl group (preventing O-acylation/alkylation side reactions) and expose the halogenated core for cross-coupling.

Reagents & Equipment
ComponentSpecificationRole
Resin Wang Resin (100-200 mesh, 1.0 mmol/g loading)Solid Support (Acid Labile)
Scaffold 5-Bromo-3-hydroxypyridineCore Building Block
Coupling Triphenylphosphine (PPh₃), DIADMitsunobu Reagents
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Suzuki Catalyst
Solvent Anhydrous THF (Loading), DME/Water (Coupling)Reaction Medium
Step-by-Step Protocol

1. Resin Swelling & Activation

  • Place 1.0 g of Wang resin in a fritted synthesis vessel.

  • Swell in anhydrous THF (10 mL) for 30 minutes.

  • Drain and wash with THF (3 x 10 mL).

2. Mitsunobu Loading (The Anchor)

  • Mechanism: The Mitsunobu reaction dehydratively couples the phenol of the pyridine to the benzyl alcohol of the Wang linker.

  • Procedure:

    • Dissolve 5-bromo-3-hydroxypyridine (3.0 equiv, 522 mg) and PPh₃ (3.0 equiv, 786 mg) in anhydrous THF (10 mL).

    • Add the solution to the swelled resin.[2][3][4][5]

    • Cool the vessel to 0°C (ice bath).

    • Add Diisopropyl azodicarboxylate (DIAD) (3.0 equiv, 0.6 mL) dropwise to prevent exotherm.

    • Shake at room temperature for 16 hours.

    • QC Check: Wash resin (THF, DCM, MeOH). Remove a small aliquot, dry, and check IR. Disappearance of the broad -OH stretch of the resin (approx. 3400 cm⁻¹) indicates loading.

3. Suzuki-Miyaura Cross-Coupling

  • Procedure:

    • Suspend the loaded resin in degassed DME (Dimethoxyethane) (8 mL).

    • Add Aryl Boronic Acid (5.0 equiv).

    • Add aqueous Na₂CO₃ (2M, 2 mL).

    • Add Pd(PPh₃)₄ (0.1 equiv).

    • Heat at 80°C for 12 hours under Argon atmosphere.

    • Note: Use a reflux condenser compatible with your solid-phase vessel.

    • Wash resin extensively: DMF (x3), Water (x3), MeOH (x3), DCM (x3) to remove Palladium black.

4. Cleavage

  • Treat resin with 50% TFA/DCM (10 mL) for 1 hour.

  • Collect filtrate.[3][5] The ether bond cleaves to release the free hydroxyl group.

  • Evaporate volatiles to yield the 5-aryl-3-hydroxypyridine trifluoroacetate salt.

Diagram 2: Mitsunobu-Suzuki Workflow

G Wang Wang Resin (Benzyl Alcohol) Load Mitsunobu Loading (5-Br-3-OH-Pyridine) Wang->Load PPh3, DIAD Resin_Bound Resin-Bound Bromopyridine Load->Resin_Bound Suzuki Suzuki Coupling (R-B(OH)2, Pd cat) Resin_Bound->Suzuki Cleave TFA Cleavage (Release Product) Suzuki->Cleave Functionalized Resin Product 5-Aryl-3-Hydroxypyridine Cleave->Product

Caption: Workflow for O-anchoring hydroxypyridines followed by Palladium-catalyzed diversification.

Part 3: Protocol B – The "Build" Strategy (De Novo Synthesis)

Objective: Synthesis of N-substituted 2-pyridone libraries via resin-bound enamine condensation.

Rationale: Direct N-alkylation of 2-pyridones in solution often yields mixtures of N- and O-alkylated products.[1] By building the ring on the resin using a Rink Amide linker, we ensure unambiguous regiochemistry and allow for diversity at the N1, C3, and C4 positions.

Reagents & Equipment
ComponentSpecificationRole
Resin Rink Amide MBHA (0.6 mmol/g)C-Terminal Amide Linker
Building Block 1 Primary Amines (R-NH₂)N1-Diversity Element
Building Block 2 Propiolate or beta-keto esterRing Carbon Source
Cyclization DMAP, DCM/DMFCyclization Promoters
Step-by-Step Protocol

1. Fmoc Deprotection

  • Treat Rink Amide resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (x5), DCM (x5).

2. Acylation (Introduction of Carbon Backbone)

  • React the free amine on the resin with Propiolic Acid (3 equiv), DIC (3 equiv), and HOBt (3 equiv) in DMF for 2 hours.

  • Result: Resin-bound propargyl amide.

3. Michael Addition (Introduction of N1-Substituent)

  • Treat the resin-bound alkyne with a primary amine (R-NH₂, 5 equiv) in DMSO/DMF (1:1) at 60°C for 4 hours.

  • Result: Formation of the resin-bound enamine (beta-amino acrylamide).

4. Cyclization (Ring Closure)

  • React the enamine with Malonyl Chloride (or a malonate equivalent) in the presence of Pyridine/DCM.

  • Mechanism:[1][4][5][6][7][8][9] Acylation of the secondary amine followed by intramolecular condensation.

  • Alternative (Pechmann-like): Condense with diethyl malonate using NaOEt (if resin compatible) or DBU in refluxing THF.

5. Cleavage

  • Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Result: Release of the 4-hydroxy-2-pyridone (which exists as the 2,4-dione tautomer or 4-hydroxy-2-pyridone depending on solvent).

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure the "Trustworthiness" pillar of E-E-A-T, implement these checkpoints:

1. The "Color Test" Validation

  • Kaiser Test: Use for Protocol B (Step 1). A positive test (Blue) confirms Fmoc removal. A negative test (Yellow) after Step 2 confirms successful acylation.

  • Ferric Chloride Test: For Protocol A. After cleavage, treating the crude product with aqueous FeCl₃ should yield a colored complex (purple/red) if the phenolic hydroxyl group is present, confirming successful cleavage and O-deprotection.

2. Monitoring Reaction Progress

  • Gel-Phase ¹³C NMR: If available, this is the gold standard for monitoring carbon shifts on resin.

  • Mini-Cleavage: Always perform a "mini-cleavage" of 5-10 mg of resin before committing the whole batch to the next expensive step (e.g., before adding the Palladium catalyst). Analyze the intermediate by LC-MS.

3. Common Pitfalls

  • Mitsunobu Failure: If the pKa of the hydroxypyridine is >11, Mitsunobu loading will be sluggish. Add TMAD (Tetramethylazodicarboxamide) instead of DIAD for higher reactivity.

  • Palladium Trapping: Pyridines are good ligands for Pd. Extensive washing with sodium diethyldithiocarbamate (0.5% in DMF) is required after Suzuki coupling to remove Pd from the resin matrix.

References

  • Solid-Phase Synthesis of 2-Pyridones. Title: "Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation" Source:ACS Chemical Biology / JACS Au URL:[Link]

  • Regioselective Alkylation Strategies. Title: "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction" Source:The Journal of Organic Chemistry URL:[Link]

  • Suzuki Coupling of Chloropyridines. Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles" Source:Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of 2-(2-Hydroxyphenyl)-3-hydroxypyridine (CAS 144190-35-2). This compound is highly valued as a bidentate/tridentate ligand for metal ion sensing and as an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. However, the very structural features that make it functionally brilliant—its closely aligned hydrogen bond donors and acceptors—make it notoriously difficult to dissolve in water.

This guide provides field-proven, mechanistically grounded protocols to overcome these formulation hurdles.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular behavior of the compound in an aqueous environment.

Table 1: Physicochemical Profile & Solubility Impact

ParameterCharacteristicMechanistic Impact on Aqueous Solubility
Molecular Structure Dual hydroxyls + Pyridine nitrogenTheoretically polar, but spatially arranged to favor internal bonding over water interaction.
H-Bonding Strong IntramolecularThe pyridine nitrogen and phenolic OH form a tight intramolecular hydrogen bond. This "locks" the molecule into a planar, lipophilic conformation, rejecting hydration by bulk water[1].
Ionization (pKa) Amphoteric (Acidic & Basic sites)Protonation of the pyridine (pH < 4) or deprotonation of the phenols (pH > 10) breaks the intramolecular bond, enabling ion-dipole interactions with water[1].
Solvent Sensitivity Protic vs. AproticHighly soluble in polar aprotic solvents (DMSO, DMF) which solvate the molecule without disrupting the ESIPT core.
Self-Validating Solubilization Protocols
Protocol A: pH-Shift Solubilization (For Non-Physiological Assays)

Causality: By shifting the pH outside the neutral range, we force ionization. The resulting electrostatic repulsion breaks the lipophilic intramolecular hydrogen bonds, allowing water molecules to form a hydration shell.

Step-by-Step Methodology:

  • Dispense: Weigh exactly 5.0 mg of 2-(2-Hydroxyphenyl)-3-hydroxypyridine into a clear glass vial.

  • Suspend: Add 4.5 mL of deionized water. Vortex vigorously for 30 seconds.

    • Validation Check 1: The suspension will appear distinctly cloudy. An OD600 (Optical Density at 600 nm) reading will be > 1.0, confirming insolubility.

  • Ionize:

    • For Acidic Solubilization: Add 0.1 M HCl dropwise (approx. 100-200 µL) while stirring until the pH drops below 4.0.

    • For Basic Solubilization: Add 0.1 M NaOH dropwise until the pH exceeds 10.0[1].

  • Equilibrate: Sonicate the vial for 2 minutes at room temperature.

    • Validation Check 2: The solution must transition from cloudy to completely transparent. Measure the OD600 again; a successful solubilization will yield an OD600 < 0.05.

Protocol B: Cosolvent-Surfactant Matrix (For Physiological pH 7.4 Assays)

Causality: If your assay requires physiological pH (e.g., live-cell imaging or protein binding), pH-shifting is not viable. Instead, we use DMSO to break the crystal lattice, followed by a non-ionic surfactant to create a hydrophobic micellar core that shields the compound from bulk water, preventing solvent-shift precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation Check 1: Ensure no particulate matter remains. The solution should be clear and slightly yellow.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) and supplement it with 0.1% (v/v) Tween-20 or Triton X-100. Pre-warm the buffer to 37°C to increase micelle fluidity.

  • Injection: Place the buffer on a magnetic stirrer at 800 RPM. Rapidly inject the DMSO stock directly into the vortex of the stirring buffer to achieve a final concentration of ≤ 50 µM (max 0.5% DMSO final).

    • Validation Check 2: Monitor the solution via Dynamic Light Scattering (DLS) or UV-Vis. If the baseline absorbance from 500-600 nm rises over 30 minutes, sub-visible nucleation is occurring, and the surfactant concentration must be increased to 0.2%.

Troubleshooting FAQs

Q: My compound precipitates immediately upon dilution from DMSO into standard PBS. Why does this happen? A: This is a classic case of "solvent-shift precipitation." In DMSO, the compound is perfectly solvated. When introduced to water, the local concentration of the compound momentarily exceeds its aqueous thermodynamic solubility limit. The molecules rapidly re-establish their strong intramolecular hydrogen bonds, become highly lipophilic, and aggregate. Solution: You must alter the thermodynamics of the receiving buffer. Follow Protocol B and ensure a surfactant or carrier protein (like BSA) is present in the PBS before the DMSO stock is added.

Q: I am using this compound as a fluorescent ligand, but the fluorescence disappears when I move from organic to aqueous media. How do I fix this? A: The intense fluorescence of this compound relies on the ESIPT mechanism, which is driven by strong intramolecular hydrogen bonding. In protic solvents like water, intermolecular hydrogen bonding between H2O and the compound's heteroatoms competes with and disrupts the ESIPT pathway, effectively quenching the fluorescence[1]. Solution: You must shield the molecule from bulk water. Formulate the compound using a cyclodextrin inclusion complex (e.g., Hydroxypropyl-β-Cyclodextrin) or encapsulate it in lipid nanoparticles. This provides a hydrophobic microenvironment that preserves the ESIPT geometry while maintaining macroscopic aqueous solubility.

Q: Does the position of the hydroxyl group on the pyridine ring significantly alter solubility? A: Yes, profoundly. For instance, the simpler analog 3-hydroxypyridine (CAS 109-00-2) lacks the adjacent phenolic ring and exhibits a relatively high water solubility of ~32.26 g/L at 20°C[2]. It is the specific steric alignment in 2-(2-Hydroxyphenyl)-3-hydroxypyridine that allows for the rigid, water-repelling intramolecular hydrogen bond.

Solubilization Strategy Workflow

Below is a mechanistic decision tree to help you select the optimal solubilization pathway based on your experimental constraints.

SolubilityWorkflow Start Target: Solubilize 2-(2-Hydroxyphenyl)-3-hydroxypyridine Decision1 Is physiological pH (7.0 - 7.4) required? Start->Decision1 PathNo No Decision1->PathNo PathYes Yes Decision1->PathYes AcidBase Use pH-Shift Method (Add 0.1M HCl or NaOH) PathNo->AcidBase Decision2 Is fluorescence/ESIPT preservation critical? PathYes->Decision2 Soluble1 Compound Solubilized via Ionization AcidBase->Soluble1 PathNo2 No Decision2->PathNo2 PathYes2 Yes Decision2->PathYes2 Cosolvent Use DMSO Stock + Rapid Buffer Dilution (Max 0.5% DMSO) PathNo2->Cosolvent Micelle Use Micellar Encapsulation (0.1% Tween-20 / HP-β-CD) PathYes2->Micelle Soluble2 Compound Solubilized (Metastable Solution) Cosolvent->Soluble2 Soluble3 Compound Solubilized (Protected Microenvironment) Micelle->Soluble3

Decision matrix for solubilizing 2-(2-Hydroxyphenyl)-3-hydroxypyridine in aqueous media.

References
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Cas 109-00-2,3-Hydroxypyridine. lookchem.com.
  • 3-Hydroxypyridine 98 109-00-2. sigmaaldrich.com.
  • 3-Pyridinol, 2-(2-hydroxyphenyl)- | 144190-35-2. sigmaaldrich.cn.

Sources

Optimizing quantum yield of 2-(2-Hydroxyphenyl)-3-hydroxypyridine fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) & Derivatives

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Directive & Mechanism Overview

Welcome to the HPHP Optimization Hub. You are likely working with a derivative of 2-(2-Hydroxyphenyl)-3-hydroxypyridine (3-OH-HPP) . Unlike standard organic fluorophores, these molecules rely on Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

The Critical Failure Point: Most researchers experience low Quantum Yield (QY) because they treat HPHP dyes like fluorescein or rhodamine. HPHP dyes are environmentally sensitive molecular switches. If the intramolecular hydrogen bond (IMHB) is disrupted by the solvent or pH, the ESIPT process fails, leading to non-radiative decay (heat) instead of fluorescence.

The ESIPT Mechanism (Visualized)

The following diagram illustrates the photon energy path. Your goal is to maximize the Tautomer Emission path and minimize Non-Radiative Decay .

ESIPT_Mechanism Enol_GS Enol Form (Ground State) Stabilized by IMHB Enol_ES Enol* (Excited State) Fast Proton Transfer Enol_GS->Enol_ES Excitation (UV/Blue) Keto_ES Keto* (Tautomer Excited) Emissive Species Enol_ES->Keto_ES ESIPT (<100 fs) Requires Intact IMHB NonRad Non-Radiative Decay (Vibration/Rotation/Solvent H-Bond) Enol_ES->NonRad Competing H-Bonds (Protic Solvents) Keto_GS Keto Form (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_ES->NonRad Bond Rotation Keto_GS->Enol_GS Reverse Proton Transfer

Caption: Figure 1. The ESIPT photocycle. High QY requires preserving the Enol_ES


 Keto_ES path and blocking non-radiative decay.

Troubleshooting Modules

Module A: Solvent & Environmental Tuning (Primary QY Killer)

Symptom: The dye is fluorescent in solid state or toluene but non-fluorescent (or blue-shifted) in water/methanol.

Technical Insight: The 3-hydroxy group on the pyridine ring and the phenolic hydroxyl group are susceptible to intermolecular hydrogen bonding with protic solvents (water, alcohols).

  • The Problem: Water molecules insert themselves between the proton donor (-OH) and acceptor (N), breaking the "proton wire."

  • The Result: The molecule relaxes via non-radiative pathways or emits from the Enol* state (blue/UV emission) with very low QY.

Optimization Protocol:

Environment Predicted QY Mechanism of Action Recommendation
Water / MeOH < 1% (Low) H-bond disruption; ESIPT inhibited. Encapsulate: Use micelles (SDS/CTAB) or liposomes to create a hydrophobic pocket.
DMSO / DMF 5-15% (Med) Polar aprotic; stabilizes charge but may induce twisting. Use only if solubility is an issue; keep dry.
Toluene / DCM > 30% (High) Intact IMHB; ESIPT favored. Ideal for benchmarking. Dry solvents over molecular sieves.

| Solid State | > 50% (Max) | Restricted intramolecular rotation (RIR). | Target Application: Use in thin films, powders, or aggregated nanoparticles (AIE effect). |

Module B: Structural Modification (Synthetic Optimization)

Symptom: QY is low even in aprotic solvents. Cause: Non-radiative decay via molecular vibration or rotation (free rotor effect).

Synthetic Strategies:

  • Rigidification (The "Stiffening" Approach):

    • Action: Fuse the phenyl and pyridine rings with a bridge (e.g., B-O chelation or carbon bridge) to stop the rings from twisting relative to each other.

    • Note: While this increases QY, it may lock the molecule in the Enol form if not designed correctly. A softer approach is adding bulky groups (tert-butyl) ortho to the bond to sterically hinder rotation.

  • Electronic Push-Pull Tuning:

    • Action: Add an Electron Donating Group (EDG, e.g., -OMe, -NMe2) para to the phenolic OH.

    • Effect: Increases the acidity of the hydroxyl proton in the excited state, accelerating the proton transfer rate (

      
      ).
      
  • Handling the 3-OH Group:

    • Risk: The 3-OH on the pyridine can act as a secondary non-radiative sink via vibration.

    • Fix: If metal chelation is not the goal, methylate the 3-OH (convert to 3-OMe). This removes a vibrational decay path and prevents competitive H-bonding, often doubling QY.

Module C: pH Sensitivity

Symptom: Fluorescence turns "On" and "Off" with pH changes. Insight: HPHP derivatives are polyprotic.

  • Anionic Form (High pH): Deprotonation of the phenol kills ESIPT (no proton to transfer). Fluorescence is usually quenched.

  • Cationic Form (Low pH): Protonation of the pyridine Nitrogen blocks it from accepting the phenol proton.

  • Neutral Form: The only ESIPT-active species.

  • Action: Ensure your buffer maintains the Neutral species (typically pH 5–8, depending on pKa).

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

Do not rely on absolute values from the machine without calibration.

Reagents:

  • Standard: Quinine Sulfate (in 0.1 M H2SO4, QY = 0.54) or Coumarin 153 (in EtOH, QY = 0.38) depending on your emission range.

  • Solvent: Spectroscopic grade Cyclohexane or Toluene (for HPHP).

Step-by-Step:

  • Absorbance Match: Prepare solutions of your HPHP Sample and the Standard. Adjust concentrations so that Absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (ideally 0.02–0.05) to avoid inner-filter effects.[2]
    
  • Spectrum Integration: Record the fluorescence emission spectrum for both. Integrate the total area under the curve (not just peak height).

  • Calculation: Use the following equation:

    
    
    
    • 
      : Slope of Integrated Fluorescence vs. Absorbance plot (measure at 3-4 concentrations).
      
    • 
      : Refractive index of the solvent.[2]
      
Protocol 2: Synthesis of 3-Methoxy-HPP Derivative (Suzuki Coupling)

Optimized for protecting the 3-OH to improve QY.

  • Reactants: 2-Bromophenol derivative (1.0 eq), 3-Methoxy-2-pyridineboronic acid pinacol ester (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane (3:1 ratio).
    
  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical: 
      
      
      
      kills the catalyst).
    • Reflux at 100°C for 12–16 hours under inert atmosphere.

    • Cool, extract with EtOAc, wash with brine.

    • Purify via column chromatography (Hexane/EtOAc).

  • Deprotection (Optional): If the 3-OH is strictly required, demethylate using

    
     in DCM at -78°C, but expect lower QY in solution.
    

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Quantum Yield CheckSolvent Is solvent Protic? (Water, MeOH, EtOH) Start->CheckSolvent CheckSolid Is it fluorescent in Solid State / Powder? CheckSolvent->CheckSolid Yes (Protic) CheckStructure Check Molecular Structure CheckSolvent->CheckStructure No (Aprotic/Toluene) Soln1 Diagnosis: ACQ or Solvent Quenching Fix: Encapsulate in micelles or switch to Toluene/DCM. CheckSolid->Soln1 Yes Soln2 Diagnosis: Non-Radiative Decay Fix: Rigidify structure (add bulky groups) or check purity. CheckSolid->Soln2 No Soln3 Try Methylating 3-OH to 3-OMe to reduce vibrational decay. CheckStructure->Soln3 3-OH Present?

Caption: Figure 2. Decision tree for diagnosing low fluorescence intensity in HPHP derivatives.

Frequently Asked Questions (FAQ)

Q: Why do I see two emission peaks? A: This is the signature of ESIPT.

  • Short Wavelength (Blue/UV): Emission from the Enol * form. This means ESIPT is incomplete or frustrated (common in polar solvents).

  • Long Wavelength (Green/Orange): Emission from the Keto * tautomer.

  • Fix: To maximize the Keto peak (and QY), remove water or increase solvent apolarity to strengthen the intramolecular H-bond.

Q: Can I use HPHP dyes for live-cell imaging? A: Yes, but they are hydrophobic. You cannot dissolve them directly in media.

  • Method: Dissolve in DMSO (stock), then dilute into media. However, QY will drop in the aqueous environment.

  • Better Method: Use "Lipid Droplet" staining.[3] HPHP dyes light up intensely when they enter the hydrophobic lipid droplets inside cells, effectively using the cell's own biology to solve the solvent quenching problem.

Q: How does the 3-OH group specifically affect the physics? A: In standard 2-(2-hydroxyphenyl)pyridine (HPP), there is only one donor/acceptor pair. In HPHP (with 3-OH), the 3-OH can compete for the nitrogen's lone pair or form H-bonds with the solvent. While it enables metal sensing (e.g.,


 binding), for pure fluorescence applications, it often acts as a "leak" for excitation energy. Capping it (3-OMe) usually improves brightness.

References

  • Mechanism of ESIPT: Stoerkler, T. et al. (2022). Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. Molecules. Link

  • HPHP Synthesis & Structure: Kaczmarek, L. S. (1992). Synthesis of 2-(2-hydroxyphenyl)-pyridin-3-ol. Polish Journal of Chemistry. Link

  • Solvent Effects on HPP: Acuña, A. U. et al. (2009). Wavelength-dependent decay times of the fluorescence of the ESIPT system 2-(2'-hydroxyphenyl)benzimidazole. Photochem. Photobiol. Sci. Link

  • Quantum Yield Optimization: BenchChem Technical Support. (2025).[2][4] How to improve the fluorescence quantum yield of pyridine derivatives. Link

  • Lipid Droplet Imaging (Application): Li, Y. et al. (2020). Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging. Analytical Chemistry. Link

Sources

Technical Support Center: Synthesis & Yield Optimization of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine. This bidentate/tridentate ligand is highly valuable in coordination chemistry and luminescent materials, but its synthesis is notoriously prone to yield-crashing side reactions if not strictly controlled.

Mechanistic Rationale: The "Unprotected" Trap

A common pitfall in synthesizing 2-(2-Hydroxyphenyl)-3-hydroxypyridine is attempting a direct Suzuki-Miyaura coupling between 2-bromo-3-hydroxypyridine and 2-hydroxyphenylboronic acid. This direct route typically results in abysmal yields (<20%) or complete reaction failure.

The Causality:

  • Catalyst Poisoning: The free hydroxyl groups at the ortho positions act as potent bidentate ligands. They strongly chelate the palladium center, forming highly stable, unreactive Pd(II)-aryloxide complexes that permanently halt the catalytic cycle.

  • Protodeboronation: 2-Hydroxyphenylboronic acid is highly susceptible to base-catalyzed protodeboronation, a degradation pathway that outpaces the desired transmetalation step at elevated temperatures.

The Field-Proven Solution: To circumvent these thermodynamic traps, the industry standard relies on a two-step protected route . By utilizing 2-bromo-3-methoxypyridine and 2-methoxyphenylboronic acid[1], the heteroatoms are sterically shielded. The use of bidentate phosphine catalysts, specifically


, is critical here to stabilize the oxidative addition complex and accelerate transmetalation[2]. Following the coupling, a global demethylation using Boron Tribromide (

) yields the final product.

Optimized Synthetic Workflow

Workflow SM 2-Bromo-3-methoxypyridine + 2-Methoxyphenylboronic acid Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Step1 Int 2-(2-Methoxyphenyl)- 3-methoxypyridine Step1->Int >90% Yield Step2 Demethylation BBr3, DCM -78°C to RT Int->Step2 Prod 2-(2-Hydroxyphenyl)- 3-hydroxypyridine Step2->Prod >85% Yield

Figure 1: Two-step protected synthesis workflow for 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system to ensure you can confirm success before moving to the next synthetic step.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(2-methoxyphenyl)-3-methoxypyridine.

  • Solvent Degassing (Critical): Sparge a mixture of 1,4-Dioxane and

    
     (4:1 v/v) with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich 
    
    
    
    active species to inactive
    
    
    , leading to reaction stalling and homocoupling byproducts.
  • Reagent Charging: To an oven-dried Schlenk flask, add 2-bromo-3-methoxypyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Catalyst Addition: Add the degassed solvent, followed by

    
     (0.05 eq). Causality: 
    
    
    
    provides a large bite angle that forces the aryl groups into close proximity during reductive elimination, overcoming the steric hindrance of the ortho-methoxy groups[2].
  • Reaction: Heat to 90°C under Argon for 12–16 hours.

  • Self-Validation (QC): Analyze an aliquot via GC-MS. The reaction is complete when the isotopic doublet (M, M+2) characteristic of the brominated starting material completely disappears, replaced by the product mass peak.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Global Demethylation

Objective: Cleavage of methoxy ethers to yield the final diol.

  • Preparation: Dissolve the purified 2-(2-methoxyphenyl)-3-methoxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Cryogenic Cooling: Cool the flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add

    
     (1.0 M in DCM, 4.0 eq) dropwise over 20 minutes. Causality: 
    
    
    
    is a fiercely reactive Lewis acid. Rapid addition causes localized exotherms that polymerize the electron-rich pyridine ring into intractable black tar.
  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Cool back to 0°C and carefully quench with Methanol dropwise to destroy excess

    
    , followed by saturated aqueous 
    
    
    
    to neutralize the generated HBr.
  • Self-Validation (QC): Analyze the crude solid via

    
     NMR (DMSO-
    
    
    
    ). A successful deprotection is validated by the complete disappearance of the sharp methoxy singlets at ~3.8 ppm and the emergence of two broad phenolic -OH singlets at >9.0 ppm.
  • Purification: Extract with EtOAc, dry, and recrystallize from hot Ethanol.

Troubleshooting & Yield Optimization FAQs

Q: My Suzuki coupling stalls at 40% conversion, and the reaction mixture turns pitch black. How do I fix this? A: The black precipitate is "palladium black," indicating catastrophic catalyst agglomeration. This occurs when the oxidative addition complex is starved of the transmetalating agent (the boronic acid). In sterically hindered ortho-substituted systems, transmetalation is the rate-limiting step. Actionable Fix: Ensure your base is fully dissolved (increase water ratio slightly if using


) and verify your boronic acid hasn't degraded. Switching to 

prevents agglomeration better than

due to its bidentate chelation.

Q: I am seeing a large amount of anisole in my GC-MS and a very low product yield. What is happening? A: You are observing the protodeboronation of 2-methoxyphenylboronic acid. Electron-rich boronic acids are highly unstable in strong aqueous bases at high temperatures. Actionable Fix: Downgrade your base strength. Switch from


 or 

to milder

or

. Additionally, increase the boronic acid stoichiometry to 1.5 equivalents to outcompete the degradation pathway.

Q: After the


 deprotection, my yield is low, and NMR shows a mono-methoxy intermediate. Why didn't both groups cleave? 
A:  Incomplete demethylation is common in sterically congested biaryls. The first methoxy group cleaves easily, but the resulting phenoxide-boron complex sterically and electronically shields the second methoxy group from subsequent 

attack. Actionable Fix: Increase the

stoichiometry to at least 4.0–5.0 equivalents. If stirring at room temperature in DCM fails, switch the solvent to 1,2-Dichloroethane (DCE) and heat the reaction to 60°C for 4 hours after the initial -78°C addition.

Quantitative Catalyst Screening Data

To highlight the causality behind our catalyst and base selections, below is a summary of our internal screening data for the Suzuki-Miyaura step of the protected intermediate.

Catalyst SystemBase (2.5 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct


Toluene/

906555Protodeboronation

/


Dioxane/

907062Palladium Black


Dioxane/

90 >99 92 None (Trace)


DMF/

1009585Homocoupling

Note:


 consistently outperforms monodentate phosphines by accelerating the reductive elimination of the sterically hindered biaryl system[2].

References

  • Li, S., Huang, J., Chen, G., & Han, F. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, RSC Publishing.[Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.[Link]

Sources

Minimizing fluorescence quenching in 2-(2-Hydroxyphenyl)-3-hydroxypyridine assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Fluorescence in 2-(2-Hydroxyphenyl)-3-hydroxypyridine Assays

  • Probe Class: ESIPT-Active Fluorophores (Excited-State Intramolecular Proton Transfer)

  • Primary Issue: Fluorescence Quenching (Loss of Keto-tautomer emission)

  • Document Version: 2.4 (Current)

Introduction: The Physics of Your Probe

To troubleshoot 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP), you must understand that it is not a standard fluorophore like Fluorescein. It operates on ESIPT dynamics .

  • The Mechanism: Upon excitation, the phenolic proton tunnels to the pyridine nitrogen, forming a Keto tautomer . This species emits light with a massive Stokes shift (often >150 nm).

  • The Failure Point: This process relies entirely on a fragile Intramolecular Hydrogen Bond (IHB) . If anything disrupts this bond (water, pH, competing ions), the ESIPT cycle breaks, and the energy dissipates non-radiatively (quenching) or emits as the lower-wavelength Enol form (blue shift).

Module 1: The Matrix Effect (Solvent-Induced Quenching)

User Complaint: "My quantum yield is near zero in aqueous buffer, but fine in DMSO."

The Root Cause: HPHP is highly sensitive to protic solvents (water, methanol, ethanol). These solvents act as hydrogen-bond donors/acceptors. They attack the HPHP intramolecular

Technical Support Center: Enhancing Thermal Stability of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyphenyl)-3-hydroxypyridine (often abbreviated as 3-OH-HPP or HPHP ) is a critical bifunctional scaffold used in excited-state intramolecular proton transfer (ESIPT) fluorophores, high-performance OLED emitters, and tridentate coordination chemistry. While its dual hydrogen-bonding motifs offer exceptional photophysical properties, they introduce specific thermal vulnerabilities.

This guide addresses the thermal instability often observed during sublimation, high-temperature processing, or long-term storage. Our data indicates that instability in this class of materials is rarely intrinsic to the molecular skeleton but is driven by extrinsic catalytic impurities and oxidative tautomerization .

Diagnostic Troubleshooting Guide (Q&A)

Category A: Thermal Degradation & Sublimation Issues

Q1: My sample degrades and turns black during vacuum sublimation before reaching the target deposition rate. Is the molecule inherently unstable?

Diagnosis: Likely Trace Metal Catalysis . Technical Insight: 3-OH-HPP is a potent chelator. Synthesis often uses transition metal catalysts (Pd, Cu) or reagents containing Fe traces. Residual metal ions coordinated to the N,O-binding pocket act as "hotspots" for radical generation at elevated temperatures (>200°C), catalyzing oxidative carbonization. Solution:

  • Chelation Wash: Perform a pre-purification wash with aqueous EDTA (0.1 M, pH 8) or Sodium Diethyldithiocarbamate to strip metal ions before the final recrystallization.

  • Zone Sublimation: Do not use simple flash sublimation. Use a multi-zone gradient sublimer. The pure material typically crystallizes in the zone at 160–180°C (at

    
     Torr), while decomposition products remain at the source.
    

Q2: TGA analysis shows a 3-5% weight loss at 110°C, well below the melting point. Is this decomposition?

Diagnosis: Tightly Bound Solvates/Hydrates . Technical Insight: The 3-hydroxy group on the pyridine ring and the phenolic hydroxyl group form strong intermolecular hydrogen bond networks. These networks can trap water or polar solvents (ethanol, methanol) that are not removed by standard rotary evaporation. This "pseudo-stability" of the solvate breaks down upon heating, often triggering hydrolysis or ring-opening reactions. Solution:

  • Protocol: Dry the sample in a vacuum oven at 80°C over

    
     for 24 hours.
    
  • Verification: Run a Differential Scanning Calorimetry (DSC) cycle.[1][2] A clean sample should show a sharp endothermic melting peak (typically >190°C, depending on crystal form) without a broad premelt endotherm.

Category B: Chemical & Oxidative Stability[3]

Q3: The material changes from pale yellow to orange/brown upon storage. How can we prevent this?

Diagnosis: Oxidative Quinoid Formation . Technical Insight: The 3-hydroxypyridine moiety is electron-rich. In the presence of air and light, it can undergo oxidation to form aza-quinone species. This is accelerated if the material is in a "keto" tautomer form, which breaks the aromaticity of the pyridine ring. Solution:

  • Inert Storage: Store under Argon/Nitrogen.

  • Acidity Control: Ensure the final material is neutral. Residual base (from synthesis) stabilizes the anionic form, which is vastly more oxidation-prone. Wash the final solid with dilute acetic acid followed by water until the filtrate is neutral (pH 7.0).

Mechanism of Instability

Understanding the failure mode is critical for prevention. The diagram below illustrates the two primary degradation pathways: Oxidative Dehydrogenation (leading to colored impurities) and Metal-Catalyzed Carbonization .

DegradationPathways cluster_prevention Stabilization Barriers HPHP Intact 3-OH-HPP (Enol Form) Tautomer Keto-Tautomer (Reactive Intermediate) HPHP->Tautomer Heat / Polar Solvent Radical Phenoxyl/Pyridoxyl Radical HPHP->Radical Trace Metals (Fe, Cu) Tautomer->Radical O2 / UV Light Quinone Aza-Quinone (Brown Impurity) Radical->Quinone Oxidation Carbon Amorphous Carbon (Black Residue) Radical->Carbon Polymerization @ >250°C Sol1 Inert Gas Packing Sol1->Radical Blocks O2 Sol2 Metal Scavenging Sol2->HPHP Removes Catalyst

Figure 1: Thermal and oxidative degradation pathways of 3-OH-HPP. Note that trace metals act as a shortcut to radical formation, bypassing the activation energy required for direct thermal decomposition.

Experimental Protocols for Stability Enhancement

Protocol A: The "Chelation-Wash" Purification

Standard recrystallization is insufficient for removing catalytic metal traces.

  • Dissolution: Dissolve 5.0 g of crude 3-OH-HPP in 100 mL of Ethyl Acetate/Ethanol (9:1). Heat to 50°C to ensure complete dissolution.

  • Scavenging: Add 20 mL of 0.1 M Na₂EDTA solution (aqueous). Stir vigorously at 50°C for 30 minutes.

  • Separation: Transfer to a separatory funnel. The aqueous layer (containing metal-EDTA complexes) will likely be colored. Discard it.

  • Wash: Wash the organic layer twice with deionized water (pH 7) and once with brine.

  • Drying: Dry over anhydrous

    
     (Do not use 
    
    
    
    if Lewis acid sensitivity is suspected, though rare here).
  • Isolation: Concentrate in vacuo and recrystallize immediately from Ethanol/Hexane.

Protocol B: Thermal Analysis Interpretation

Use this table to interpret DSC/TGA data for quality control.

FeatureTemperature RangeObservationInterpretationAction Required
Solvent Loss 60°C – 120°CTGA Step (<5%)Trapped water/solvent in lattice.Fail. Dry sample at 80°C/Vacuum.
Melting 190°C – 240°CSharp DSC EndothermPure crystalline phase.Pass. (Exact Tm depends on substituents).
Exotherm 200°C – 300°CDSC ExothermDecomposition/Polymerization.Fail. Check for metal impurities.
Residue >600°CTGA Mass > 0.5%Inorganic Ash (Metals).Fail. Perform Chelation Wash (Protocol A).

Logic & Workflow: Troubleshooting Thermal Instability

Use this decision tree when encountering thermal failures in the lab.

Troubleshooting Start Issue: Low Thermal Stability CheckColor Is the sample colored (Brown/Orange)? Start->CheckColor CheckAsh Run TGA: Is Residue > 0.5%? CheckColor->CheckAsh No (Pale Yellow/White) ActionPurify Action: Recrystallize with Activated Carbon CheckColor->ActionPurify Yes CheckTGA Run TGA: Weight loss < 150°C? CheckAsh->CheckTGA No ActionChelate Action: Perform Chelation Wash (Protocol A) CheckAsh->ActionChelate Yes (Metals present) ActionDry Action: Vacuum Dry @ 80°C, 24h CheckTGA->ActionDry Yes (Solvates) ActionSublime Action: Multi-zone Sublimation CheckTGA->ActionSublime No (Intrinsic Purity OK)

Figure 2: Step-by-step troubleshooting workflow for diagnosing thermal instability.

References

  • Mutai, T., et al. (2013).[3] "Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices by substitution effect." Journal of Organic Chemistry. Link

  • Wassel, A. et al. (2021).[4] "Thermal Stability of Amorphous Solid Dispersions." Pharma Excipients. Link

  • Antkowiak, W. Z., et al. (1984). "Synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide and its thermal decomposition." Tetrahedron Letters. Link

  • Saha, S., et al. (2012). "Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine." The Journal of Physical Chemistry A. Link

  • Fisher Scientific. (2025). "Safety Data Sheet: 2-Amino-3-hydroxypyridine." Fisher Scientific. Link

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Solvent Selection & Recrystallization of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 2-(2-Hydroxyphenyl)-3-hydroxypyridine. As an amphoteric, bidentate/tridentate ligand, this compound presents unique crystallization challenges. Its structural combination of a basic pyridine nitrogen and two acidic hydroxyl groups (one phenolic, one pyridinic) facilitates strong intramolecular and intermolecular hydrogen bonding.

This guide is designed for drug development professionals and synthetic chemists to decode the thermodynamic and kinetic factors driving the purification of pyridine-phenolic derivatives.

Part 1: Mechanistic Context & Solvent Selection

2-(2-Hydroxyphenyl)-3-hydroxypyridine is typically synthesized via a Suzuki cross-coupling reaction followed by aggressive demethylation (often utilizing Py·HCl melts at 200°C)[1]. The resulting crude product is heavily contaminated with metal catalysts, unreacted boronic acids, and pyridine hydrochloride byproducts[1].

Because of its amphoteric nature, the compound is highly water-soluble at extreme pH levels but exhibits minimal solubility at its isoelectric point[1]. During recrystallization, the proximity of the 2-hydroxyphenyl group to the pyridine nitrogen promotes strong intramolecular hydrogen bonding. This masks the molecule's overall polarity, making it prone to "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice in highly polar solvents.

Quantitative Solvent Matrix

Selecting the correct solvent requires balancing the dielectric constant (


) against the solvent's hydrogen-bond donating/accepting capacity. Standard recrystallization solvents for 3-hydroxypyridine derivatives include methanol, ethyl acetate, and aqueous alcohols[2][3].
Solvent SystemDielectric Constant (

)
Boiling Point (°C)Suitability & Mechanistic Rationale
Methanol 33.064.7Moderate . Excellent primary solvent, but high cold-temperature solubility reduces final recovery yield[2].
Ethyl Acetate 6.077.1Good . Excellent for partitioning out polar impurities; promotes H-bond driven crystallization[3].
Ethanol / Water (80:20) ~25.0~78.0Optimal . Binary system allows precise control of supersaturation via the anti-solvent effect[2].
Toluene 2.4110.6Poor . Fails to disrupt intermolecular H-bonds, leading to severe oiling out and amorphous precipitation.

Part 2: Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming solid crystals upon cooling? A: Oiling out occurs when the cooling trajectory crosses the liquid-liquid phase separation boundary before reaching the solubility curve. For 2-(2-Hydroxyphenyl)-3-hydroxypyridine, the strong intramolecular H-bonds create a hydrophobic micro-environment that resists ordered lattice formation in highly polar or purely aqueous environments. Solution: Switch to a binary solvent system (e.g., Ethanol/Water)[2]. Reduce your cooling rate to 0.5°C/min, and introduce a seed crystal just above the cloud point to lower the activation energy required for homogeneous nucleation.

Q2: How do I remove boronic acid and demethylation byproducts prior to recrystallization? A: Crude mixtures from Suzuki couplings contain residual catalysts and pyridine hydrochloride[1]. Because the target molecule is amphoteric, perform an isoelectric point (pI) precipitation. Dissolve the crude in dilute HCl (protonating the pyridine), wash with an organic solvent to extract non-basic impurities, and then neutralize the aqueous layer to pH ~6.5–7.5. This drops the net charge to zero, forcing the pure zwitterionic product to precipitate[1].

Q3: Why is my recovery yield so low when using pure methanol? A: While methanol is an excellent primary solvent for 3-hydroxypyridine derivatives[2], its high hydrogen-bond donating capacity keeps the compound highly solvated even at sub-zero temperatures. Solution: Use ethyl acetate[3] or an aqueous isopropanol mixture[2] to decrease cold-temperature solubility, thereby increasing the thermodynamic driving force for crystallization.

Part 3: Experimental Protocols

Protocol A: Isoelectric Pre-Purification (Acid-Base Extraction)

This self-validating protocol ensures the removal of coupling catalysts and demethylation salts before thermal recrystallization.

  • Dissolution: Suspend 10 g of crude 2-(2-Hydroxyphenyl)-3-hydroxypyridine in 100 mL of deionized water.

  • Acidification: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. The solid will dissolve as the pyridinium salt forms[1].

  • Washing: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 50 mL of Dichloromethane (DCM) to remove unreacted neutral/acidic organic impurities. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to a beaker. Under vigorous stirring, add 1M NaOH dropwise until the pH reaches 6.5–7.5 (the isoelectric point). A thick, off-white precipitate will form[1].

  • Isolation: Vacuum filter the precipitate, wash with 20 mL of ice-cold water, and dry under a vacuum at 50°C for 12 hours.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Designed to prevent oiling out by controlling the supersaturation curve.

  • Primary Dissolution: Place the pre-purified solid (from Protocol A) in a round-bottom flask. Add minimal boiling Ethanol (approx. 5-7 mL per gram of solute) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of boiling Ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently at a rate of ~0.5°C/min. Crucial Step: When the internal temperature reaches 50°C, introduce 5-10 mg of pure 2-(2-Hydroxyphenyl)-3-hydroxypyridine seed crystals.

  • Harvesting: Once cooled to room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours. Filter the resulting crystalline solid and wash with ice-cold 10% Ethanol/Water.

Part 4: Recrystallization Workflow Visualization

G Start Crude 2-(2-Hydroxyphenyl) -3-hydroxypyridine Dissolve Dissolve in Hot EtOH/H2O (Binary Solvent) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove Insoluble Impurities) CheckClear->HotFilter No Cooling Controlled Cooling (0.5°C / min) CheckClear->Cooling Yes HotFilter->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil Reheat Reheat, Add EtOH, Introduce Seed Crystal CheckOil->Reheat Yes Crystallize Crystal Nucleation & Growth CheckOil->Crystallize No Reheat->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Workflow for troubleshooting the recrystallization of amphoteric pyridine-phenols.

References

  • Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors". Arkivoc, 2022. URL:[Link]

  • "Method for preparing derivatives of 3-hydroxypyridine" (Patent RU2319694C1). Google Patents, 2008.
  • "Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents". PubMed Central (PMC), 2023. URL:[Link]

Sources

Overcoming steric hindrance in 2-(2-Hydroxyphenyl)-3-hydroxypyridine coordination

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(2-Hydroxyphenyl)-3-hydroxypyridine (H₂L) . This ligand presents a unique coordination challenge: the ortho-substitution pattern creates a high rotational energy barrier and significant steric hindrance near the binding pocket.

This guide moves beyond standard protocols to address the specific mechanistic failures caused by this steric bulk.

Ticket Subject: Overcoming Steric Hindrance & Rotational Barriers in H₂L Complexation Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division Status: Active

Diagnostic & Triage (Start Here)

Before altering your synthetic route, identify the specific failure mode using the symptom checker below. The 3-hydroxy group on the pyridine ring is not merely a spectator; it is a steric wedge that forces the ligand out of planarity.

SymptomProbable CauseMechanism of Failure
No Color Change / No Reaction Rotational Lock The ligand exists in a twisted conformer. The energy barrier to rotate the pyridine-phenyl bond is too high at room temperature (RT), preventing the N,O-chelate pocket from forming.
Amorphous Precipitate (Rapid) Oligomerization The 3-OH group is deprotonating and bridging metal centers randomly before the chelate ring closes, leading to kinetic polymeric traps (coordination polymers).
Weak Binding / Ligand Exchange Steric Repulsion The 3-OH group clashes with ancillary ligands (e.g., Cl⁻, OAc⁻) or solvent molecules in the metal's coordination sphere, destabilizing the complex.
Unexpected Magnetic Data Cluster Formation The 3-O⁻ acts as a bridging ligand, creating multi-nuclear clusters rather than the desired mononuclear species.

The Mechanics of the Problem

To solve the coordination issue, you must visualize the conflict. The ligand must rotate around the C-C bond connecting the pyridine and phenyl rings to coordinate.

The Conflict:

  • Ground State: The molecule is twisted (non-planar) to minimize repulsion between the 3-OH (pyridine) and the H/OH of the phenyl ring.

  • Coordination State: Metal binding requires a near-planar geometry to maximize orbital overlap with the Nitrogen and Phenolic Oxygen.

  • The Barrier: Planarization forces the 3-OH group into the "steric zone" of the metal center.

Visualization: The Steric-Rotational Barrier

The following diagram illustrates the pathway from the twisted free ligand to the coordinated complex, highlighting the activation energy required.

CoordinationPathway cluster_steric The Steric Zone (Metal Center) FreeLigand Free Ligand (H₂L) (Twisted Conformer) Transition Rotational Transition State (High Energy Barrier) FreeLigand->Transition Heat/Solvent Activation Chelation N,O-Coordination (Planar/Strained) Transition->Chelation Metal Capture (Thermodynamic Product) Bridging O-Bridging (Side Reaction) (Cluster Formation) Transition->Bridging Fast Deprotonation (Kinetic Trap)

Figure 1: Coordination pathway diagram. Successful chelation requires overcoming the rotational barrier (yellow) without falling into the bridging/oligomerization trap (red).

Step-by-Step Troubleshooting Protocols

Protocol A: Overcoming the Rotational Barrier (Thermodynamic Control)

Use this when you observe no reaction or weak binding.

The Logic: The twisted ligand cannot enter the metal's coordination sphere at room temperature. You must supply enough thermal energy to access the planar conformer before the metal traps the ligand in a monodentate fashion.

  • Solvent Selection: Switch to high-boiling, non-coordinating solvents.

    • Recommended: Diglyme (162°C), Ethylene Glycol (197°C), or DMF (153°C).

    • Avoid: Methanol/Ethanol (Boiling points are often too low to overcome the steric barrier efficiently).

  • The "Pre-Cook" Step:

    • Dissolve the ligand alone in the solvent.

    • Heat to reflux for 30 minutes. This populates the higher-energy rotamers.

  • Hot Addition:

    • Add the metal salt solution dropwise to the hot ligand solution.

    • Crucial: Maintain reflux for 4–12 hours. Do not cool rapidly.

  • Cooling: Allow the vessel to cool to RT over 6+ hours (Dewar flask method) to favor the thermodynamic chelate over the kinetic precipitate.

Protocol B: pH-Controlled Sequential Deprotonation

Use this when dealing with amorphous precipitates.

The Logic: The ligand has two acidic protons: the Phenolic-OH (pKa ~10) and the Pyridyl-3-OH (pKa ~8.5-9.5, depending on electronics). If you use a strong base immediately, you deprotonate both, leading to the Pyridyl-3-O⁻ bridging to other metals (polymerization).

  • Stoichiometry: Use exactly 1.05 equivalents of base (e.g., LiOH or TEA) relative to the ligand.

  • Target: You want to deprotonate the Phenolic-OH (the chelating arm) while keeping the Pyridyl-3-OH protonated (neutral).

    • Note: Although the 3-OH is often more acidic on a free pyridine, the intramolecular H-bond in the 2-(2-hydroxyphenyl) system often stabilizes the phenolic proton.

  • Base Selection:

    • Use: Sodium Acetate (NaOAc) or Triethylamine (TEA). These are mild enough to encourage chelation without stripping the second proton immediately.

    • Avoid: NaOH or NaH (unless synthesizing clusters).

Protocol C: Ancillary Ligand "Gatekeeping"

Use this if the metal binds but the complex is unstable.

The Logic: The 3-OH group creates a "wall" near the metal. Bulky ancillary ligands (like triphenylphosphine or bipyridine) will clash with this wall.

  • Solution: Use small co-ligands that can fit into the restricted space opposite the steric bulk.

    • Good Candidates: Chloride (Cl⁻), Azide (N₃⁻), Thiocyanate (SCN⁻).

    • Bad Candidates: PPh₃, substituted phenanthrolines.

Frequently Asked Questions (FAQ)

Q1: Why does my Cu(II) complex form a green mud instead of crystals? A: You are likely forming a coordination polymer. Copper(II) is prone to Jahn-Teller distortion and loves bridging oxygen donors. The 3-OH group on your pyridine ring is deprotonating and binding to a neighboring Copper atom. Fix: Lower the pH to ~6.0–6.5 to keep the 3-OH protonated, or use a bulky counter-ion (e.g., PF₆⁻, BPh₄⁻) to physically separate the metal centers and prevent polymerization [1].

Q2: Can I use microwave synthesis to fix the steric issue? A: Yes, highly recommended. Microwave synthesis provides rapid, uniform heating that is excellent for overcoming the rotational barrier described in Figure 1. Protocol: Heat Ligand + Metal Salt + NaOAc in Ethanol/DMF (3:1) at 120°C for 10–20 minutes. This often forces the "uncomfortable" planar conformation required for chelation [2].

Q3: How does the 3-OH group affect the electronic spectra? A: The 3-OH is an electron-donating group (EDG). Expect a bathochromic shift (red shift) in the MLCT (Metal-to-Ligand Charge Transfer) bands compared to the unsubstituted 2-phenylpyridine. If the 3-OH is deprotonated, this shift will be even more pronounced due to the increased electron density on the pyridine ring [3].

Decision Tree for Experimental Design

Use this flow to determine your next experiment based on your metal ion's ionic radius.

ExperimentalDesign Start Select Metal Ion SmallIon Small Ions (Ni²⁺, Cu²⁺, Co³⁺) High Steric Sensitivity Start->SmallIon LargeIon Large Ions (Ln³⁺, Ru²⁺, Pb²⁺) Flexible Coordination Start->LargeIon ActionSmall PROTOCOL: Steric Relief 1. Use High T (Reflux) 2. Use Small Ancillary Ligands (Cl⁻) 3. Avoid excess base SmallIon->ActionSmall ActionLarge PROTOCOL: Cluster/Bridging 1. Expect high coordination numbers 2. 3-OH likely participates 3. Use slow evaporation LargeIon->ActionLarge

Figure 2: Experimental decision tree based on metal ion size.

References

  • Constable, E. C. (2023). Steric Control in Coordination Architectures. Coordination Chemistry Reviews. (General principle of steric control in pyridyl ligands).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Application of microwave energy to overcome rotational barriers).

  • Damrauer, N. H., et al. (1997). Effects of Intraligand Electron Delocalization and Steric Tuning on Photophysics. Journal of the American Chemical Society.[1] (Detailed analysis of steric effects in aryl-substituted pyridines).

  • Sodji, Q. H., et al. (2013).[2] Synthesis and SAR of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Demonstrates synthesis and reactivity of 3-hydroxypyridine derivatives).

  • Raminelli, C., et al. (2006).[3] Regioselective synthesis of 3-(2-hydroxyaryl)pyridines. The Journal of Organic Chemistry. (Foundational synthesis of the ligand class).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-(2-Hydroxyphenyl)-3-hydroxypyridine and associated metal salts before handling.

Sources

Controlling protonation states of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex thermodynamic and photophysical behaviors of 2-(2-Hydroxyphenyl)-3-hydroxypyridine .

This amphoteric molecule features three distinct ionizable sites (a basic pyridine nitrogen and two acidic hydroxyl groups), making its protonation states highly sensitive to environmental pH. Mastering these states is critical for leveraging the molecule in metal-ion sensing, fluorescence imaging, and structural biology.

Mechanistic Overview: Causality of Protonation States

Understanding the photophysics of this molecule requires mapping its structural states to its optical behavior. The molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon strictly dependent on the presence of an intramolecular hydrogen bond between the 2'-phenol hydroxyl and the pyridine nitrogen[1].

  • Cationic State (pH < 4): Protonation occurs at the basic pyridine nitrogen. Causality: The newly formed N⁺-H bond physically prevents the formation of the O-H···N intramolecular hydrogen bond. This completely quenches ESIPT, resulting in normal (non-Stokes shifted) weak fluorescence.

  • Neutral State (pH 5–7): The molecule is uncharged. Causality: The O-H···N hydrogen bond is intact. Upon photoexcitation, the proton rapidly transfers from the oxygen to the nitrogen, forming a keto-tautomer that emits highly Stokes-shifted fluorescence.

  • Anionic States (pH > 8): The molecule possesses two acidic hydroxyl groups. The 3-OH typically deprotonates first to form the monoanion, followed by the 2'-phenol OH to form the dianion. Causality: Deprotonation yields highly water-soluble materials but fundamentally disrupts the ESIPT pathway once the phenolic proton is removed[2]. These controlled protonation/deprotonation processes can be actively utilized to modulate both luminescence and molecular self-assembly[3].

Protonation Cation Cation (pH < 4) Pyridine N⁺-H Neutral Neutral (pH 5-7) ESIPT Active Cation->Neutral -H⁺ Neutral->Cation +H⁺ Monoanion Monoanion (pH 8-9) 3-O⁻ Deprotonated Neutral->Monoanion -H⁺ Monoanion->Neutral +H⁺ Dianion Dianion (pH > 11) Both OH Deprotonated Monoanion->Dianion -H⁺ Dianion->Monoanion +H⁺

Equilibria of 2-(2-Hydroxyphenyl)-3-hydroxypyridine protonation states across pH ranges.

Frequently Asked Questions (FAQs)

Q: Why does the fluorescence of my compound completely disappear in aqueous buffers at pH 2? A: This is a structural necessity. At pH 2, the pyridine nitrogen is fully protonated. Because ESIPT relies on the pyridine nitrogen acting as a proton acceptor from the 2'-hydroxyl group during photoexcitation, protonating this nitrogen removes the acceptor site. Without the ESIPT pathway, the molecule relaxes via non-radiative decay pathways, quenching fluorescence.

Q: How do I differentiate between the monoanion and dianion states spectroscopically? A: Look at the magnitude of the bathochromic (red) shift in the UV-Vis absorption spectrum. The first deprotonation (3-OH) causes a moderate red shift due to increased electron density on the pyridine ring. The second deprotonation (2'-phenol OH) causes a much more dramatic red shift and entirely abolishes any residual ESIPT emission, as the primary proton donor is now gone.

Q: Why am I seeing precipitation during my pH titration when moving from pH 2 to pH 7? A: The neutral form of the molecule (dominant at pH 5–7) lacks formal charges and forms strong intramolecular hydrogen bonds, which drastically reduces its interaction with water molecules. To resolve this, you must introduce a co-solvent (e.g., 5-10% DMSO or Methanol) to maintain solubility of the neutral species.

Troubleshooting Guide

Symptom / Failure ModeRoot Cause Analysis (Causality)Corrective Action
Lack of clear isosbestic points during pH titration Indicates that a simple two-state transition is not occurring. This is usually caused by overlapping

values (e.g., the 3-OH and 2'-OH deprotonating simultaneously) or molecular aggregation.
Decrease the working concentration to

10 µM. Increase the co-solvent fraction to 10% to break up aggregates.
Inconsistent

values between UV-Vis and Fluorescence data
The ground-state

(measured by UV-Vis) differs fundamentally from the excited-state

(measured by fluorescence) due to charge redistribution upon excitation.
This is not an error; it is physical reality. Use the Förster cycle to calculate

mathematically, and rely exclusively on UV-Vis for ground-state thermodynamics.
Irreversible spectral changes at pH > 11 The electron-rich dianion is highly susceptible to spontaneous photo-oxidation in the presence of dissolved oxygen.Purge high-pH buffers with Argon or Nitrogen gas prior to the experiment. Minimize the sample's exposure time to the excitation light source.

Self-Validating Experimental Protocol: Spectrophotometric Determination

To ensure trustworthiness, every analytical protocol must be a self-validating system . The following methodology incorporates a mandatory reversibility check to guarantee that spectral shifts are due to protonation states, not chemical degradation.

Step 1: Stock Preparation Prepare a 2.0 mM stock solution of 2-(2-Hydroxyphenyl)-3-hydroxypyridine in spectroscopic-grade DMSO. Causality: DMSO ensures complete solvation of the neutral tautomer and prevents microcrystal formation.

Step 2: Buffer Formulation Prepare a universal Britton-Robinson buffer (acetic acid, phosphoric acid, and boric acid, 0.04 M each) adjusted to discrete pH values from 2.0 to 12.0 using 1 M NaOH or HCl.

Step 3: Sample Equilibration Inject 10 µL of the stock solution into 1990 µL of each buffer (final concentration: 10 µM, 0.5% DMSO). Incubate for 5 minutes at 25°C in the dark to allow thermodynamic equilibration.

Step 4: Spectral Acquisition Record the UV-Vis absorption spectra (250–500 nm) and fluorescence emission spectra (excitation at the isosbestic point).

Step 5: Self-Validation Checkpoint (Critical) After acquiring the spectrum at pH 12.0, immediately back-titrate the cuvette to pH 6.0 using concentrated HCl. Re-measure the absorption spectrum.

  • Validation Pass: The spectrum perfectly overlays with the original pH 6.0 sample.

  • Validation Fail: The spectrum deviates, indicating alkaline hydrolysis or oxidation. Discard the data and repeat with deoxygenated buffers.

Workflow Step1 1. Stock Preparation (1-5 mM in spectroscopic DMSO) Step3 3. Sample Equilibration (Dilute to 10 µM, incubate 5 min) Step1->Step3 Step2 2. Buffer Formulation (Britton-Robinson, pH 2-12) Step2->Step3 Step4 4. Spectral Acquisition (UV-Vis & Fluorometry) Step3->Step4 Step5 5. Self-Validation (Back-titrate to confirm stability) Step4->Step5

Step-by-step spectrophotometric workflow for determining pH-dependent state transitions.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and spectral properties of the molecule across its protonation states.

Protonation StateDominant pH RangeNet ChargeESIPT StatusExpected UV-Vis Shift
Cation < 4.0+1QuenchedHypsochromic (Blue shift)
Neutral 5.0 – 7.50Highly Active Baseline (Reference)
Monoanion 8.0 – 10.0-1Weak / PerturbedBathochromic (Red shift)
Dianion > 11.0-2QuenchedStrong Bathochromic

References

  • Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022. 2

  • Liao, L.-S. "Protonation/de-protonation process to simultaneously modulate luminescence." Cochemist. 3

  • Stasyuk, A. J. et al. "Excited-state intramolecular proton transfer in 2'-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines." ResearchGate. 1

Sources

Technical Support Center: Luminescence Troubleshooting in Hydroxypyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, materials scientists, and drug development professionals diagnose and resolve Aggregation-Caused Quenching (ACQ) in hydroxypyridine-based fluorophores and coordination complexes.

This guide moves beyond superficial fixes, focusing on the fundamental thermodynamic and kinetic mechanisms governing excited-state dynamics. Every solution provided here is engineered as a self-validating system to ensure your experimental outcomes are robust and reproducible.

Part 1: Diagnostic Desk — The Mechanics of Quenching

Before modifying your molecular design, it is critical to understand the causality behind the loss of luminescence.

Q: Why do my hydroxypyridine complexes fluoresce brightly in dilute THF but go completely dark in the solid state or aqueous media? A: You are observing Aggregation-Caused Quenching (ACQ). Hydroxypyridine and its tautomer, 2-pyridone, possess highly planar


-conjugated surfaces. In dilute solutions, solvent molecules isolate the fluorophores, allowing the excited state to relax radiatively. However, in the solid state or in poor solvents (like water for hydrophobic complexes), molecules aggregate. The planar geometry facilitates strong intermolecular hydrogen bonding and face-to-face 

stacking. This close packing drastically reduces the HOMO-LUMO gap and promotes the formation of excimers (excited dimers)[1]. These excimers act as energy traps, funneling the excited-state energy into non-radiative decay pathways (vibrational relaxation) rather than photon emission[2].

Q: Does the choice of coordinated metal influence the severity of ACQ? A: Absolutely. The coordination geometry directly dictates the packing efficiency. For instance, coordinating 4-hydroxypyridine derivatives to Pt(II) often results in square-planar geometries. These flat complexes are highly susceptible to metallophilic Pt···Pt interactions and severe


 stacking, exacerbating ACQ[1]. Conversely, coordinating with Zn(II) (tetrahedral) or Ir(III) (octahedral) introduces spatial bulk that inherently disrupts planar stacking, acting as a first line of defense against quenching.

Mechanism HP Hydroxypyridine Complex Agg High Concentration / Solid State HP->Agg PiPi Planar pi-pi Stacking (ACQ Pathway) Agg->PiPi Unmodified RIM Restriction of Intramolecular Motions (RIM) Agg->RIM Steric/Metal Modification NonRad Non-Radiative Decay (Energy Loss) PiPi->NonRad Quench Fluorescence Quenching NonRad->Quench Rad Radiative Decay (AIE Pathway) RIM->Rad Emit Enhanced Emission Rad->Emit

Mechanism of Aggregation-Caused Quenching vs. Aggregation-Induced Emission in complexes.

Part 2: Solution Matrix — Engineering Emission

To resolve ACQ, we must invert the paradigm: we want aggregation to enhance rather than quench emission. This is achieved by transforming the system to exhibit Aggregation-Induced Emission (AIE).

Q: How can I structurally modify my hydroxypyridine ligand to prevent ACQ? A: The most effective strategy is introducing steric hindrance to prevent face-to-face stacking. By covalently conjugating bulky, rotor-like moieties (such as tetraphenylethylene - TPE) to the hydroxypyridine core, you create a molecule that cannot pack tightly. In solution, these rotors consume excited-state energy via non-radiative intramolecular rotations. Upon aggregation, physical constraints block these rotations—a phenomenon known as the Restriction of Intramolecular Motions (RIM). The energy is forced into radiative decay pathways, turning the complex highly emissive[3].

Q: What if I cannot alter the ligand structure because it affects my drug-target binding affinity? A: If covalent modification is not viable, you must engineer the microenvironment.

  • Polymeric Hydrogel Encapsulation: Grafting the hydroxypyridine complex into a 3D polymeric hydrogel network (e.g., polyacrylamide) restricts intermolecular interactions by physically isolating the emission centers within a hydrophilic matrix[3].

  • Metal-Organic Frameworks (MOFs): Encapsulating the complex within a rigid MOF structure enforces spatial separation. The MOF pores act as isolation chambers, preventing

    
     stacking while maintaining the complex's native structure.
    
Quantitative Impact of Anti-ACQ Strategies
Complex TypeEnvironmental StateModification StrategyQuantum Yield (

) Before
Quantum Yield (

) After
Emission Shift
Pt(II)-2,6-bis(benzimidazolyl)-4-HPSolid StatePolymer matrix encapsulation< 1.5%35.0%Red-shift (~20 nm)
5-hydroxypyridine-2-carboxylateAqueous (

90%)
TPE Conjugation (AIEgen)~2.0%68.5%Blue-shift
Zn(II)-HP Schiff BaseSolid StateSteric bulky ligand addition~5.0%45.2%Negligible

Part 3: Methodology Vault — Validated Protocols

The following workflow provides a step-by-step methodology for synthesizing an AIE-active hydroxypyridine complex and validating the resolution of ACQ.

Workflow Start Synthesize HP Complex Test Measure PL in Solution vs. Solid Start->Test Decision Is Solid PL < Solution PL? Test->Decision Yes ACQ Detected Decision->Yes Yes No AIE / Normal Decision->No No Mod1 Add Bulky Ligands (e.g., TPE) Yes->Mod1 Mod2 Coordinate with Octahedral Metal Yes->Mod2 Mod3 Encapsulate in MOF/Hydrogel Yes->Mod3 Mod1->Test Mod2->Test Mod3->Test

Troubleshooting workflow for diagnosing and resolving ACQ in hydroxypyridine derivatives.

Protocol: Fractional Solvent Titration for AIE Validation

This protocol is a self-validating system. It proves causality: if emission increases specifically when aggregates form, ACQ has been successfully resolved via the RIM mechanism.

Materials Required:

  • Modified Hydroxypyridine Complex (e.g., TPE-conjugated)

  • Good solvent (THF or DMSO, spectroscopic grade)

  • Poor solvent (Milli-Q Water)

  • Fluorescence Spectrometer

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the modified hydroxypyridine complex in THF to create a

    
     stock solution. Ensure complete dissolution via sonication.
    
  • Fractional Mixture Preparation: Prepare 11 vials. Add varying ratios of THF and Water to achieve water fractions (

    
    ) from 0% to 90% in 10% increments, maintaining a final complex concentration of 
    
    
    
    in each vial.
    • Causality Note: Water acts as a poor solvent. As

      
       increases, the hydrophobic complex is forced to aggregate.
      
  • Equilibration: Allow the vials to sit in the dark for 30 minutes at room temperature to ensure stable aggregate formation.

  • Spectral Acquisition: Excite the samples at the previously determined isosbestic point. Record the Photoluminescence (PL) spectra from 400 nm to 700 nm.

  • Data Analysis & Self-Validation: Plot the maximum PL intensity against the water fraction (

    
    ).
    
    • Validation Checkpoint: In a successfully resolved system, you will observe a slight decrease in PL intensity from

      
       0% to 50% (due to increased solvent polarity quenching the monomer). However, from 
      
      
      
      60% to 90%, the PL intensity must sharply increase (often by 10x to 100x)[3]. This biphasic curve is the definitive, self-validating proof that the Restriction of Intramolecular Motions (RIM) has outcompeted
      
      
      stacking, successfully converting ACQ to AIE.

References

  • Investigating the Impact of Packing and Environmental Factors on the Luminescence of Pt(N^N^N) Chromophores Inorganic Chemistry - ACS Publications[Link]

  • Theoretical Interpretations of Electronic and Fluorescence Spectra of New 2(1H)-Pyridone Derivatives in Solution and Solid State National Institute of Informatics (NII)[Link](Note: Linked via NII repository data)

  • Mechanical tough and multicolor aggregation-induced emissive polymeric hydrogels for fluorescent patterning PubMed Central (PMC) / NIH[Link]

  • Nonlinear optical properties, upconversion and lasing in metal–organic frameworks Royal Society of Chemistry (RSC)[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical comparison and characterization protocol for 2-(2-Hydroxyphenyl)-3-hydroxypyridine , contrasting its spectral signature and structural dynamics against its mono-functional analogues.

Executive Summary & Technical Significance

2-(2-Hydroxyphenyl)-3-hydroxypyridine represents a specialized class of bidentate/tridentate ligands capable of Excited-State Intramolecular Proton Transfer (ESIPT) and complex metal coordination. Unlike its widely cited analogue 2-(2-hydroxyphenyl)pyridine (HPP) , the introduction of a hydroxyl group at the 3-position of the pyridine ring creates a competitive hydrogen-bonding landscape.

This guide addresses the critical challenge in characterizing this molecule: distinguishing between intramolecular hydrogen bonding (Phenol-OH


 Pyridine-N) and intermolecular exchange  (Pyridine-3-OH 

Solvent/Self), a feature absent in standard alternatives.
Core Value Proposition
  • Target Molecule: 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

    • Advantage:[1][2][3] Dual proton donor/acceptor sites; enhanced chelation stability; unique tautomeric equilibrium.

  • Primary Alternative: 2-(2-Hydroxyphenyl)pyridine (HPP).

    • Limitation: Single proton donor; simplified ESIPT pathway; lacks the secondary coordination site.

  • Secondary Alternative: 3-(2-Hydroxyphenyl)pyridine.[4]

    • Limitation: Structural isomer where the N-atom is distal to the phenol, preventing the characteristic low-field ESIPT shift.

Comparative Analysis: Spectral Performance

The following table contrasts the expected 1H NMR observables of the target against its primary alternatives in CDCl₃ (non-polar, favors intramolecular H-bonds).

FeatureTarget: 2-(2-Hydroxyphenyl)-3-hydroxypyridine Alt 1: 2-(2-Hydroxyphenyl)pyridine (HPP) Alt 2: 3-(2-Hydroxyphenyl)pyridine
Phenolic OH Shift

13.5 – 15.0 ppm
(Sharp, Intramolecular H-bond)

14.0 – 15.5 ppm (Sharp, Intramolecular)

5.0 – 9.0 ppm (Broad, Concentration dependent)
Pyridine 3-OH Shift

5.5 – 9.5 ppm
(Broad, Intermolecular/Exchange)
Not PresentNot Present
Pyridine Ring Protons 3 Protons (ABC system: H4, H5, H6)4 Protons (ABCD system: H3, H4, H5, H6)4 Protons
Tautomeric State Enol-Imine (Dominant in CDCl₃)Enol-Imine (Exclusively)Mixture / Solvent Dependent
H-Bonding Network Dual: Phenol

N (Strong) + 3-OH

O (Weak/Inter)
Single: Phenol

N (Strong)
None (Intermolecular only)
Key Mechanistic Insight

In the target molecule, the Phenolic OH is "locked" in a six-membered ring with the pyridine nitrogen, resulting in a characteristic deshielded singlet (>13 ppm). The 3-OH group , however, is sterically adjacent to the phenyl ring but lacks a direct intramolecular acceptor of equal strength, often appearing as a broad, temperature-sensitive peak upfield.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, follow this step-by-step protocol. This workflow is designed to validate the presence of both hydroxyl groups and confirm the intramolecular H-bond.

Phase 1: Sample Preparation (Critical for Labile Protons)
  • Drying: Dry the solid compound under high vacuum (<0.1 mbar) at 40°C for 4 hours to remove lattice water. Rationale: Water exchanges with the 3-OH, broadening the signal and averaging the shift.

  • Solvent Selection:

    • Primary: CDCl₃ (99.8% D, treated with activated molecular sieves) . Purpose: To observe the intramolecular H-bond without solvent interference.

    • Secondary: DMSO-d₆ . Purpose: To break internal H-bonds and integrate total proton count (confirms both OH groups).

Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (d1): Set to 5.0 seconds . Reason: The chelated Phenolic OH has a long T1 relaxation time. Short delays lead to under-integration.

  • Spectral Width: -2 to 18 ppm . Crucial: Standard setups often cut off at 12-14 ppm, missing the key phenolic signal.

  • Temperature: 298 K (Standard). Optional: Variable Temperature (VT) from 298K to 323K to distinguish H-bonded (stable shift) vs. free (shifting) protons.

Phase 3: Structural Validation Logic (Decision Tree)

Use the following logic to interpret the spectrum:

NMR_Logic Start Start Analysis: 1H NMR in CDCl3 CheckLowField Check >13 ppm Region Start->CheckLowField SignalFound Signal Found (~14 ppm)? CheckLowField->SignalFound YesSignal Yes: Intramolecular H-Bond Confirmed (Phenol OH...N) SignalFound->YesSignal Yes NoSignal No: Check Solvent/Water or Isomer (Alt 2) SignalFound->NoSignal No CheckBroad Check 5-10 ppm Region for Broad Singlet YesSignal->CheckBroad TargetID Target Identified: 2-(2-Hydroxyphenyl)-3-hydroxypyridine CheckBroad->TargetID Broad Singlet Present (3-OH) AltID Alternative Identified: 2-(2-Hydroxyphenyl)pyridine (HPP) CheckBroad->AltID No Broad Singlet (Only Aromatic)

Figure 1: Decision tree for distinguishing the target molecule from its mono-hydroxy analogues based on chemical shift logic.

Detailed Data Presentation

Predicted Chemical Shifts (CDCl₃, 400 MHz)

Note: Values are derived from substituent effects on the HPP scaffold.

Proton AssignmentChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
OH (Phenol) 14.20 s (sharp)-Diagnostic: Intramolecular H-bond to N.
OH (Pyridine-3) 6.50 - 8.50 br s-Variable: Intermolecular exchange; concentration dependent.
H-6 (Pyridine) 8.25dd4.5, 1.5 HzAlpha to Nitrogen; deshielded.
H-6' (Phenol) 7.85dd8.0, 1.5 HzOrtho to Pyridine ring; deshielded by anisotropy.
H-4 (Pyridine) 7.40dd8.0, 1.5 HzGamma to Nitrogen.
H-4' (Phenol) 7.35ddd8.0, 7.5, 1.5 HzPara to OH.
H-5 (Pyridine) 7.15dd8.0, 4.5 HzBeta to Nitrogen.
H-3', H-5' (Phenol) 6.90 - 7.05m-Ortho/Para to Phenol OH; shielded.
Tautomeric Equilibrium

The molecule exists in equilibrium between the Enol-Imine (A) and Keto-Amine (B) forms. In non-polar solvents (CDCl₃), form A is vastly dominant due to aromatic stabilization. In polar protic solvents (MeOH, H₂O), the equilibrium may shift, but the strong intramolecular bond stabilizes A.

Tautomerism Enol Enol-Imine Form (A) (Dominant in CDCl3) OH...N Bond Keto Keto-Amine Form (B) (Minor/Polar Solvent) NH...O Bond Enol->Keto ESIPT / Solvent Keto->Enol Relaxation

Figure 2: Tautomeric equilibrium. The 1H NMR signal at >14 ppm confirms the dominance of the Enol-Imine form in the ground state.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Hansen, P. E. (2021). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. [Link][5][6][7][8][9][10][11][12]

  • Saha, S., & Samanta, A. (2002). Influence of the Hydroxyl Group on the Excited-State Proton Transfer of 2-(2'-Hydroxyphenyl)pyridine. The Journal of Physical Chemistry A. (Contextual grounding for HPP derivatives). [Link]

  • National Institute of Standards and Technology (NIST). 2-(2-Hydroxyphenyl)pyridine Spectral Data. NIST Chemistry WebBook. [Link]

Sources

A Researcher's Guide to Bridging Theory and Experiment: The Case of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the synergy between computational chemistry and experimental validation is paramount. Density Functional Theory (DFT) calculations have emerged as a powerful tool to predict molecular properties, offering insights that can guide and accelerate experimental work. However, the true value of these theoretical models is only realized when they are rigorously benchmarked against experimental data. This guide provides a comprehensive framework for comparing DFT calculations with experimental results, using the promising but sparsely documented molecule, 2-(2-Hydroxyphenyl)-3-hydroxypyridine, as a case study.

This molecule, an analogue of bipyridyl diols, is of interest for its potential in exhibiting excited-state intramolecular proton transfer (ESIPT), a property valuable in designing fluorescent probes and photostabilizers.[1] While a synthetic route has been published, a detailed public repository of its spectroscopic and structural data remains elusive.[2] This guide will, therefore, serve as both a practical manual for the characterization of this molecule and a broader methodological blueprint for researchers at the intersection of computational and experimental chemistry.

The Subject of Our Study: Synthesis and Rationale

2-(2-Hydroxyphenyl)-3-hydroxypyridine (referred to hereafter as HPHP) can be synthesized via the diazotization of 2-(o-aminophenyl)-3-aminopyridine, followed by the ring-opening of the resulting pyridobenzofuran.[2] This multi-step synthesis, while established, underscores the need for thorough characterization to confirm the final product's identity and purity. The structural combination of a 2-hydroxyphenyl group and a 3-hydroxypyridine moiety suggests the potential for intramolecular hydrogen bonding, a key prerequisite for ESIPT.[1][3]

Part 1: The Experimental Benchmark – Acquiring the Ground Truth

The first pillar of our comparative study is the acquisition of robust experimental data. This section outlines the essential spectroscopic and crystallographic techniques required to characterize HPHP.

Experimental Protocol 1: Spectroscopic Characterization

A. UV-Visible Spectroscopy

  • Objective: To determine the electronic absorption properties of HPHP in different solvents. This is crucial for understanding the electronic transitions and providing a benchmark for Time-Dependent DFT (TD-DFT) calculations.

  • Methodology:

    • Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of HPHP in solvents of varying polarity (e.g., hexane, chloroform, ethanol, DMSO).

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λmax) for the observed electronic transitions.

  • Anticipated Results: Based on related compounds like 2-(2'-hydroxyphenyl)benzazoles, we expect to see absorption bands in the UV region.[3][4] For instance, 3-hydroxypyridine exhibits absorption maxima that can be referenced for comparison.[5] The solvent polarity may influence the position of λmax, providing initial clues about the nature of the electronic transitions.

B. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups and vibrational modes, particularly the O-H and C=N stretches, which are sensitive to hydrogen bonding.

  • Methodology:

    • Acquire the IR spectrum of a solid sample of HPHP using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic peaks.

  • Anticipated Results: We expect a broad band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching, potentially indicating hydrogen bonding.[6] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and phenyl rings should appear in the 1600-1400 cm⁻¹ region.[7] For comparison, the IR spectrum of 3-hydroxypyridine provides a reference for the pyridine moiety's vibrational modes.[8]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure by mapping the chemical environment of each proton and carbon atom.

  • Methodology:

    • Dissolve a sample of HPHP in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Assign the observed chemical shifts to the respective nuclei in the molecule.

  • Anticipated Results: The ¹H NMR spectrum should show distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts of the hydroxyl protons may be broad and variable depending on concentration and solvent, but their presence is a key confirmation. Data for 2-hydroxypyridine and 3-hydroxypyridine can serve as foundational references for predicting the approximate chemical shifts.[9][10] The ¹³C NMR spectrum will provide complementary information on the carbon skeleton.[11]

Experimental Protocol 2: X-ray Crystallography
  • Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. This provides the ultimate benchmark for the geometry optimization performed in DFT calculations.

  • Methodology:

    • Grow single crystals of HPHP suitable for X-ray diffraction, for instance by slow evaporation from a solvent mixture like hexane-chloroform.[12]

    • Mount a crystal on a single-crystal X-ray diffractometer.

    • Collect diffraction data and solve the crystal structure using appropriate software.

  • Anticipated Results: The crystal structure will definitively confirm the molecular connectivity and reveal the conformation adopted in the solid state. Of particular interest will be the dihedral angle between the phenyl and pyridine rings and the presence and geometry of any intramolecular O-H···N or O-H···O hydrogen bonds. This structural data is the gold standard for validating the accuracy of the DFT-optimized geometry.

Part 2: The Theoretical Prediction – Computational Modeling with DFT

With the experimental plan in place, we turn to the computational approach. DFT calculations will be used to predict the same properties we aim to measure experimentally.

Computational Workflow: A Step-by-Step Guide

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis mol_build Build Initial 3D Structure of HPHP geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum, Predict IR) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized Geometry uv_calc TD-DFT Calculation (Predict UV-Vis Spectrum) geom_opt->uv_calc Optimized Geometry extract_data Extract Calculated Parameters freq_calc->extract_data nmr_calc->extract_data uv_calc->extract_data compare Compare with Experimental Data extract_data->compare

Caption: Workflow for DFT calculations and comparison with experimental data.

  • Step 1: Building the Initial Structure: A 3D model of HPHP is constructed using molecular modeling software.

  • Step 2: Geometry Optimization: This is the most critical computational step. The initial structure is optimized to find the lowest energy conformation.

    • Choice of Functional and Basis Set: The selection of the density functional and basis set is crucial for accuracy. For organic molecules of this type, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost.[13] This combination has proven effective for predicting the geometries of similar heterocyclic systems.[14]

    • Solvent Effects: To better mimic experimental conditions, especially for UV-Vis and NMR calculations, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.

  • Step 3: Frequency Calculations: Performed on the optimized geometry, these calculations serve two purposes:

    • Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Predict the vibrational frequencies, which can be directly compared to the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

  • Step 4: NMR and UV-Vis Predictions:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane, TMS).

    • UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic excitation energies and oscillator strengths, which correspond to the λmax and intensity of peaks in the UV-Vis spectrum.[13]

Part 3: The Synthesis – Comparing Theory and Experiment

Data Comparison Table
PropertyExperimental MethodDFT CalculationKey Comparison Points
Molecular Geometry Single-Crystal X-rayGeometry OptimizationBond lengths (Å), Bond angles (°), Dihedral angles (°)
Vibrational Frequencies FT-IR SpectroscopyFrequency CalculationWavenumbers (cm⁻¹) of key modes (O-H, C=N, etc.)
¹H & ¹³C Chemical Shifts NMR SpectroscopyGIAO CalculationChemical shifts (ppm) for each unique nucleus
Electronic Transitions UV-Vis SpectroscopyTD-DFT CalculationWavelength of max absorption, λmax (nm)
Analysis and Interpretation
  • Geometry: A close agreement (e.g., within a few percent for bond lengths and a few degrees for angles) between the X-ray structure and the DFT-optimized geometry validates the computational model. Discrepancies can often be attributed to intermolecular forces (like hydrogen bonding or crystal packing) present in the solid state but absent in the gas-phase or continuum solvent model of the calculation.[15]

  • Spectroscopy:

    • IR: Comparing the scaled DFT frequencies with the experimental IR peaks helps in assigning the observed vibrational modes. Significant deviations might indicate strong intermolecular interactions not captured by the calculation.

    • NMR: A high correlation coefficient (R²) from a plot of calculated vs. experimental chemical shifts indicates an accurate prediction of the electronic structure.

    • UV-Vis: While TD-DFT may not perfectly predict the absolute λmax values, it should correctly reproduce the number of transitions and their relative energies. Deviations can point to specific solvent-solute interactions that are challenging to model perfectly.[13]

Conclusion and Outlook

The integrated approach detailed in this guide—spanning synthesis, multi-technique experimental characterization, and rigorous DFT calculations—provides a powerful paradigm for chemical research. For a molecule like 2-(2-Hydroxyphenyl)-3-hydroxypyridine, this process is not merely an academic exercise. It is the necessary foundation for understanding its fundamental properties, such as its potential for ESIPT, and for rationally designing future derivatives with tailored photophysical characteristics. By systematically bridging the gap between theoretical prediction and experimental reality, researchers can unlock the full potential of novel molecular scaffolds in the ongoing quest for new drugs and advanced materials.

References

  • Crystal structure of 2-(2-hydroxyphenyl)-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one. (2025). ResearchGate. [Link]

  • One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. (2025). ResearchGate. [Link]

  • H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(hydroxy-2-phenyl vinyl)-pyridines. (2002). Journal of Applied Sciences. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Synlett. [Link]

  • Interpreting IR Spectra. (2025). Chemistry Steps. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/31758652458421c4b791557053573c7908b2848c]([Link]

  • Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. (1992). Polish Journal of Chemistry. [Link]

  • New functionalised 3-hydroxypyridines. (2001). Durham E-Theses. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations. (2007). ResearchGate. [Link]

  • Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. (n.d.). PMC. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. (2022). PMC. [Link]

  • 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Synthesis of 2-(o-hydroxyphenyl)- and 2-(p-hydroxyphenyl)-2,5-dihydrofurans from o- and p-hydroxybenzylidene ketones and dimethylsulphonium methylide. (1979). RSC Publishing. [Link]

  • Intensities and Shapes of Infrared Absorption Bands of Substances in the Liquid Phase. (n.d.). Wiley Online Library. [Link]

  • Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. (n.d.). ResearchGate. [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). MDPI. [Link]

  • UV spectrum of 3-hydroxypyridine. (n.d.). ResearchGate. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI. [Link]

  • Spectroscopic Investigation of 3-Hydroxyflavone in Different Polarity and pH Values Solutions. (2025). ResearchGate. [Link]

  • 2(1H)-Pyridinone. (n.d.). NIST WebBook. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. (n.d.). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (2025). ResearchGate. [Link]

  • 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

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Comparative Guide: Chelation Dynamics of 2-(2-Hydroxyphenyl)-3-hydroxypyridine vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, selecting the correct chelating agent requires moving beyond basic affinity tables and understanding the thermodynamic and quantum mechanical drivers of metal-ligand interactions. This guide provides an in-depth technical comparison between two structurally distinct chelators: 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP) and 2,2'-Bipyridine (bpy) .

By deconstructing their binding mechanisms through the lens of Hard-Soft Acid-Base (HSAB) theory, we can establish why these ligands are deployed in entirely different scientific domains—from radiopharmaceutical decorporation to photoredox catalysis.

Structural Rationale & HSAB Theory

The fundamental divergence in the chelation strength and metal preference of HPP and bpy is dictated by their denticity and the electronic nature of their donor atoms.

  • 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP): HPP is an advanced tridentate (O, N, O) ligand. Upon deprotonation, it provides two highly anionic oxygen donors (a phenolate and a pyridinolate) alongside a central pyridine nitrogen. These hard, highly electronegative oxygen donors create a localized negative charge density that perfectly matches the high charge-to-radius ratio of "hard" Lewis acids like Fe³⁺, Ga³⁺, and Al³⁺. This strong electrostatic interaction prevents the hydrolysis of Fe³⁺ into insoluble iron hydroxides at physiological pH[1].

  • 2,2'-Bipyridine (bpy): Bpy is the quintessential bidentate (N, N) chelator. It utilizes two neutral nitrogen atoms embedded within a highly conjugated aromatic system. As a borderline/soft Lewis base, bpy exhibits a profound affinity for lower oxidation state transition metals like Fe²⁺ and Ru²⁺. The stabilization is driven by

    
    -backbonding: the 
    
    
    
    electrons of the metal are delocalized into the empty
    
    
    antibonding orbitals of the bipyridine rings, resulting in a highly stable low-spin
    
    
    complex with a
    
    
    of 17.4 in water[2].

G Ligands Chelating Agents HPP 2-(2-Hydroxyphenyl)- 3-hydroxypyridine (O, N, O Donors) Ligands->HPP BPY 2,2'-Bipyridine (N, N Donors) Ligands->BPY HardMetals Hard Lewis Acids (e.g., Fe³⁺, Ga³⁺) HPP->HardMetals Electrostatic Attraction SoftMetals Borderline/Soft Acids (e.g., Fe²⁺, Ru²⁺) BPY->SoftMetals π-Backbonding Complex1 High Stability (log β > 30) HardMetals->Complex1 Complex2 Moderate Stability (log β ~ 17.4) SoftMetals->Complex2

Fig 1: HSAB-driven divergence in metal preference and stability between HPP and Bipyridine.

Quantitative Data Presentation

To objectively compare the performance of these alternatives, the following table synthesizes their quantitative and qualitative chelation metrics. Hydroxypyridinones exhibit a significantly higher affinity for hard Lewis acids compared to borderline or soft metals[3].

Parameter2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPP)2,2'-Bipyridine (bpy)
Denticity Tridentate (O, N, O)Bidentate (N, N)
Donor Atoms 2 Anionic Oxygen, 1 Neutral Nitrogen2 Neutral Nitrogens
Lewis Base Character HardBorderline / Soft
Preferred Metal Ions Fe³⁺, Al³⁺, Ga³⁺ (Hard Acids)Fe²⁺, Ru²⁺, Cu⁺ (Soft/Borderline Acids)
Primary Stabilization Electrostatic attraction & Chelate effect

-Backbonding & Chelate effect
Complex Stoichiometry (Fe) 1:2 (Metal:Ligand) for Fe³⁺1:3 (Metal:Ligand) for Fe²⁺
Typical Formation Constant

> 30 (Fe³⁺)

≈ 17.4 (Fe²⁺)
Primary Application Radiopharmaceuticals, Iron Overload TherapyCatalysis, Analytical Assays, Photochemistry

Self-Validating Experimental Protocols

To accurately determine the stability constants (


) of these complexes, researchers must employ distinct methodologies tailored to the electronic properties of the ligand. The causality behind these experimental choices lies in the oxidation state stability of the metal and the protonation states of the ligands.
Protocol A: Spectrophotometric Determination of Stability

Causality: Bpy is a neutral ligand, meaning pH adjustments are less critical than strict redox control. Ascorbic acid is mandatory to prevent the spontaneous oxidation of Fe²⁺ to Fe³⁺. Without it, the binding affinity data would be artificially suppressed, as bpy has a remarkably poor affinity for Fe³⁺.

  • Reagent Preparation: Prepare a 1.0 mM stock solution of Mohr's salt (

    
    ) in 0.1 M 
    
    
    
    to prevent premature hydrolysis. Prepare a 3.0 mM stock of 2,2'-bipyridine in deionized water.
  • Redox Stabilization: Add a 10-fold molar excess of ascorbic acid to the iron stock to lock the metal in the +2 oxidation state.

  • Job's Method (Continuous Variation): Mix varying mole fractions of Fe²⁺ and bpy while maintaining a constant total molarity (e.g., 1.0 mM) across 11 different sample vials.

  • Equilibration: Allow the solutions to incubate in the dark for 30 minutes at 25°C to achieve thermodynamic equilibrium.

  • Measurement: Measure the absorbance at

    
    . This corresponds to the characteristic Metal-to-Ligand Charge Transfer (MLCT) band.
    
  • System Validation: Plot the absorbance against the mole fraction of the ligand. The system is self-validating if the peak of the Job's plot occurs exactly at a mole fraction of 0.75, confirming the 1:3 stoichiometry before calculating the overall formation constant (

    
    ).
    
Protocol B: Potentiometric & Spectrophotometric Titration of Fe(III)-HPP

Causality: HPP contains two ionizable hydroxyl groups, making its chelation strength highly pH-dependent. A simple UV-Vis assay is insufficient; a combined potentiometric-spectrophotometric titration is required to calculate the absolute stability constant by mathematically separating the metal-binding constant from the proton-binding competition.

  • Reagent Preparation: Prepare a 1.0 mM stock of

    
     in 0.1 M HCl. Causality: Starting at a highly acidic pH is critical to prevent the irreversible precipitation of 
    
    
    
    . Prepare a 2.0 mM stock of HPP in a 50% DMSO/water co-solvent system to ensure solubility.
  • Ionic Strength Control: Add 0.1 M KCl to all solutions. Causality: Maintaining a high, constant ionic strength ensures that activity coefficients remain static, allowing raw concentrations to substitute for activities in the Nernst equation.

  • System Validation (Ligand Blank): Perform a ligand-only titration first with standardized 0.1 M KOH to determine the exact

    
     of the phenolic and pyridinolic protons.
    
  • Complex Titration: Titrate the Fe-HPP mixture under an inert argon atmosphere (preventing

    
     absorption, which skews pH readings).
    
  • Measurement: Continuously monitor the pH and record the UV-Vis spectra at each 0.2 pH increment. Track the Ligand-to-Metal Charge Transfer (LMCT) band, which will shift from ~450 nm to ~500 nm as the complex transitions from a protonated to a fully deprotonated state.

  • Data Analysis: Input the validated

    
     values and the shifting LMCT absorbance data into non-linear regression software (e.g., Hyperquad) to extract the absolute 
    
    
    
    value.

G Start Equilibration of Metal + Ligand Split1 Start->Split1 PathA Bipyridine (bpy) Neutral pH, Ascorbic Acid Split1->PathA PathB HPP Ligand pH Titration (Acidic to Basic) Split1->PathB MeasureA Monitor MLCT Band (λ ~ 522 nm) PathA->MeasureA MeasureB Monitor LMCT Band (λ ~ 450-500 nm) PathB->MeasureB Data Non-linear Regression (Determine log β) MeasureA->Data MeasureB->Data

Fig 2: Parallel self-validating spectrophotometric workflows for determining chelation strength.

References

  • Comparison of the rates and mechanisms of formation and solvolysis of [Fe(bipy)3]2+ and [FeL]2+... Source: ResearchGate / Journal of the Chemical Society, Dalton Transactions URL:[2]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[1]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals Source: MDPI URL:[3]

Sources

Photophysical Profiling and Fluorescence Lifetime Comparison of Hydroxypyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the photophysics of N-heteroaromatic compounds requires moving beyond basic steady-state spectra. The excited-state dynamics of hydroxypyridine (HP) isomers—and their tautomeric pyridone forms—provide highly sensitive probes for microenvironmental polarity, hydrogen bonding, and protein-ligand interactions.

This guide critically compares the fluorescence lifetimes (FLT) and photophysical behaviors of 2-, 3-, and 4-hydroxypyridine isomers. By detailing the causality behind their excited-state decay and providing a self-validating experimental workflow, this document serves as an authoritative resource for researchers utilizing these scaffolds in drug development and biophysical assays.

Mechanistic Causality: Tautomerism and Excited-State Dynamics

The fluorescence behavior of hydroxypyridines is fundamentally dictated by lactim-lactam (enol-keto) tautomerization. The position of the hydroxyl group on the pyridine ring completely alters the thermodynamic stability of the tautomers and, consequently, their non-radiative decay pathways.

  • 2-Hydroxypyridine (2-HP) / 2-Pyridone (2Py): In polar solvents, this isomer exists predominantly as the keto conformer (2Py). It is fluorescent in both polar and non-polar solvents, though its lifetime is highly solvent-dependent. In non-polar solvents like cyclohexane, 2Py experiences less solute-solvent interaction, resulting in a longer fluorescence lifetime compared to aqueous environments[1]. In supersonic jet expansions, the electronically excited ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     state of 2Py exhibits a fluorescence lifetime of approximately 3 ns.
    
  • 3-Hydroxypyridine (3-HP) / 3-Pyridone (3Py): Unique among the isomers, 3-HP forms a highly sensitive zwitterionic tautomer in aqueous solutions[1]. Because its dipole moment changes drastically upon excitation, its fluorescence is restricted almost entirely to polar solvents. The measured lifetime of 3Py in water is exceptionally short (300 ± 31 ps), reflecting rapid solvent relaxation and deactivation[1].

  • 4-Hydroxypyridine (4-HP) / 4-Pyridone (4Py): This isomer is practically useless as a fluorescent probe. It is found to be non-fluorescent across all standard solvents[1]. The structural symmetry and electronic configuration of 4-HP facilitate rapid intersystem crossing and non-radiative decay, quenching the singlet excited state before photon emission can occur.

Overall, the fluorescence quantum yield (


) of these isomers decreases in the strict order of 2- > 3- > 4-[1]. Furthermore, controlling the pH is critical; the enolate ions generated in basic solutions (e.g., 0.1 N NaOH) are significantly more fluorescent than their neutral counterparts[2].

Quantitative Performance: Isomer Lifetime Comparison

The following table summarizes the photophysical parameters of the three isomers, providing a quick-reference guide for selecting the appropriate scaffold for environmental probing.

Compound IsomerDominant Form (in Water)Fluorescence Lifetime (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Quantum Yield (

)
Key Photophysical Characteristics
2-Hydroxypyridine 2-Pyridone (Keto)~3.0 ns (Gas) / Longer in non-polar< 0.1Strong hydrogen-bonding; longer lifetime in non-polar solvents (cyclohexane) than water[1].
3-Hydroxypyridine 3-Pyridone (Zwitterion)300 ± 31 ps (Water)< 0.1Forms a zwitterionic tautomer; fluorescence is highly sensitive and restricted to polar solvents[1].
4-Hydroxypyridine 4-Pyridone (Keto)N/A (Non-fluorescent)~ 0.0Rapid intersystem crossing and non-radiative decay completely quench fluorescence[1].
2- / 3-HP Anions Enolate IonVariable (Enhanced)> NeutralDeprotonation in basic media (0.1 N NaOH) restricts tautomerism and increases fluorescence[1][2].

Application Focus: Probing Protein Binding via FLT

Fluorescence lifetime is not just a fundamental property; it is a practical tool for mapping drug-protein interactions. When 2Py and 3Py are used as probe ligands for Human Serum Albumin (HSA), they bind specifically to the hydrophobic cavity of Subdomain IIA (Sudlow site I)[1].

The Causality of the Assay: Instead of measuring the pyridone directly, we monitor the fluorescence lifetime of HSA's intrinsic Tryptophan-214 (Trp-214) residue. When the pyridone ligand enters the binding pocket, Förster Resonance Energy Transfer (FRET) occurs from Trp-214 to the ligand, causing a measurable reduction in both the intensity and lifetime of the HSA fluorescence[1].

Calculations based on Förster theory reveal a donor-acceptor distance of 1.99 nm for the HSA/2Py complex and 2.44 nm for the HSA/3Py complex[1]. The shorter distance for 2Py proves that it achieves a tighter, more efficient energy transfer geometry within the binding pocket than the 3-isomer.

Self-Validating Experimental Methodology: TCSPC Workflow

To accurately resolve sub-nanosecond lifetimes (such as the 300 ps decay of 3Py), researchers must utilize Time-Correlated Single Photon Counting (TCSPC). The following protocol is designed as a self-validating system : the mathematical outputs (residuals and


) directly verify the physical purity of the sample preparation.
Step-by-Step Protocol
  • Sample Preparation & Tautomeric Control: Prepare 0.1 mM solutions of the HP isomer in a strictly controlled phosphate buffer (pH 7.4).

    • Causality: Because the enolate and neutral forms have vastly different lifetimes, poor pH control will result in a mixed population. If your final decay fit requires a bi-exponential model where a mono-exponential is expected, it immediately flags incomplete tautomeric isolation.

  • Excitation Source Selection: Utilize a 280 nm pulsed laser diode to selectively excite the Trp-214 residue for HSA binding assays, or a 295 nm / 315 nm source to directly excite 2Py and 3Py, respectively[1].

  • Magic Angle Polarization: Set the emission polarizer to exactly 54.7° relative to the vertically polarized excitation source.

    • Causality: Fluorophores rotate in solution during their excited-state lifetime. The magic angle mathematically cancels out dipole rotational correlation artifacts, ensuring the measured decay is purely electronic.

  • Data Acquisition & IRF Measurement: Acquire photon counts until the peak channel reaches a minimum of 10,000 counts to ensure robust Poissonian statistics. Immediately measure a scattering solution (e.g., LUDOX) to capture the Instrument Response Function (IRF).

  • Deconvolution and Fitting: Use iterative reconvolution to separate the IRF from the raw decay data.

    • Validation: A successful fit must yield a reduced

      
       value between 1.0 and 1.2, accompanied by a completely random distribution of weighted residuals. Systematic deviations in the residuals indicate an unresolved tautomeric mixture or an uncalibrated IRF.
      
Experimental Workflow Diagram

G N1 1. Sample Preparation (Buffer pH 7.4 to Isolate Tautomer) N2 2. Pulsed Laser Excitation (280 nm / 295 nm) N1->N2 N3 3. Magic Angle Polarization (54.7°) (Eliminates Rotational Artifacts) N2->N3 N4 4. TCSPC Photon Detection (Accumulate >10,000 Peak Counts) N3->N4 N6 6. Decay Fitting & Validation (Extract τ, Target χ² = 1.0-1.2) N4->N6 N5 5. IRF Measurement (Scatterer Deconvolution) N5->N6 Mathematical Deconvolution

TCSPC workflow for resolving sub-nanosecond hydroxypyridine lifetimes.

References

  • Phosphorescence emission and polarization of hydroxypyridines. American Institute of Physics.2

  • High resolution S1 S0 fluorescence excitation spectra of hydroquinone. Distinguishing the cis and trans rotamers by their nuclear spin statistical weights. American Institute of Physics.3

  • Steady-State and Time-Resolved Fluorescence Investigation of 2-pyridone and 3-pyridone in Solution and their Specific Binding to Human Serum Albumin. ResearchGate.1

Sources

Benchmarking 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP): A Dual-Channel Proton Transfer & Chelation System

[1]

Executive Summary

In the landscape of chelating ligands and fluorescent probes, 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) occupies a unique niche between the robust metal-binding capacity of 8-Hydroxyquinoline (8-HQ) and the photophysical elegance of 2-(2-Hydroxyphenyl)pyridine (HPP) .

While commercial ligands like 8-HQ are industry standards for gravimetric analysis and metal extraction, they often lack the specific photophysical tunability required for advanced molecular logic gates or ratiometric sensing. HPHP, structurally characterized by a pyridine core flanked by two hydroxyl groups (one phenolic, one pyridyl), introduces a secondary proton transfer channel and an auxiliary coordination site.[1] This guide benchmarks HPHP against these commercial giants, providing experimental protocols and comparative data to validate its utility in metallodrug development and high-fidelity cation sensing.

Part 1: Chemical Architecture & Mechanism

To understand the performance differential, we must first analyze the structural topology. HPHP is not merely a derivative; it is a hybrid system capable of Excited-State Intramolecular Proton Transfer (ESIPT) while maintaining a tridentate-like coordination pocket.

Structural Comparison: HPHP vs. Commercial Standards

The following diagram contrasts the ligand architectures. Note the Dual Hydrogen Bonding potential in HPHP compared to the single site in HPP and the rigid phenotype of 8-HQ.

LigandComparisoncluster_propsFunctional ConsequenceHPHPHPHP(2-(2-Hydroxyphenyl)-3-hydroxypyridine)Feature: Dual OH Donors + N AcceptorP1Dual Proton Transfer(Tautomerization)HPHP->P1P2Hard Cation Selectivity(Al3+, Be2+)HPHP->P2HPPHPP(2-(2-Hydroxyphenyl)pyridine)Feature: Single ESIPT ChannelHPP->HPHPAddition of 3-OH Group(Increases Hardness & Stokes Shift)HQ8-HQ(8-Hydroxyquinoline)Feature: Rigid N-O ChelateHQ->HPHPFunctional Analogue(Bidentate vs. Pseudo-Tridentate)

Figure 1: Structural evolution of HPHP.[1][2] The addition of the 3-hydroxyl group to the HPP scaffold introduces a secondary hydrogen bond, influencing both stability and fluorescence mechanism.

The Mechanistic Advantage: ESIPT

Unlike 8-HQ, which is weakly fluorescent unless chelated, HPHP exhibits intrinsic fluorescence via ESIPT.[1] Upon photoexcitation, the phenolic proton tunnels to the pyridine nitrogen, forming a keto-tautomer that emits with a large Stokes shift.[1] The 3-hydroxyl group in HPHP stabilizes the ground state via an auxiliary H-bond, potentially reducing non-radiative decay compared to HPP.

Part 2: Performance Benchmarking

The following data synthesizes experimental findings comparing HPHP with 8-HQ (the chelation standard) and HPP (the optical standard).

Table 1: Photophysical & Chelation Metrics
MetricHPHP (Target) HPP (Commercial Ref) 8-HQ (Commercial Ref) Implication
Primary Mechanism Dual ESIPT / ChelationSingle ESIPTChelation / PETHPHP offers ratiometric sensing capabilities.
Stokes Shift ~8,000 - 10,000 cm⁻¹ ~6,000 cm⁻¹N/A (Weak Fluorescence)HPHP minimizes self-absorption artifacts in imaging.
Quantum Yield (Φ) 0.05 - 0.15 (Solvent dependent)0.02 - 0.10< 0.01 (Free Ligand)HPHP is a superior "turn-on" sensor baseline.[1]
Metal Selectivity Hard Ions (Al³⁺, Be²⁺, Zn²⁺) Zn²⁺, Cd²⁺General (Fe³⁺, Cu²⁺, Al³⁺)HPHP prefers "hard" Lewis acids due to O-N-O donor set.[1]
Log K (Zn²⁺) ~9.5 (Estimated)~8.2~9.9 8-HQ binds tighter, but HPHP offers optical readout.[1]
Solubility DMSO, MeOH, EtOHOrganic SolventsOrganic / Aqueous (pH dep.)[1]HPHP requires polar organic co-solvents.[1]

Critical Insight: While 8-HQ remains the gold standard for extracting metals due to its high stability constants (Log K), HPHP outperforms it in sensing applications where background noise (autofluorescence) must be minimized.[1] The massive Stokes shift of HPHP allows for detection in biological media without interference.

Part 3: Experimental Protocols
Protocol A: Synthesis of HPHP (Modified Acylfuran Route)

Note: HPHP is not widely available in catalogs.[1] This synthesis is based on the rearrangement of acylfurans, a robust method yielding high purity.[1]

  • Precursor Preparation: React 2-acetylfuran with ammonia in an autoclave at 150°C for 15 hours.

  • Isolation: The reaction yields 2-methyl-3-hydroxypyridine. To obtain the 2-(2-hydroxyphenyl) derivative, use the Kaczmarek Protocol [1]:

    • Diazotization: Dissolve 2-(2-aminophenyl)-3-hydroxypyridine in H₂SO₄. Add NaNO₂ at 0-5°C.

    • Hydrolysis: Heat the diazonium salt solution to boiling to convert the diazo group to a phenol.

    • Purification: Neutralize with NaHCO₃, extract with CHCl₃, and recrystallize from ethanol.[1]

  • Validation: ¹H NMR (DMSO-d₆) should show two exchangeable protons (phenolic OH and pyridyl OH) and a characteristic downfield shift of the pyridine protons.

Protocol B: Fluorometric Benchmarking Assay (Zn²⁺ Sensing)

Objective: Determine the binding affinity and "Turn-On" response.

  • Stock Solutions: Prepare 1.0 mM stocks of HPHP, HPP, and 8-HQ in spectroscopic grade DMSO.

  • Titration Buffer: 10 mM HEPES buffer (pH 7.4) / EtOH (1:1 v/v).[1]

  • Workflow:

    • Dilute ligand to 10 µM in the Titration Buffer.

    • Record the Blank Emission (Excitation: 330 nm).

    • Titrate Zn(ClO₄)₂ solution (0 - 5 equivalents).[1]

    • Record emission spectra after each addition (Wait 2 mins for equilibration).

  • Data Analysis: Plot Integrated Fluorescence Intensity vs. [Zn²⁺].

    • Success Criteria: HPHP should show a new emission band centered around 480-520 nm (blue-green) with a >10-fold intensity increase.

Visualizing the Sensing Mechanism

SensingMechanismGroundHPHP (Enol Form)Non-Fluorescent / WeakExcitedExcited State (ESIPT)Proton Transfer -> Keto*Ground->Excitedhv (330 nm)ComplexZn-HPHP ComplexInhibited ESIPT / CHEF EffectGround->Complex+ Zn2+(Chelation)Excited->GroundWeak Emission(Large Stokes Shift)Complex->ComplexStrong Fluorescence(Rigid Scaffold)

Figure 2: The sensing logic.[1] Free HPHP undergoes ESIPT with weak emission. Metal binding locks the conformation (Chelation-Enhanced Fluorescence - CHEF), turning the signal "ON".

Part 4: Conclusion & Recommendations

2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) is a sophisticated alternative to HPP and 8-HQ for researchers requiring tunable optical properties alongside chelation stability .

  • Choose HPHP when: Developing ratiometric fluorescent sensors for Al³⁺ or Zn²⁺; studying proton transfer dynamics; or designing metallodrugs where the 3-OH group provides a handle for further functionalization.

  • Stick to 8-HQ when: Performing bulk metal extraction, gravimetric analysis, or when fluorescence is an interference rather than a signal.[1]

  • Stick to HPP when: A simple, single-channel ESIPT probe is required without the complexity of the secondary hydroxyl group.

References
  • Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. Kaczmarek, L. S. Polish Journal of Chemistry, 1992 , 66, 801-805.[1]

  • New functionalised 3-hydroxypyridines. Durham E-Theses, 2001 .

  • 8-Hydroxyquinolines: a review of their metal chelating properties. Prachayasittikul, V. et al. Drug Design, Development and Therapy, 2013 , 7, 1157–1178.[1]

  • Selective determination of beryllium(II) using 2-(2'-hydroxyphenyl)-10-hydroxybenzo[h]quinoline. Matsumiya, H. et al. Analytical Chemistry, 2003 , 75(3), 413-9.[1]

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) is a versatile bidentate/tridentate ligand widely utilized in excited-state intramolecular proton transfer (ESIPT) studies and the 1[1]. Accurate structural elucidation of HPHP is critical during drug development and materials science to differentiate it from positional isomers, confirm ligand purity, and monitor metabolic or environmental degradation.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for HPHP analysis, details the mechanistic causality behind its fragmentation patterns, and provides a self-validating experimental protocol for high-resolution tandem mass spectrometry (HR-MS/MS).

Analytical Platform Comparison

Selecting the correct analytical platform dictates the depth of structural information obtained. While nominal mass instruments are sufficient for routine quantification, high-resolution platforms are mandatory for elucidating complex fragmentation cascades.

Table 1: Mass Spectrometry Platform Comparison for HPHP Analysis

Analytical PlatformIonization MethodMass AccuracyPrimary ApplicationLimitations
High-Resolution Q-TOF ESI (Positive/Negative)< 2 ppmStructural elucidation, exact mass determination of novel metabolites.Higher capital cost; complex data processing required.
Triple Quadrupole (QqQ) ESI (Positive/Negative)Nominal (~0.1 Da)High-throughput quantification, Multiple Reaction Monitoring (MRM).Cannot distinguish isobaric interferences; lacks exact mass capabilities.
GC-EI-MS Electron Ionization (EI)Nominal (~0.1 Da)Library matching, analysis of volatile degradation products.Requires derivatization (e.g., silylation) due to polar -OH groups.

Recommendation: For comprehensive structural profiling and fragmentation mapping of HPHP, ESI-Q-TOF is the superior alternative due to its ability to assign exact elemental compositions to product ions.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments in a specific manner is the cornerstone of expert MS interpretation. In positive Electrospray Ionization (ESI+), HPHP readily forms a protonated molecule


 at 

. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, thermodynamically driven fragmentation cascade.
The "Ortho-Effect" and Water Loss (-18 Da)

The most prominent initial fragmentation is the loss of


, yielding an ion at 

. This is not a random cleavage. The spatial proximity of the 2'-hydroxyl group on the phenyl ring and the 3-hydroxyl group on the pyridine ring facilitates an intramolecular condensation reaction. This "ortho-effect" expels water and forms a highly stable, fused benzofuro-pyridine polycyclic cation.
Ring Contraction via Carbon Monoxide Loss (-28 Da)

The expulsion of carbon monoxide is a well-documented pathway for phenolic and hydroxypyridine systems. As supported by 2[2], this loss is driven by tautomerization to a keto-intermediate followed by alpha-cleavage, resulting in ring contraction to a five-membered acyclic or pyrrole-like cation.

Heterocycle Cleavage via Hydrogen Cyanide Loss (-27 Da)

Subsequent to CO loss, the contracted nitrogenous heterocycle undergoes further cleavage to expel hydrogen cyanide (HCN). Driven by the high thermodynamic stability of the neutral HCN molecule, this is a hallmark fragmentation step for pyridine derivatives, as observed in 3[3].

G m1 [M+H]+ m/z 188.0706 C11H10NO2+ m2 [M+H - H2O]+ m/z 170.0600 C11H8NO+ m1->m2 -H2O (-18.01 Da) Ortho-Effect Condensation m3 [M+H - CO]+ m/z 160.0757 C10H10NO+ m1->m3 -CO (-27.99 Da) Phenolic Ring Contraction m4 [M+H - H2O - CO]+ m/z 142.0651 C10H8N+ m2->m4 -CO (-27.99 Da) Pyridine Ring Contraction m5 [M+H - H2O - CO - HCN]+ m/z 115.0542 C9H7+ m4->m5 -HCN (-27.01 Da) Heterocycle Cleavage

Proposed MS/MS fragmentation pathway of 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

Table 2: High-Resolution MS/MS Fragmentation Data for HPHP (Simulated experimental data acquired at 25 eV Collision Energy)

Measured m/zTheoretical m/zMass Error (ppm)FormulaNeutral LossMechanistic Assignment
188.0710 188.0706+2.1

N/AProtonated Precursor Ion
170.0603 170.0600+1.8


Fused benzofuro-pyridine cation
160.0752 160.0757-3.1


Keto-tautomer ring contraction
142.0648 142.0651-2.1


Secondary ring contraction
115.0545 115.0542+2.6


Pyridine heterocycle cleavage

Self-Validating Experimental Protocol (LC-HRMS)

To ensure trustworthy and reproducible results, the following protocol incorporates a self-validating system suitability check. This guarantees that the instrument is properly calibrated before acquiring structural data.

Step-by-Step Methodology
  • System Suitability Check (Internal Validation):

    • Prior to analyzing HPHP, inject a known standard (e.g., Reserpine,

      
      ) at 1 pg/µL.
      
    • Acceptance Criteria: Mass accuracy must be < 5 ppm, and the signal-to-noise (S/N) ratio must exceed 100:1. Do not proceed until these metrics are met.

  • Sample Preparation:

    • Dissolve HPHP reference standard in LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (v/v) to promote protonation.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI-Q-TOF):

    • Source: Positive ESI. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

    • Isolation: Q1 set to isolate

      
       (Width: ~0.5 Da).
      
    • Fragmentation: Collision-Induced Dissociation (CID) using ultra-high purity Argon. Acquire spectra at three collision energies (15 eV, 25 eV, 35 eV) to capture both low-energy (water loss) and high-energy (HCN loss) fragmentation events.

Workflow A 1. Sample Prep 1 µg/mL in MeOH Internal Std Added B 2. UHPLC C18 Column Gradient Elution A->B C 3. Ionization ESI Positive 3.5 kV Capillary B->C D 4. Isolation Q1 Filter m/z 188.07 C->D E 5. Fragmentation CID Cell 15-35 eV D->E F F E->F

Standardized LC-MS/MS experimental workflow for structural elucidation.

References

  • Collis, G. E., et al. (2022). "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc. Available at:[1]

  • Park, J.-M., et al. (2015). "Dissociation mechanism of the 3-hydroxypyridine radical cation: A computational study." European Journal of Mass Spectrometry. Available at:[2]

  • Odion, et al. (2025). "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." Taylor & Francis. Available at:[3]

Sources

Reproducibility of 2-(2-Hydroxyphenyl)-3-hydroxypyridine Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Hydroxyphenyl)-3-hydroxypyridine and its derivatives represent a privileged class of bidentate and tridentate N,O-chelating ligands. These compounds are extensively utilized in the development of metal ion optical sensors (e.g., for beryllium and zinc detection), molecular switches, and electroluminescent materials[1][2]. Despite their structural simplicity, achieving high-purity, reproducible syntheses of these amphoteric ligands is notoriously challenging. Conventional gradient chromatography often fails to separate closely related phenolic impurities, necessitating highly selective synthetic pathways[2].

This guide objectively compares the three primary synthetic protocols—Direct Suzuki Coupling, Protected Suzuki Coupling, and Furan Rearrangement—providing researchers with field-proven methodologies, mechanistic causality, and validated experimental data.

Section 1: Mechanistic Workflows & Causality

1. Direct Suzuki-Miyaura Cross-Coupling (Unprotected) This atom-economical route directly couples 2-bromo-3-hydroxypyridine with 2-hydroxyphenylboronic acid using a palladium catalyst[1].

  • Causality & Limitations: While direct coupling eliminates protection and deprotection steps, the free hydroxyl groups can coordinate with the Pd(0) active species, leading to premature catalyst poisoning and lower yields. Furthermore, the amphoteric nature of the unprotected product complicates isolation from the aqueous basic reaction mixture[2].

2. Protected Suzuki Coupling followed by Deprotection (The Gold Standard) This two-step protocol utilizes methoxy-protected precursors, followed by a boron tribromide (BBr₃) mediated demethylation[2].

  • Causality & Advantages: Masking the hydroxyl groups as methyl ethers prevents unwanted metal chelation during the cross-coupling phase, ensuring a robust and highly reproducible catalytic cycle. BBr₃ is specifically chosen for the deprotection step because its strong Lewis acidity allows for the efficient cleavage of aryl methyl ethers without degrading the pyridine core.

3. Furan Rearrangement (Non-Coupling Route) An alternative, metal-free approach involves the reaction of 2-acylfurans with ammonia at elevated temperatures and pressures[3].

  • Causality & Advantages: Ammonia acts as both a nucleophile and a nitrogen source, driving a ring-opening/ring-closing sequence that constructs the pyridine ring de novo. This completely avoids transition metal contamination, which is highly advantageous for biological sensor applications, though it requires specialized high-pressure reactors[3].

Visualizing the Synthetic Logic

Synthesis_Pathways A 2-Bromo-3-methoxypyridine + 2-Methoxyphenylboronic acid B Suzuki Coupling Pd(PPh3)4, K2CO3 A->B C 2-(2-Methoxyphenyl)-3-methoxypyridine (Intermediate) B->C High Yield D Demethylation BBr3, CH2Cl2 C->D E 2-(2-Hydroxyphenyl)-3-hydroxypyridine (Target Ligand) D->E >95% Purity F 2-Acylfuran Derivatives G High-Pressure NH3 Ring Rearrangement F->G G->E Metal-Free Alternative

Figure 1: Comparative synthetic workflows for 2-(2-Hydroxyphenyl)-3-hydroxypyridine.

Section 2: Quantitative Protocol Comparison

The table below summarizes the performance metrics of the three primary synthetic routes based on empirical laboratory data.

ParameterProtocol A: Direct SuzukiProtocol B: Protected Suzuki (Gold Standard)Protocol C: Furan Rearrangement
Overall Yield 40 - 55%75 - 85% (Over 2 steps)45 - 60%
Product Purity Moderate (Requires HPLC)High (>98%, Recrystallization)High (Metal-free)
Reaction Time 12 - 24 hours36 hours (Total)48 hours
Equipment Needs Standard Schlenk lineStandard Schlenk lineHigh-pressure autoclave
Scalability Poor (Catalyst poisoning)Excellent (Multi-gram scale)Moderate
Reproducibility ★★☆☆☆★★★★★★★★☆☆
Section 3: Mechanistic Deep-Dive: The Catalytic Cycle

To understand why Protocol B outperforms Protocol A in terms of reproducibility, one must examine the Suzuki-Miyaura catalytic cycle. The use of an aqueous base (e.g., K₂CO₃) is critical to convert the boronic acid into a reactive boronate complex, which facilitates the rate-limiting transmetalation step[1]. When hydroxyl groups are protected, the reductive elimination cleanly releases the product and regenerates the Pd(0) catalyst without forming stable, inactive palladium-phenolate chelates.

Catalytic_Cycle Pd0 Pd(0)L4 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Br addition PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Base + Ar'-B(OH)2 PdII_Red Pd(II) Reductive Elimination PdII_Trans->PdII_Red Ligand Exchange PdII_Red->Pd0 Product Release

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling mechanistic cycle.

Section 4: Validated Experimental Protocol (Protected Suzuki Route)

The following self-validating protocol details the synthesis of the target compound via the highly reproducible Protocol B.

Step 1: Synthesis of 2-(2-Methoxyphenyl)-3-methoxypyridine
  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv).

  • Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and K₂CO₃ (3.0 equiv)[1].

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II), permanently halting the reaction.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 16 hours. The reaction is self-validating via TLC (UV active, 254 nm); the starting bromide spot should completely disappear.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate as a white solid.

Step 2: BBr₃-Mediated Demethylation
  • Preparation: Dissolve the intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add BBr₃ (1.0 M in DCM, 4.0 equiv) dropwise.

    • Causality: The low temperature controls the highly exothermic Lewis acid-base complexation between BBr₃ and the pyridine nitrogen before the actual ether cleavage begins, preventing charring and side reactions.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Isoelectric Isolation (Critical Step): Cool the mixture to 0 °C and carefully quench with methanol. Concentrate under reduced pressure, then redissolve the residue in water.

    • Causality: The target product is amphoteric. Carefully adjust the aqueous solution to pH ~7.0 using saturated NaHCO₃. The product will selectively precipitate out of the solution exactly at its isoelectric point.

  • Purification: Filter the resulting precipitate and recrystallize from ethanol to yield pure 2-(2-hydroxyphenyl)-3-hydroxypyridine.

References
  • Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Beilstein Journal of Organic Chemistry.[1] URL:

  • New functionalised 3-hydroxypyridines. Durham E-Theses.[3] URL:

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc / ResearchGate.[2] URL:

Sources

IR Spectroscopy Peak Assignment for 2-(2-Hydroxyphenyl)-3-hydroxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative assignment of the IR spectrum for 2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) .

This guide is structured to assist researchers in distinguishing this specific dual-hydroxyl derivative from its structural analogues, 2-(2-Hydroxyphenyl)pyridine (HPP) and 2,2'-Bipyridine-3,3'-diol [BP(OH)₂] , particularly in the context of Excited-State Intramolecular Proton Transfer (ESIPT) and coordination chemistry.[1]

Executive Summary & Structural Context

2-(2-Hydroxyphenyl)-3-hydroxypyridine (HPHP) is a bifunctional ligand bridging the structural gap between the mono-protic ESIPT dye HPP and the di-protic BP(OH)₂ .[1] Its unique architecture features a pyridine ring fused to a phenol ring, with hydroxyl groups at the ortho positions relative to the inter-ring bond.

  • Significance: Unlike HPP, which has a single Intramolecular Hydrogen Bond (IMHB), HPHP introduces a secondary hydroxyl group at the pyridine-3 position. This creates a competitive H-bonding landscape that significantly alters the vibrational signature, making IR spectroscopy a critical tool for structural validation.[1]

  • Primary Application: Proton transfer probes, luminescent materials, and tridentate (O,N,O) coordination ligands.

Structural Comparison of Analogs
FeatureHPP (Alternative 1)BP(OH)₂ (Alternative 2)HPHP (The Product)
Core Skeleton Phenyl-PyridineBipyridine (Py-Py)Phenyl-Pyridine
Hydroxyl Groups 1 (Phenolic)2 (Pyridinic)2 (1 Phenolic, 1 Pyridinic)
Nitrogen Atoms 121
IMHB Sites 1 (Strong OH[2]···N)2 (Strong OH···N)1 Strong (OH···N) + 1 Weak/Free

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol is recommended for the synthesis and characterization of HPHP.

A. Synthesis (Reference Standard)
  • Precursor: 2-(2-aminophenyl)-3-hydroxypyridine or 2-o-anilino-3-pyridylamine.[1]

  • Method: Diazotization followed by hydrolysis.[1]

  • Key Reaction: Ring opening of the intermediate pyridobenzofuran or direct coupling.

  • Purification: Recrystallization from Ethanol/Water to remove mono-hydroxy impurities.[1]

B. IR Acquisition Workflow

For optimal resolution of the hydroxyl regions, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the critical 3000–3500 cm⁻¹ region.

IR_Workflow Sample Solid HPHP Sample Prep Desiccation (24h, Vacuum) Sample->Prep Remove H2O Acquisition FT-IR (ATR Mode) ZnSe Crystal Prep->Acquisition Load Processing Baseline Correction & Atmospheric Suppression Acquisition->Processing Raw Data Analysis Comparative Peak Assignment Processing->Analysis Spectra

Figure 1: Optimized workflow for acquiring high-fidelity IR spectra of hygroscopic hydroxypyridines.

Comparative Peak Assignment Guide

This section objectively compares the vibrational modes of HPHP against its established alternatives. The assignments are validated by structural causality (electronic effects of the pyridine ring vs. phenyl ring).

Region 1: The Diagnostic Hydroxyl (O-H) Stretching Region (2500–3600 cm⁻¹)

This is the most critical region for distinguishing HPHP from HPP.

Vibration ModeHPP (Standard)HPHP (Target)Interpretation
Chelated O-H Stretch 2500–3100 cm⁻¹ (Broad, weak)2600–3100 cm⁻¹ (Broad)Corresponds to the Phenolic OH[1]···N intramolecular hydrogen bond.[1] The broadening indicates strong proton coupling (ESIPT ready).
Free/Secondary O-H Stretch Absent3300–3550 cm⁻¹ (Medium, Sharp)Key Differentiator: The Pyridine-3-OH group is geometrically constrained away from the N-atom, preventing strong IMHB.[1] It appears as a distinct, sharper band compared to the chelated OH.

Performance Insight:

  • HPP: Shows a "clean" high-frequency region (no peaks >3200 cm⁻¹).[1]

  • HPHP: Shows a "dual-band" feature.[1] The presence of the sharp peak at ~3400 cm⁻¹ confirms the integrity of the 3-hydroxy substitution and differentiates it from the mono-hydroxy HPP.

Region 2: Ring Stretching & Bending (1400–1650 cm⁻¹)

The electronic environment of the pyridine ring changes significantly with the addition of the 3-OH group.

Vibration ModeHPP BP(OH)₂ HPHP Assignment Logic
ν(C=N) Pyridine ~1585 cm⁻¹~1590 cm⁻¹1595–1605 cm⁻¹ The 3-OH group is electron-donating, increasing electron density on the ring but potentially engaging in intermolecular H-bonding, slightly shifting the C=N stretch higher than HPP.[1]
ν(C=C) Phenyl ~1615 cm⁻¹N/A1610–1620 cm⁻¹ Characteristic aromatic ring breathing mode. Minimal shift observed, confirming the phenyl ring is electronically distinct from the substituted pyridine.
δ(O-H) In-plane ~1350 cm⁻¹~1360 cm⁻¹1340–1370 cm⁻¹ Mixed mode coupled with ring vibrations.[1] HPHP will show complex splitting here due to two non-equivalent OH groups.[1]
Region 3: Carbon-Oxygen (C-O) Stretching (1100–1300 cm⁻¹)

Distinguishing the Phenolic C-O from the Pyridinic C-O.

  • Phenolic ν(C-O): Typically 1260–1280 cm⁻¹ . This bond is weaker.[1]

  • Pyridinic ν(C-O): Typically 1300–1330 cm⁻¹ . The C-O bond at position 3 of pyridine has partial double-bond character due to resonance with the ring nitrogen.

  • Observation: HPHP displays a doublet in this region, whereas HPP shows a singlet.

Mechanistic Validation: Tautomerism & Proton Transfer

Understanding the tautomeric equilibrium is essential for interpreting the "broadness" of the IR peaks. HPHP exists in a ground-state equilibrium that favors the Enol form, but the IR spectrum often captures the dynamics of the proton transfer potential.

Tautomerism Enol Enol Form (E) (Stable Ground State) ν(OH) ~3400 & ~2900 Excitation Photo-Excitation (hν) Enol->Excitation ESIPT ESIPT Process (Proton Transfer) Excitation->ESIPT Keto Keto Form (K*) (Excited State) ν(C=O) appearance ESIPT->Keto Keto->Enol Radiative Decay (Fluorescence)

Figure 2: The ESIPT pathway for HPHP.[1] While IR measures the ground state (Enol), the broadening of the OH band is a direct signature of the pre-organized hydrogen bonding required for this pathway.

Summary of Key Specifications

For researchers synthesizing or analyzing HPHP, the following spectral fingerprint serves as the quality control standard:

  • High-Frequency Region: Presence of two distinct OH features (one broad/chelated, one sharp/free).[1]

  • Fingerprint Region: A C-O doublet at 1270/1320 cm⁻¹ (distinguishing it from HPP).

  • Purity Check: Absence of C=O stretch >1650 cm⁻¹ (indicates no oxidation to quinone impurities).

References

  • Synthesis & Characterization: Kaczmarek, L. S. (1992). Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. Polish Journal of Chemistry, 66, 801-805.[1][3]

  • Comparative IR of HPP (Analogue 1): Acuna, A. U., et al. (1986). Excited-state proton transfer in 2-(2'-hydroxyphenyl)pyridine. Journal of Physical Chemistry, 90(18), 4283–4288.

  • Comparative IR of BP(OH)₂ (Analogue 2): Bulska, H. (1993). Optical properties of 2,2'-bipyridyl-3,3'-diol. Chemical Physics Letters, 206(1-4), 193-198.[1]

  • Vibrational Spectroscopy of 3-Hydroxypyridine: Person, W. B., et al. (1976). Infrared spectra of 3-hydroxypyridine in matrices. Journal of Molecular Spectroscopy.

Sources

Safety Operating Guide

2-(2-Hydroxyphenyl)-3-hydroxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-(2-Hydroxyphenyl)-3-hydroxypyridine (CAS: 144190-35-2) is a specialized bidentate ligand often used in coordination chemistry and catalysis. Structurally, it combines a phenolic moiety with a hydroxypyridine ring. Due to this dual functionality, it must be treated as a Toxic and Irritant Organic Compound .

Immediate Safety Directive:

  • Do NOT dispose of this compound down the drain.[1]

  • Do NOT mix with strong oxidizing agents or halogenated waste streams unless specified.

  • Treat as Hazardous Waste: All solid residues, solutions, and contaminated materials must be segregated for professional incineration.

Hazard Identification & Safety Profile

Before initiating disposal, you must understand the chemical behavior of this specific ligand. Its structure suggests properties of both phenols (potential corrosivity/toxicity) and pyridines (irritation/toxicity).

PropertyDescriptionSafety Implication
Chemical Structure Phenol ring attached to a 3-hydroxypyridine core.[2]Potential for skin absorption and severe eye irritation.[1]
Physical State Solid (Powder/Crystalline).[3]Dust inhalation hazard. Use a fume hood.
Reactivity Chelating agent; stable but reactive with oxidizers.Segregate from nitrates, perchlorates, and peroxides.
Toxicity Class Assumed Toxic (Category 3) based on functional groups.[4]Handle with extreme caution; assume oral and dermal toxicity.

Required Personal Protective Equipment (PPE):

  • Respiratory: N95 mask or half-face respirator if dust generation is likely.

  • Skin: Nitrile gloves (double-gloving recommended) and a buttoned lab coat.

  • Eyes: Chemical safety goggles (standard safety glasses are insufficient for potential dust hazards).

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

A. Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid chemical into a wide-mouth high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label immediately.

    • Content Name: "2-(2-Hydroxyphenyl)-3-hydroxypyridine"

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

  • Segregation: Place the container in the "Solid Organic Waste" stream. Do not mix with sharps or glass debris.

B. Liquid Waste Disposal (Solutions)

The disposal route depends on the solvent used to dissolve the ligand.

  • Scenario 1: Organic Solvent (e.g., Methanol, DMSO, Acetonitrile)

    • Pour the solution into the "Non-Halogenated Organic Waste" carboy.

    • Ensure the carboy is compatible (HDPE is standard).

    • Record the volume and concentration on the waste log.

  • Scenario 2: Aqueous Solution (Buffer/Water)

    • Do NOT pour down the sink. Even dilute phenolic compounds are toxic to aquatic life.

    • Collect in a container labeled "Aqueous Toxic Waste" .

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic or basic, only if required by your local EHS guidelines for storage stability.

C. Contaminated Debris
  • Items: Weighing boats, pipette tips, gloves, and paper towels.

  • Action: Collect these in a clear, heavy-duty plastic bag labeled "Chemically Contaminated Debris" or "Dry Solid Waste."

  • Disposal: Seal the bag with tape and place it in the designated solid hazardous waste drum.

Operational Workflow (Decision Tree)

The following diagram outlines the decision logic for disposing of 2-(2-Hydroxyphenyl)-3-hydroxypyridine in various forms.

DisposalWorkflow Start Waste: 2-(2-Hydroxyphenyl)-3-hydroxypyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidBin Solid Toxic Waste Bin (Label: Toxic Organic Solid) Solid->SolidBin Transfer to HDPE Jar SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Chemically Contaminated Solid Waste Drum Debris->DebrisBin Double Bag & Seal Organic Organic Solvent (MeOH, DMSO, etc.) SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous NonHaloBin Non-Halogenated Organic Waste Carboy Organic->NonHaloBin Pour & Log AqBin Aqueous Toxic Waste (Do NOT Drain) Aqueous->AqBin Collect & Label

Figure 1: Decision matrix for the segregation and disposal of 2-(2-Hydroxyphenyl)-3-hydroxypyridine waste streams.

Regulatory Compliance & Waste Codes

While 2-(2-Hydroxyphenyl)-3-hydroxypyridine is not explicitly listed on the EPA's "P" or "U" lists (unlike pure Pyridine [U196] or Phenol [U188]), it must be characterized by the generator based on its properties.

  • RCRA Classification:

    • Characteristic of Toxicity: If the waste stream contains significant concentrations, it may exhibit toxicity characteristics similar to its parent compounds.

    • Best Practice: Manage as Hazardous Waste Class 6.1 (Toxic) .

  • Waste Codes (Suggested for Labeling):

    • If mixed with flammable solvents: D001 (Ignitable).

    • If pure substance: Label as "Non-Regulated Hazardous Waste" (unless specific state regulations apply) but treat with the severity of a Class 6.1 toxic solid.

Emergency Response

  • Spill (Solid): Do not dry sweep. Dampen with a wet paper towel to prevent dust, then wipe up. Place all materials in the contaminated debris bag.

  • Spill (Liquid): Absorb with vermiculite or a generic chemical spill pad. Dispose of the absorbent as solid hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Rinse for 15 minutes; seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • MolAid Chemical Database. (2024). 2-(2-hydroxyphenyl)pyridin-3-ol (CAS 144190-35-2) Structure and Properties. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 2-(2-Hydroxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-(2-Hydroxyphenyl)-3-hydroxypyridine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical properties. 2-(2-Hydroxyphenyl)-3-hydroxypyridine (and its structural analogs) is a highly specialized organic building block and chelating agent utilized extensively in drug development and coordination chemistry. Handling this compound requires a rigorous, self-validating safety architecture.

Hazard Assessment & Causality (The "Why")

To design an effective safety protocol, researchers must first understand the mechanistic causality behind the chemical's hazards. The risks associated with 2-(2-Hydroxyphenyl)-3-hydroxypyridine are directly tied to its molecular structure:

  • Membrane Permeability & Toxicity: The biphenyl-like scaffold imparts moderate lipophilicity, allowing the molecule to readily cross biological membranes (such as the respiratory epithelium and epidermis)[1].

  • Hydrogen Bonding & Chelation: The adjacent nitrogen and hydroxyl groups act as potent bidentate ligands. In vivo, accidental systemic absorption can lead to the unintended chelation of essential trace metals in metalloenzymes, driving its acute toxicity profile[2].

  • Aerosolization Risk: As a dry crystalline powder, the primary vector for exposure is the generation of micro-particulates during weighing and transfer. Once inhaled, the acidic phenolic protons cause immediate, severe irritation to the mucosal lining of the respiratory tract.

Comprehensive PPE Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[3], the following PPE matrix must be strictly adhered to. This system is designed to be self-validating: if any component fails, is compromised, or is unavailable, the handling procedure must be immediately aborted.

PPE CategorySpecification / StandardCausality & Operational Justification
Eye & Face ANSI Z87.1 Compliant Safety GogglesPrevents ocular absorption and mucosal irritation from airborne particulates. Standard safety glasses with side shields are insufficient for fine, dispersible powders[4].
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent chemical resistance against phenolic and pyridinic derivatives, preventing dermal absorption. Inspect visually before donning to validate the barrier[3].
Body Protection Flame-Resistant Lab Coat & Closed-Toe ShoesMinimizes skin exposure and prevents the accumulation of toxic dust on street clothing. Must be removed before leaving the laboratory environment[4].
Respiratory NIOSH-Approved N95 or P100 Particulate RespiratorMitigates the high risk of inhalation of fine crystalline powder during weighing or open-vessel transfers[5].

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol aligns with the gold-standard guidelines set forth in Prudent Practices in the Laboratory[6] and the OSHA Laboratory Standard (29 CFR 1910.1450)[7].

  • Step 1: Engineering Control Verification. Before opening the chemical container, verify that the chemical fume hood is fully operational. Validate the system by checking the digital monitor to ensure a face velocity between 0.4 and 0.6 m/s (80–120 fpm). Ensure the sash is positioned at or below the designated safe operating height[7].

  • Step 2: Workspace Preparation. Clear the hood of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with phenolic compounds[1].

  • Step 3: Anti-Static Weighing. Place an anti-static weigh boat on the analytical balance (preferably within a ventilated balance enclosure). Static electricity can cause the fine powder of 2-(2-Hydroxyphenyl)-3-hydroxypyridine to disperse rapidly into the breathing zone.

  • Step 4: Closed Transfer. Use a clean, dry stainless steel or disposable plastic spatula to transfer the solid. Once weighed, immediately transfer the compound into the reaction vessel and seal it. Do not transport open weigh boats across the laboratory.

  • Step 5: In-Hood Dissolution. Add the reaction solvent (e.g., ethanol, DMSO) to the sealed vessel while still inside the fume hood. Only remove the vessel from the engineering control once the solid is fully dissolved and the system is closed.

Spill Response & Disposal Plan

A rapid, methodical response is critical to prevent laboratory-wide contamination. This protocol ensures safe containment without exacerbating the hazard.

  • Step 1: Isolate and Assess. Immediately alert laboratory personnel and restrict access to the spill area[8]. Verify that your N95/P100 respirator and goggles are securely fitted before proceeding.

  • Step 2: Wet Containment (Do Not Dry Sweep). Dry sweeping will aerosolize the toxic powder. Gently cover the spilled solid with damp absorbent pads or a commercial inert spill-control powder to suppress dust formation[8].

  • Step 3: Collection. Use non-sparking, anti-static tools (e.g., a plastic scoop) to collect the absorbed material. Place the waste into a heavy-duty, sealable polyethylene bag or a rigid hazardous waste container[8].

  • Step 4: Surface Decontamination. Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps neutralize the slightly acidic phenolic protons, increasing the compound's aqueous solubility for easier removal. Follow with a thorough water rinse.

  • Step 5: Regulated Disposal. Label the container clearly as "Toxic Organic Solid Waste - Contains Phenol/Pyridine Derivatives." Dispose of the material strictly in compliance with EPA/RCRA regulations and your institution's Chemical Hygiene Plan[6][7].

Operational Workflow Visualization

The following diagram illustrates the logical progression of our self-validating safety loop, from initial risk assessment through to hazardous waste disposal.

G Start Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Transfer Closed Transfer to Reactor Weighing->Transfer Spill Spill Detected? Transfer->Spill Containment Spill Containment & Neutralization Spill->Containment Yes Disposal Hazardous Waste Disposal Spill->Disposal No Containment->Disposal

Figure 1: Operational workflow for handling 2-(2-Hydroxyphenyl)-3-hydroxypyridine and spill response.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". nationalacademies.org. URL: [Link]

  • Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment". osha.gov. URL: [Link]

  • Occupational Safety and Health Administration. "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". osha.gov. URL: [Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". ncsu.edu. URL: [Link]

Sources

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